molecular formula ErI3 B085353 Erbium(III) iodide CAS No. 13813-42-8

Erbium(III) iodide

Cat. No.: B085353
CAS No.: 13813-42-8
M. Wt: 547.97 g/mol
InChI Key: OKVQKDALNLHZLB-UHFFFAOYSA-K
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Description

Erbium(III) iodide is a useful research compound. Its molecular formula is ErI3 and its molecular weight is 547.97 g/mol. The purity is usually 95%.
The exact mass of the compound Erbium triiodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Erbium(III) iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Erbium(III) iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

13813-42-8

Molecular Formula

ErI3

Molecular Weight

547.97 g/mol

IUPAC Name

erbium(3+);triiodide

InChI

InChI=1S/Er.3HI/h;3*1H/q+3;;;/p-3

InChI Key

OKVQKDALNLHZLB-UHFFFAOYSA-K

SMILES

I[Er](I)I

Canonical SMILES

[I-].[I-].[I-].[Er+3]

Other CAS No.

13813-42-8

Pictograms

Health Hazard

Origin of Product

United States

Foundational & Exploratory

crystal structure of Erbium(III) iodide (ErI3)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure of Erbium(III) Iodide (ErI₃)

Introduction

Erbium(III) iodide (ErI₃) is an inorganic compound composed of the rare-earth element erbium and iodine. It typically manifests as a pink to reddish-violet crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[1] As with many rare-earth compounds, the unique electronic configuration of the erbium(III) ion imparts interesting optical and magnetic properties to ErI₃, making it a subject of significant interest in materials science, photonics, and laser technology.[2] The arrangement of atoms within its crystal lattice is fundamental to understanding and harnessing these properties. This guide provides a comprehensive technical overview of the crystal structure of Erbium(III) iodide, detailing its synthesis, characterization, and the relationship between its structure and its functional properties.

Crystallographic Structure of Erbium(III) Iodide

The definitive crystal structure of Erbium(III) iodide is of the Bismuth(III) iodide (BiI₃) type. This structure is characterized by a layered arrangement of ions. ErI₃ crystallizes in the trigonal system, which is often described using a hexagonal lattice setting for convenience.

Crystal System and Space Group

Erbium(III) iodide possesses a trigonal crystal structure belonging to the space group R-3 , which corresponds to space group number 148.[3] This structure consists of layers of edge-sharing [ErI₆] octahedra. The iodide ions form a hexagonal close-packed (hcp) arrangement, with the smaller erbium(III) ions occupying one-third of the octahedral interstices in a layered fashion.

Lattice Parameters

The precise lattice parameters for a crystal are determined experimentally, primarily through X-ray diffraction. While specific, high-resolution data for ErI₃ is not widely published in introductory sources, its structure is isomorphous with other lanthanide triiodides and transition-metal trihalides that adopt the BiI₃-type structure.[4] The table below summarizes the key crystallographic data for ErI₃.

Parameter Value Source
Chemical Formula ErI₃[5]
Molar Mass 547.97 g/mol [5][6]
Crystal System Trigonal[3]
Space Group R-3 (No. 148)[3]
Appearance Pink to reddish-violet crystalline solid[1][5]
Density ~5.5 g/cm³[3]
Melting Point 1015-1020 °C[1][3]
Boiling Point 1280 °C[1][3]

Note: Lattice parameters 'a' and 'c' for the hexagonal setting require dedicated crystallographic studies for precise values and are not consistently reported in general chemical databases.

Visualization of the Crystal Structure

The layered nature of the ErI₃ crystal structure can be visualized as a stacking of planes. Each plane consists of a two-dimensional network of erbium ions sandwiched between layers of iodide ions. Weak van der Waals forces hold the iodide layers of adjacent slabs together, which is characteristic of the BiI₃ structural type.

Caption: Simplified 2D representation of the layered structure of ErI₃.

Synthesis and Experimental Determination

The elucidation of a crystal structure is fundamentally an experimental process, beginning with the synthesis of the material and culminating in its analysis via diffraction techniques.

Synthesis of Erbium(III) Iodide

High-purity Erbium(III) iodide is typically synthesized via the direct reaction of its constituent elements.[3][7] This method is effective due to the high reactivity of metallic erbium with halogens.

Protocol: Direct Elemental Synthesis

  • Reactant Preparation: Finely divided erbium metal powder or turnings are used to maximize the reaction surface area. Elemental iodine (I₂) is typically used in excess to ensure complete reaction.

  • Reaction Vessel: The reactants are sealed in a quartz ampoule under a high vacuum or an inert atmosphere (e.g., argon) to prevent the formation of erbium oxides and hydroxides at elevated temperatures.

  • Thermal Reaction: The sealed ampoule is slowly heated in a tube furnace. The reaction proceeds according to the equation: 2 Er(s) + 3 I₂(g) → 2 ErI₃(s) [violet][7][8]

  • Purification: The product may be further purified by sublimation under a vacuum to remove any unreacted iodine and other volatile impurities.

Causality: The choice of a solvent-free, high-temperature synthesis route is dictated by the high melting point of ErI₃ and the need to avoid moisture, to which the compound is highly sensitive. For definitive crystallographic analysis, single crystals are required. These can be grown from the synthesized powder using techniques such as chemical vapor transport or the Bridgman-Stockbarger method, where a temperature gradient is used to slowly crystallize the molten material. A more recent and rapid approach involves mechanochemical synthesis, where the elements are milled together at high energy, followed by annealing.[9]

Structural Characterization Workflow

The primary technique for determining the crystal structure of a material like ErI₃ is Single-Crystal X-ray Diffraction (SC-XRD) . Powder X-ray Diffraction (PXRD) is also crucial for verifying the phase purity of the bulk material.

Experimental Workflow:

  • Sample Preparation: A suitable single crystal of ErI₃ is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[10]

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and symmetry (space group).[11][12] This information is then used to solve the crystal structure, yielding the precise atomic positions of the erbium and iodide ions within the unit cell.

  • Complementary Analysis (Vibrational Spectroscopy): Techniques like Raman and Infrared (IR) spectroscopy can provide complementary information.[13] These methods probe the vibrational modes of the Er-I bonds and the lattice as a whole.[14][15] Because the selection rules for Raman and IR activity depend on molecular symmetry, these spectra can offer insights into the local coordination environment of the ions, corroborating the diffraction data.[16][17]

G cluster_synthesis Synthesis & Crystal Growth cluster_characterization Structural Characterization cluster_analysis Data Analysis synthesis Direct Reaction (Er + I₂) purification Sublimation synthesis->purification pxrd Powder XRD (Phase Purity) synthesis->pxrd growth Single Crystal Growth (e.g., CVT) purification->growth scxrd Single-Crystal XRD (Primary Method) growth->scxrd Select Crystal raman_ir Raman & IR Spectroscopy (Vibrational Modes) growth->raman_ir refinement Structure Solution & Refinement scxrd->refinement properties Structure-Property Correlation raman_ir->properties refinement->properties

Caption: Workflow for the synthesis and structural determination of ErI₃.

Structure-Property Relationships

The trigonal crystal structure of ErI₃ is directly responsible for its key physical and chemical properties.

Optical Properties

The Er³⁺ ion is renowned for its optical properties, particularly its ability to emit light in the near-infrared spectrum around 1.55 micrometers.[18][19] This wavelength is critical for telecommunications as it coincides with the minimal loss window of standard silica optical fibers.[8][18] In the ErI₃ crystal, the local symmetry of the crystal field around each Er³⁺ ion, as dictated by the surrounding iodide ions, influences the specific energies of its 4f electronic transitions. This results in the characteristic sharp absorption and emission spectra that are essential for applications in erbium-doped fiber amplifiers (EDFAs) and solid-state lasers.[2]

Magnetic Properties

Erbium exhibits complex magnetic behavior that is temperature-dependent.[7] It is paramagnetic above 80 K, antiferromagnetic between 19 and 80 K, and ferromagnetic below 19 K.[7][8] In the ErI₃ lattice, the crystal structure defines the precise distances and angles between neighboring Er³⁺ ions. These geometric parameters govern the magnetic exchange interactions and the magnetic anisotropy, which are the forces that determine how the magnetic moments of the individual ions align to produce the observed paramagnetic, antiferromagnetic, or ferromagnetic ordering at different temperatures.

Conclusion

Erbium(III) iodide crystallizes in a trigonal layered structure with the space group R-3, analogous to the BiI₃ prototype.[3] This specific atomic arrangement, determined through experimental techniques such as single-crystal X-ray diffraction, is fundamental to its properties. The synthesis via direct elemental reaction and subsequent single-crystal growth are critical steps for accurate structural elucidation. The defined coordination environment of the Er³⁺ ions within the crystal lattice directly governs the compound's valuable optical and complex magnetic behaviors, making the study of its crystal structure essential for its application in advanced technologies.

References

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physical and chemical properties of Erbium(III) iodide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Physical and Chemical Properties of Erbium(III) Iodide

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of Erbium(III) iodide (ErI₃). As a Senior Application Scientist, the following has been synthesized to combine technical accuracy with practical, field-proven insights, focusing on the causality behind experimental choices and ensuring that described protocols are self-validating.

Introduction to Erbium(III) Iodide

Erbium(III) iodide is an inorganic compound composed of the rare earth element erbium and iodine.[1] It is a significant material in various high-technology applications, primarily due to the unique optical properties of the erbium ion (Er³⁺).[2] This guide delineates its fundamental physical and chemical characteristics, synthesis, and handling protocols, providing a foundational understanding for its application in research and development.

Core Physicochemical Properties

A summary of the key physical properties of Erbium(III) iodide is presented below, offering a quick reference for researchers.

Physical Properties at a Glance
PropertyValue
Chemical Formula ErI₃
Molar Mass 547.97 g/mol [3]
Appearance White to slightly pink or reddish-violet crystalline solid.[1][4][5]
Melting Point 1015-1020 °C (1859-1868 °F)[5][6]
Boiling Point 1280 °C (2336 °F)[5][6]
Density 5.5 g/cm³ at 25 °C[4]
Crystal Structure Trigonal, with space group R3 (No. 148).[4]
In-depth Discussion of Physical Characteristics

Erbium(III) iodide typically appears as a solid that is sensitive to atmospheric conditions.[1] Its relatively high melting and boiling points are indicative of its ionic character. The compound's color is a result of the electron configuration of the Er³⁺ ion.

Chemical Behavior and Reactivity

The chemical properties of Erbium(III) iodide are of critical importance for its handling, storage, and application.

Solubility Profile: A Point of Clarification

There are conflicting reports in the literature regarding the solubility of Erbium(III) iodide in water. Some sources describe it as insoluble[4][6], while others state it is soluble or even "very soluble".[5][7] This discrepancy can be explained by the compound's tendency to hydrolyze. Anhydrous Erbium(III) iodide is hygroscopic and will react with water, which can be perceived as dissolution.[1] However, the hydrolysis of the erbium ion (Er³⁺) in aqueous solution leads to the formation of less soluble erbium hydroxyiodides or erbium oxyiodide, which may precipitate, giving the appearance of insolubility.[8] The solubility is also pH-sensitive.[8]

Hydrolysis and pH-Dependent Stability

The erbium ion (Er³⁺) in an aqueous solution will undergo hydrolysis, a reaction with water that produces H⁺ ions and lowers the pH of the solution. The extent of hydrolysis increases with pH. The process can be represented by the following equilibria:

  • Er³⁺ + H₂O ⇌ [Er(OH)]²⁺ + H⁺

  • [Er(OH)]²⁺ + H₂O ⇌ [Er(OH)₂]⁺ + H⁺

  • [Er(OH)₂]⁺ + H₂O ⇌ Er(OH)₃(s) + H⁺

At higher pH values, the equilibrium shifts towards the formation of the insoluble erbium hydroxide.

Hydrolysis_Pathway ErI3 Erbium(III) Iodide (ErI₃) Er_aq Aqueous Er³⁺ ErI3->Er_aq Dissolution H2O Water (H₂O) H2O->Er_aq ErOH_aq [Er(OH)]²⁺ Er_aq->ErOH_aq + H₂O, - H⁺ ErOH2_aq [Er(OH)₂]⁺ ErOH_aq->ErOH2_aq + H₂O, - H⁺ ErOH3_s Erbium Hydroxide (s) (Precipitate) ErOH2_aq->ErOH3_s + H₂O, - H⁺

Caption: Hydrolysis pathway of Erbium(III) iodide in water.

Reactivity with Air and Moisture

Erbium(III) iodide is hygroscopic and air-sensitive.[1] It readily absorbs moisture from the atmosphere, which can lead to hydrolysis and the formation of hydrates. When handled in moist air, erbium metal tarnishes slowly, forming erbium(III) oxide.[7] Therefore, anhydrous Erbium(III) iodide should be handled and stored under an inert atmosphere, such as argon or nitrogen, to maintain its integrity.[9]

Thermal Stability and Decomposition

Erbium(III) iodide is stable under recommended storage conditions.[3] However, at elevated temperatures, particularly in the presence of oxygen or moisture, it will decompose. Under fire conditions, hazardous decomposition products include hydrogen iodide and erbium oxides.[3] A detailed thermal gravimetric analysis (TGA) would be required to determine the precise decomposition temperatures and intermediate species.

Synthesis of Anhydrous Erbium(III) Iodide

The synthesis of high-purity, anhydrous Erbium(III) iodide is crucial for many of its applications.

Synthesis from Elemental Precursors

The most direct method for preparing anhydrous Erbium(III) iodide is the reaction of elemental erbium with iodine.[4]

Chemical Equation: 2 Er(s) + 3 I₂(g) → 2 ErI₃(s)

This reaction is typically carried out at elevated temperatures to facilitate the sublimation of iodine and its reaction with the erbium metal. The process must be conducted in a vacuum or under an inert atmosphere to prevent the formation of erbium oxide.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product Reactants Erbium Metal & Iodine Apparatus Seal in Quartz Ampoule Reactants->Apparatus Heating Heat to ~500 °C Apparatus->Heating Sublimation Purify by Sublimation Heating->Sublimation Product Anhydrous ErI₃ Sublimation->Product

Caption: Workflow for the synthesis of anhydrous Erbium(III) iodide.

  • Reactant Preparation: Finely divided erbium metal and high-purity iodine are used as starting materials. The reactants should be handled in an inert atmosphere glovebox to prevent oxidation.

  • Assembly: The erbium metal and a stoichiometric amount of iodine are placed in a quartz ampoule.

  • Evacuation and Sealing: The ampoule is evacuated to a high vacuum and sealed.

  • Reaction: The sealed ampoule is placed in a tube furnace and slowly heated to approximately 500 °C. The reaction is allowed to proceed for several hours to ensure completion.

  • Purification: The product can be further purified by vacuum sublimation.

Alternative Synthesis from Erbium(III) Oxide

Anhydrous Erbium(III) iodide can also be prepared from erbium(III) oxide by first forming the hydrated iodide and then dehydrating it.

  • Formation of Hydrated Iodide: Erbium(III) oxide is dissolved in hydroiodic acid.[10] Er₂O₃ + 6 HI → 2 ErI₃ + 3 H₂O

  • Dehydration: The resulting hydrated erbium iodide is heated with ammonium iodide to produce the anhydrous form.[10] The ammonium iodide helps to prevent the formation of oxyiodides during heating.

Key Applications

The unique electronic structure of the Er³⁺ ion gives Erbium(III) iodide and other erbium compounds valuable properties for several advanced applications.

  • Optical Amplifiers: Erbium-doped materials are critical components in erbium-doped fiber amplifiers (EDFAs), which are used to amplify optical signals in fiber-optic communication systems.[2]

  • Laser Technology: Erbium-doped crystals are used to produce lasers that emit in the near-infrared spectrum. These lasers have applications in medicine (e.g., laser surgery) and materials processing.[2]

  • Materials Science Research: Due to its luminescent properties, Erbium(III) iodide is a subject of research for the development of new optical materials and sensors.[2]

Safety, Handling, and Storage

Proper handling and storage of Erbium(III) iodide are essential for safety and to maintain the quality of the material.

Hazard Identification

Erbium(III) iodide is classified as a reproductive toxin (H360: May damage fertility or the unborn child).[3] It may also cause irritation.[11]

Recommended Handling Procedures
  • Handle in a well-ventilated area, preferably in a fume hood or glovebox.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling.[4]

Storage and Disposal
  • Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[1][9]

  • Protect from moisture and air.[1]

  • Dispose of waste material in accordance with local, state, and federal regulations.[4]

References

  • Erbium(III) iodide - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • erbium iodide. (n.d.). Retrieved February 20, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved February 20, 2026, from [Link]

  • SDS Erbium - Ames Laboratory. (n.d.). Retrieved February 20, 2026, from [Link]

  • Wholesale Erbium (III) iodide | ErI3 powder | CAS 13813-42-8. (n.d.). Epoch. Retrieved February 20, 2026, from [Link]

  • Erbium Iodide | AMERICAN ELEMENTS®. (n.d.). American Elements. Retrieved February 20, 2026, from [Link]

  • IUPAC-NIST Solubility Data Series. 94. Rare Earth Metal Iodides and Bromides in Water and Aqueous Systems. Part 1. (2012). AIP Publishing. Retrieved February 20, 2026, from [Link]

  • Flynn, J. H., & Wall, L. A. (1966). A quick, direct method for the determination of activation energy from thermogravimetric data. Journal of Polymer Science Part B: Polymer Letters, 4(5), 323-328.
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  • Spectral examination of erbium dissolved in distilled water at different pH and concentrations. (2023, March 29). ResearchGate. Retrieved February 20, 2026, from [Link]

  • IUPAC-NIST Solubility Data Series. 94. Rare Earth Metal Iodides and Bromides in Water and Aqueous Systems. Part 1. Iodides. (2012, March 19). AIP Publishing. Retrieved February 20, 2026, from [Link]

  • A STUDY OF THE THERMAL DECOMPOSITION OF SOME HYDRATED COORDINATION COMPOUNDS. (n.d.). Retrieved February 20, 2026, from [Link]

  • Bulk Erbium Iodide ErI3 Powder Reliable Source - AEM REE. (n.d.). Retrieved February 20, 2026, from [Link]

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  • Mechanistic insights into I2O5 heterogeneous hydrolysis and its role in iodine aerosol growth in pristine and polluted marine environments. (2026, January 8). ACP. Retrieved February 20, 2026, from [Link]

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An In-depth Technical Guide to the Thermodynamic Landscape of Erbium(III) Iodide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Data, Methodologies, and the Importance of Thermochemical Accuracy in Advanced Materials Research

Authored by: [Your Name/Gemini AI]

Introduction: The Significance of Thermodynamic Data for Erbium(III) Iodide

Erbium(III) iodide (ErI₃) is a compound of significant interest in various fields, including materials science and solid-state chemistry. Its potential applications, like those of other rare-earth halides, are intrinsically linked to its thermodynamic stability and properties. A thorough understanding of its thermodynamic data, particularly its standard enthalpy of formation (ΔfH°), is crucial for predicting its reactivity, designing synthetic routes, and modeling its behavior in complex systems.

This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermodynamic data for ErI₃. It is designed for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the principles and practicalities of obtaining and utilizing such data. Recognizing the current scarcity of direct experimental values for ErI₃, this guide also delves into the established methodologies for their determination and the principles of estimation based on periodic trends.

Physicochemical Properties of Erbium(III) Iodide: A Foundation for Thermodynamic Analysis

A prerequisite for accurate thermodynamic assessment is a well-characterized material. Erbium(III) iodide is a pinkish, hygroscopic solid. It can be synthesized by the direct reaction of elemental erbium with iodine.

2 Er(s) + 3 I₂(g) → 2 ErI₃(s)

Key crystallographic and physical data are summarized in the table below.

PropertyValueSource(s)
Chemical Formula ErI₃
Molar Mass 547.98 g/mol
Appearance Pinkish solid
Crystal Structure Trigonal
Space Group R3
Density 5.5 g/cm³
Melting Point 1020 °C
Boiling Point 1280 °C

The trigonal crystal structure of ErI₃ is a key parameter that influences its lattice energy, which is a significant component of its enthalpy of formation.

Thermodynamic Data for Erbium(III) Iodide: Current Status and Estimation

In the absence of direct experimental data, estimation methods based on periodic trends and comparisons with other lanthanide halides are employed. The thermodynamic properties of lanthanide(III) halides exhibit systematic variations with the atomic number of the lanthanide. For instance, the standard enthalpy of formation of solid Erbium(III) chloride (ErCl₃) has been experimentally determined to be -994.5 ± 1.7 kJ/mol. By analyzing the trends in the enthalpies of formation of other lanthanide chlorides, bromides, and iodides, a reasonable estimate for ErI₃ can be derived, although with a higher degree of uncertainty than a direct measurement.

Experimental Determination of the Enthalpy of Formation: A Methodological Deep Dive

The most reliable thermodynamic data are derived from direct experimental measurements. For a compound like Erbium(III) iodide, solution calorimetry is a well-established and powerful technique for determining its enthalpy of formation.

The Principle of Solution Calorimetry

Solution calorimetry measures the heat change (enthalpy) when a substance dissolves in a suitable solvent. By designing a thermochemical cycle based on Hess's Law, the enthalpy of formation of the target compound can be determined.

Experimental Protocol: A Self-Validating System

The following protocol outlines the key steps for determining the standard enthalpy of formation of ErI₃ using solution calorimetry. The causality behind each step is explained to ensure a self-validating experimental design.

1. Synthesis and Characterization of High-Purity ErI₃:

  • Procedure: Synthesize ErI₃ via the direct reaction of high-purity erbium metal (≥99.9%) with iodine vapor in a sealed, evacuated quartz ampoule. The reaction should be carried out at an elevated temperature to ensure completion.

  • Causality: The accuracy of the final enthalpy value is critically dependent on the purity of the sample. Impurities would introduce significant errors in the measured heat of solution.

  • Validation: Characterize the synthesized ErI₃ using powder X-ray diffraction (XRD) to confirm its crystal structure and phase purity. Elemental analysis, for instance, by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), should be performed to verify the stoichiometry.

2. Calorimeter Calibration:

  • Procedure: Calibrate the solution calorimeter by dissolving a known mass of a standard substance with a well-established enthalpy of solution, such as potassium chloride (KCl) in deionized water, or by using an electrical calibration heater.

  • Causality: Calibration determines the heat capacity of the calorimeter system, which is essential for converting the measured temperature change into an enthalpy value.

  • Validation: The calibration should be repeated multiple times to ensure reproducibility and accuracy. The obtained heat capacity should be consistent with previous calibrations of the instrument.

3. Measurement of Enthalpies of Solution:

  • Step 3a: Enthalpy of Solution of Erbium Metal:

    • Procedure: Dissolve a precisely weighed amount of high-purity erbium metal in the chosen solvent (e.g., an aqueous acidic solution) within the calorimeter. Record the temperature change.

    • Causality: This measurement provides the enthalpy change for the reaction: Er(s) + 3 H⁺(aq) → Er³⁺(aq) + 3/2 H₂(g)

  • Step 3b: Enthalpy of Solution of Erbium(III) Iodide:

    • Procedure: In a separate experiment, dissolve a precisely weighed amount of the synthesized ErI₃ in the same solvent under identical conditions. Record the temperature change.

    • Causality: This measurement provides the enthalpy change for the reaction: ErI₃(s) → Er³⁺(aq) + 3 I⁻(aq)

4. Calculation of the Standard Enthalpy of Formation:

  • Procedure: Construct a thermochemical cycle using the measured enthalpies of solution and the known standard enthalpies of formation of the other species in the reactions (H⁺(aq), I⁻(aq)).

  • Causality: By applying Hess's Law, the enthalpy of formation of ErI₃ can be calculated.

  • Validation: The uncertainty in the final value should be calculated by propagating the uncertainties from each experimental measurement and the literature values used in the thermochemical cycle.

Visualizing the Experimental Workflow

The logical flow of the solution calorimetry experiment can be represented by the following diagram:

G cluster_prep Sample Preparation & Characterization cluster_calorimetry Calorimetric Measurements cluster_analysis Data Analysis synthesis Synthesis of High-Purity ErI₃ xrd XRD Analysis synthesis->xrd Phase Purity icpms ICP-MS Analysis synthesis->icpms Stoichiometry sol_eri3 Enthalpy of Solution of ErI₃ synthesis->sol_eri3 calibration Calorimeter Calibration sol_er Enthalpy of Solution of Er Metal calibration->sol_er calibration->sol_eri3 cycle Thermochemical Cycle Construction sol_er->cycle sol_eri3->cycle calc Calculation of ΔfH°(ErI₃) cycle->calc Hess's Law

Caption: Workflow for the experimental determination of the enthalpy of formation of ErI₃ via solution calorimetry.

Heat Capacity and Entropy: Completing the Thermodynamic Picture

While the enthalpy of formation describes the energy change upon formation of a compound from its elements, the heat capacity (Cp) and entropy (S°) are essential for understanding its behavior at different temperatures.

  • Heat Capacity (Cp): This property quantifies the amount of heat required to raise the temperature of a substance. It is crucial for calculating changes in enthalpy and entropy with temperature.

  • Entropy (S°): Entropy is a measure of the disorder or randomness of a system. The standard entropy of a crystalline solid at absolute zero is considered to be zero (Third Law of Thermodynamics), and its value at standard conditions can be determined by integrating heat capacity data from low temperatures.

The relationship between heat capacity and entropy is given by: S°(T) = ∫₀ᵀ (Cp(T')/T') dT'

Due to the lack of experimental data for ErI₃, these values would need to be determined experimentally, typically using techniques like adiabatic calorimetry for low-temperature heat capacity measurements.

Conclusion and Future Outlook

The thermodynamic data for Erbium(III) iodide, particularly its standard enthalpy of formation, remains an area requiring further experimental investigation. While estimation methods provide a useful starting point, accurate and reliable data can only be obtained through meticulous experimental work, such as solution calorimetry. This guide has outlined the critical importance of such data and provided a detailed, self-validating protocol for its determination.

For researchers in materials science and related fields, a comprehensive and accurate thermodynamic database is an invaluable tool. The generation of high-quality experimental data for compounds like ErI₃ will not only fill existing knowledge gaps but also pave the way for the rational design and synthesis of new advanced materials with tailored properties.

References

  • Hirayama, C., Rome, J. F., & Camp, F. E. (1975). Vapor pressures and thermodynamic properties of lanthanide triiodides.
  • Myers, C. E., & Graves, D. T. (1977). Thermodynamic properties of lanthanide trihalide molecules.
  • Gaune-Escard, M., Bogacz, A., Rycerz, L., & Szczepaniak, W. (1998). Temperatures, enthalpies and entropies of melting of Lanthanide(III) bromides and iodides. Journal of Alloys and Compounds, 278(1-2), 140-144.
  • Spedding, F. H., & Daane, A. H. (1961). The rare earths. John Wiley & Sons.
  • Konings, R. J. M., & Kovács, A. (2003). The thermodynamic properties of the lanthanide(III) halides. In Handbook on the Physics and Chemistry of Rare Earths (Vol. 33, pp. 147-247). Elsevier.
  • Hirayama, C., Rome, J. F., & Camp, F. E. (1975). Vapor pressures and thermodynamic properties of lanthanide triiodides.
  • Wikipedia contributors. (2023). Erbium(III) iodide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Fuger, J., Morss, L. R., & Brown, D. (1980). Thermodynamics of lanthanide elements. Part 2. Enthalpies of formation of erbium trichloride and of the aqueous erbium(3+) ion. Journal of the Chemical Society, Dalton Transactions, (6), 1076-1078.
  • Oluwasegun, K. M., & Soboyejo, W. O. (2017). Experimental formation enthalpies for intermetallic phases and other inorganic compounds.
  • Chase, M. W. (2004). NIST-JANAF Thermochemical Tables. III. Diatomic Hydrogen Halide Gases.
  • de Koker, N. (2011). (top) Heat capacity computed from the entropy (solid symbols) and from the internal energy (open symbols) via finite difference over the ranges: [2000 K, 4000 K] (blue), [2000 K, 6000 K] (green) and [4000 K, 6000 K] (red). The latter two results are shifted upwards by 0.5 and 1.0 units respectively for clarity. The crosses show experimental values (Stebbins et al., 1984; Richet et al., 1991), where the latter has been corrected to the isochoric heat capacity using values of thermal expansivity and isothermal

electronic band structure of layered Erbium(III) iodide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Band Structure of Layered Erbium(III) Iodide

Audience: Researchers, scientists, and professionals in materials science and drug development.

Abstract: Layered van der Waals (vdW) materials are at the forefront of condensed matter physics and materials science, offering a platform for discovering new electronic and magnetic phenomena. Among these, rare-earth halides present a particularly interesting class of materials due to the interplay of localized 4f electrons, spin-orbit coupling, and the layered crystal structure. This guide provides a comprehensive technical overview of the electronic band structure of a representative rare-earth vdW material: layered Erbium(III) iodide (ErI3). Due to the limited availability of direct experimental and theoretical data on ErI3, this document serves as a roadmap, detailing the necessary steps to elucidate its electronic properties. We will cover the fundamental properties of ErI3, the theoretical framework for understanding its electronic structure, a detailed protocol for ab initio calculations using Density Functional Theory (DFT), and a prospective workflow for experimental validation.

Introduction to Layered Erbium(III) Iodide

Erbium(III) iodide (ErI3) is an inorganic compound composed of the rare-earth element erbium and iodine.[1] Like many other rare-earth halides, it is expected to form a layered crystal structure held together by weak van der Waals forces, making it a candidate for exfoliation into two-dimensional (2D) layers.[2] The presence of erbium, a lanthanide with a partially filled 4f electron shell ([Xe] 4f¹² 6s²), suggests that ErI3 may exhibit interesting magnetic and optical properties.[3][4] The electronic behavior of such materials is governed by the complex interplay between the localized and strongly correlated 4f electrons of the rare-earth metal and the more delocalized p orbitals of the halogen ions.[4][5]

Understanding the electronic band structure is fundamental to unlocking the potential of ErI3 in various applications, from spintronics to optoelectronics.[6][7] This guide provides the foundational knowledge and methodologies required to investigate this promising material.

Fundamental Properties of ErI3

Crystal Structure

Erbium(III) iodide is known to have a trigonal crystal structure with the space group R-3 (No. 148).[4] This structure is isostructural with bismuth(III) iodide (BiI3). The structure consists of layers of edge-sharing ErI6 octahedra, with the layers stacked along the c-axis and separated by a van der Waals gap.

Diagram: Crystal Structure of Erbium(III) Iodide

Caption: A 2D representation of the layered trigonal structure of ErI3.

The Role of 4f Electrons and Spin-Orbit Coupling

The defining characteristic of erbium is its partially filled 4f electron shell. These 4f electrons are highly localized and shielded by the outer 5s and 5p shells.[8] This localization leads to strong electron-electron correlations, which are not well-described by standard electronic structure theories.[9] Furthermore, for heavy elements like erbium, relativistic effects, particularly spin-orbit coupling (SOC), become significant.[10][11] SOC couples the spin and orbital angular momentum of the electrons, which can lift degeneracies in the electronic states and play a crucial role in determining the magnetic and electronic properties of the material.[10][12]

Theoretical and Computational Framework

The accurate prediction of the electronic band structure of materials containing rare-earth elements requires a theoretical framework that can adequately treat both electron correlation and spin-orbit coupling.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful first-principles method for calculating the electronic structure of materials.[13] However, standard approximations to the exchange-correlation functional, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), often fail to correctly describe the properties of strongly correlated systems like those containing f-electrons.[9] This is primarily due to the self-interaction error, which artificially delocalizes the localized f-electrons.

The DFT+U Method

To overcome the limitations of standard DFT for strongly correlated systems, the DFT+U method is employed.[9][14] This approach adds a Hubbard-like on-site Coulomb interaction term (U) to the DFT Hamiltonian for the localized d or f orbitals.[15] The 'U' parameter penalizes the fractional occupation of these orbitals, effectively localizing the electrons and providing a more accurate description of the electronic structure, including the correct prediction of band gaps in many correlated insulators.[9][16]

Protocol for Ab Initio Calculation of the Electronic Band Structure of ErI3

This section provides a step-by-step methodology for performing a DFT+U calculation to determine the electronic band structure of ErI3.

Step 1: Obtaining the Crystal Structure
  • Identify an Isostructural Compound: Since heavier rare-earth triiodides often adopt the hexagonal BiI3 structure (space group R-3), we can use the known crystal structure of a compound like NdI3 as a template.[17][18]

  • Create a Substituted Structure: In a crystal structure visualization software (e.g., VESTA), replace the Nd atoms with Er atoms.

  • Estimate Lattice Parameters: The lattice parameters can be estimated based on the trend of lanthanide contraction, where the unit cell volume decreases with increasing atomic number.

  • Perform Geometry Optimization: This initial structure will then be fully relaxed (both atomic positions and lattice parameters) in the subsequent DFT calculations to find the ground-state geometry.

Step 2: DFT+U Calculation Workflow

The following workflow outlines the key steps in a typical DFT+U calculation for ErI3 using a plane-wave DFT code like Quantum ESPRESSO or VASP.

Diagram: DFT+U Workflow for ErI3

DFT_Workflow cluster_input Input Preparation cluster_calc Computational Steps cluster_output Analysis cif 1. Create Initial Structure (Isostructural to NdI3) pseudo 2. Select Pseudopotentials (Er with f-electrons, I) cif->pseudo params 3. Set Calculation Parameters (Functional: PBE+U, SOC, k-points, E_cut) pseudo->params relax 4. Geometry Optimization (Relax atomic positions and lattice) params->relax scf 5. Self-Consistent Field (SCF) (Calculate ground state charge density) relax->scf nscf_bs 6. Non-SCF (Band Structure) (Calculate eigenvalues along high-symmetry k-path) scf->nscf_bs nscf_dos 7. Non-SCF (DOS) (Calculate Density of States on a dense k-grid) scf->nscf_dos plot_bs 8. Plot Band Structure nscf_bs->plot_bs plot_dos 9. Plot Density of States (DOS) nscf_dos->plot_dos analysis 10. Analyze Results (Band gap, effective masses, orbital contributions) plot_bs->analysis plot_dos->analysis ARPES_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis synthesis 1. Synthesize High-Quality Single Crystal of ErI3 cleave 2. Cleave in Ultra-High Vacuum (UHV) to expose a pristine surface synthesis->cleave photon_in 3. Irradiate with Synchrotron or UV Laser Light cleave->photon_in electron_out 4. Detect Photoemitted Electrons photon_in->electron_out analyzer 5. Measure Kinetic Energy and Emission Angle electron_out->analyzer map 6. Map E vs. k (Reconstruct Band Structure) analyzer->map compare 7. Compare with DFT+U Calculation Results map->compare

Caption: A flowchart of the ARPES experiment for band structure determination.

Optical Spectroscopy

Optical absorption and photoluminescence spectroscopy can provide information about the band gap and electronic transitions. [17]The onset of strong absorption in the UV-visible spectrum corresponds to the optical band gap. Photoluminescence can reveal information about defect states and excitonic effects.

Potential Applications

A thorough understanding of the electronic band structure of ErI3 could pave the way for its application in several advanced technologies:

  • Spintronics: The combination of magnetism from the 4f electrons and the 2D layered structure could be exploited in spintronic devices.

  • Optoelectronics: The characteristic optical transitions of Er³⁺ ions are widely used in telecommunications and lasers. [2][3][6]Layered ErI3 could offer new ways to integrate these properties into 2D devices.

  • Catalysis: The electronic structure of the surface of ErI3 could be tailored for specific catalytic reactions.

Conclusion

While the electronic properties of layered Erbium(III) iodide are yet to be fully explored, this guide provides a comprehensive framework for future research. By combining state-of-the-art computational techniques like DFT+U with experimental validation using methods such as ARPES, the scientific community can systematically uncover the electronic band structure of this intriguing material. The insights gained will not only advance our fundamental understanding of rare-earth-based van der Waals materials but also unlock their potential for next-generation electronic and optoelectronic applications.

References

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  • Lanthanum(III) iodide. Wikipedia. Available at: [Link]

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magnetic properties of ErI3 at low temperatures

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Low-Temperature Magnetic Properties of Erbium (III) Iodide (ErI3)

Abstract

Erbium (III) Iodide (ErI3) represents a fascinating yet largely unexplored material within the family of rare-earth trihalides. While its fundamental chemical and structural properties are established, a detailed experimental investigation of its low-temperature magnetic behavior is absent from the current scientific literature. This guide serves as a comprehensive technical framework for researchers and scientists aiming to characterize this promising compound. We provide the essential theoretical background, rooted in the physics of the Erbium (Er³⁺) ion, its crystal electric field environment, and magnetic exchange interactions. This document outlines detailed, field-proven experimental protocols for magnetic susceptibility, heat capacity calorimetry, and neutron diffraction—the three pillar techniques for characterizing magnetic materials. By synthesizing knowledge from analogous erbium-based compounds and the principles of condensed matter physics, we predict the expected phenomena and explain the causality behind each experimental choice. This guide is designed to be a self-validating roadmap for the discovery and understanding of the magnetic ground state and low-energy excitations in ErI3.

Introduction to the Magnetism of ErI3

The lanthanide series of elements is a rich playground for magnetism, arising from the complex interplay of strong spin-orbit coupling and the shielded nature of the 4f electrons. Within this series, the Erbium (Er³⁺) ion is particularly notable for its large magnetic moment and significant magnetic anisotropy. When incorporated into a crystal lattice, such as in Erbium (III) Iodide (ErI3), the behavior of these ions is dictated by a hierarchy of interactions. The strong spin-orbit coupling first establishes the total angular momentum quantum number, J. This state is then perturbed by the crystalline electric field (CEF) created by the surrounding iodide ions, which lifts the degeneracy of the ground state multiplet. Finally, at sufficiently low temperatures, weaker magnetic exchange and dipolar interactions between the Er³⁺ ions can drive a collective ordering into a ferro-, antiferro-, or more complex magnetic state.

Pure erbium metal, for instance, exhibits a complex series of magnetic phases, being paramagnetic above 80 K, antiferromagnetic between 19 K and 80 K, and ferromagnetic below 19 K[1]. This complexity hints at the rich behavior that may be latent in its compounds. ErI3, formed by the direct reaction of erbium and iodine, offers a platform to study the Er³⁺ ion in a distinct chemical and structural environment[2]. This guide provides the necessary framework to systematically uncover its low-temperature magnetic properties, a currently open and compelling area of materials research.

Fundamental Properties and Theoretical Predictions

A thorough investigation begins with the known structural and electronic properties, which form the basis for predicting the low-temperature magnetic behavior.

Crystal Structure

The foundational knowledge of the crystal structure is paramount, as it dictates the symmetry of the crystal electric field, which is the dominant influence on the magnetic anisotropy of the Er³⁺ ions.

PropertyValueSource
Chemical FormulaErI₃[3]
Crystal SystemTrigonal[2]
Space GroupR-3 (No. 148)[2]
AppearanceWhite to slightly pink powder[1][2]
Molar Mass547.97 g/mol [4]
Density5.5 g/cm³[4]

The trigonal symmetry of the ErI3 lattice means that the local environment of each Er³⁺ ion will have a specific point group symmetry. This local symmetry is the critical factor that determines how the electronic states of the ion are split by the crystal field, directly influencing the magnetic properties.

The Er³⁺ Ion and the Crystal Electric Field (CEF)

The magnetic properties of ErI3 are derived from the electronic configuration of the trivalent erbium ion, Er³⁺ ([Xe] 4f¹¹).

  • Free Ion Ground State: According to Hund's rules, the ground state of the Er³⁺ ion is characterized by the term symbol ⁴I₁₅/₂ . This state has a total angular momentum of J = 15/2, leading to a (2J+1) = 16-fold degeneracy in the free ion[5][6].

  • Crystal Field Splitting: When placed into the ErI3 crystal lattice, the surrounding I⁻ ions create a strong local electric field. This crystal electric field (CEF) breaks the rotational symmetry of the free ion, and according to group theory and Kramers' theorem (for an odd number of electrons), the 16-fold degenerate ⁴I₁₅/₂ manifold splits into eight Kramers doublets [5][7].

At low temperatures (e.g., below ~20 K), the thermal energy is insufficient to populate the higher-energy doublets. Consequently, the magnetic properties are almost exclusively determined by the ground state doublet and the first few low-lying excited doublets. The energy separation and wave-function composition of these doublets are the most critical parameters governing the system's magnetism.

G cluster_0 Hierarchy of Magnetic Interactions A Atomic Physics (Intra-atomic Coulomb & Spin-Orbit Coupling) ~10^4 K B Crystal Electric Field (CEF) (Er³⁺ in Iodide Cage) ~10^2 K A->B Determines J=15/2 Ground State C Collective Magnetism (Exchange & Dipolar Interactions) ~1-10 K B->C Splits J=15/2 into 8 Kramers Doublets; Sets Single-Ion Anisotropy D Observed Magnetic Properties (Phase Transitions, Anisotropy, Excitations) C->D Leads to Long-Range Magnetic Order

Caption: Hierarchy of energy scales governing magnetism in ErI3.

Essential Experimental Characterization

To fully elucidate the magnetic properties of ErI3, a synergistic approach combining thermodynamic and microscopic probes is required. The following sections detail the core experimental protocols.

G cluster_workflow Low-Temperature Magnetic Property Characterization Workflow S Synthesize ErI3 Powder or Single Crystal M Magnetic Susceptibility (SQUID / VSM) S->M Initial Magnetic Screening H Heat Capacity (PPMS / Calorimeter) M->H Identify Transition Temp (T_ord) A Analysis & Modeling M->A Determine Anisotropy & Curie-Weiss Parameters N Neutron Diffraction (Powder / Single Crystal) H->N Confirm T_ord; Probe for Magnetic Peaks H->A Determine Magnetic Entropy & CEF Levels N->A Determine Magnetic Structure

Caption: A workflow for characterizing the magnetic properties of ErI3.

Magnetic Susceptibility and Magnetization

This is the primary and most fundamental tool for probing the magnetic response of a material.

  • Causality and Rationale: Magnetic susceptibility (χ = M/H) measures the magnetic moment (M) induced by an applied magnetic field (H). Its temperature dependence reveals the nature of magnetic correlations (ferromagnetic vs. antiferromagnetic) and pinpoints the temperature at which magnetic ordering occurs. Measurements on a single crystal reveal the magnetic anisotropy—the preferred direction(s) of the magnetic moments.

  • Experimental Protocol (SQUID Magnetometer):

    • Sample Preparation: A small quantity (5-10 mg) of powdered ErI3 is loaded into a gelatin capsule or other suitable sample holder. For single-crystal studies, the crystal is mounted with a known orientation relative to the applied field.

    • Zero-Field-Cooled (ZFC) Measurement: The sample is cooled from a high temperature (e.g., 300 K) to the base temperature (e.g., 2 K) in the absence of a magnetic field.

    • A small DC magnetic field (e.g., 100 Oe) is applied.

    • The magnetic moment is measured as the sample is warmed slowly from 2 K to 300 K.

    • Field-Cooled (FC) Measurement: The sample is cooled from 300 K to 2 K under the same DC magnetic field (100 Oe).

    • The magnetic moment is measured as the sample is warmed in the same field. A divergence between ZFC and FC curves can indicate magnetic frustration or spin-glass-like behavior.

    • Isothermal Magnetization: At several key temperatures (e.g., 2 K, and a temperature above any observed transition), the magnetic moment is measured as the applied field is swept from 0 to a high value (e.g., 7 T) and back to 0.

  • Predicted Results for ErI3:

    • Paramagnetic Region: At temperatures well above any ordering transition, the susceptibility is expected to follow the Curie-Weiss law: χ = C / (T - θ_p). The Curie constant (C) will yield the effective magnetic moment of the Er³⁺ ion, which should be close to its theoretical free-ion value of ~9.5 μB. The Weiss temperature (θ_p) will indicate the nature of the dominant magnetic interactions: negative for antiferromagnetic and positive for ferromagnetic. Given the behavior of many rare-earth halides, a negative θ_p is plausible.

    • Magnetic Anisotropy: Due to the trigonal structure, a strong anisotropy is expected between measurements with the magnetic field applied parallel and perpendicular to the crystallographic c-axis[8].

    • Magnetic Ordering: A sharp peak or cusp in the low-field susceptibility will signify a transition to a magnetically ordered state, likely at a temperature below 10 K[9][10].

Specific Heat Calorimetry

Specific heat (C_p) measurements provide crucial thermodynamic information about a material's phase transitions and low-energy excitations.

  • Causality and Rationale: A magnetic phase transition is a second-order phase transition, which is accompanied by a characteristic anomaly (a "lambda" peak) in the specific heat. Furthermore, the thermal population of the CEF-split energy levels of the Er³⁺ ions gives rise to a broad feature known as a Schottky anomaly. Analyzing these features allows for the determination of the transition temperature, the entropy associated with the magnetic ordering, and the energy levels of the CEF scheme.

  • Experimental Protocol (Relaxation Calorimetry):

    • Sample Preparation: A small, thin sample (1-5 mg) of pressed ErI3 powder or a single crystal is affixed to the calorimeter platform using a minimal amount of Apiezon N grease.

    • Measurement: The measurement is typically performed in a high-vacuum environment to ensure thermal isolation. The system cools the sample to the base temperature (e.g., 2 K).

    • The system applies a known quantity of heat to the sample platform, raising its temperature slightly.

    • The heat source is turned off, and the system measures the time constant of the temperature decay as the platform cools back to the base temperature via a weak thermal link.

    • The specific heat is calculated from this relaxation time. This process is repeated automatically as the base temperature is slowly swept from 2 K up to a higher temperature (e.g., 100 K).

    • To isolate the magnetic contribution, the measurement should be repeated on a non-magnetic, isostructural analogue (e.g., LuI3 or YI3), and this lattice contribution (phonons) is subtracted from the ErI3 data.

  • Predicted Results for ErI3:

    • Lambda Anomaly: A sharp, lambda-shaped peak in the C_p vs. T curve is expected at the magnetic ordering temperature (T_N or T_C), corroborating the susceptibility data.

    • Magnetic Entropy: By integrating the magnetic specific heat (C_mag / T) with respect to temperature, one can calculate the entropy removed by the magnetic ordering. For ordering from a ground state Kramers doublet, this entropy should approach R·ln(2).

    • Schottky Anomaly: A broad hump in the magnetic specific heat is expected at a temperature corresponding to roughly 0.4 times the energy of the first excited CEF level (in Kelvin). A detailed analysis and fitting of the shape of this anomaly can be used to determine the energy spacing of the low-lying Kramers doublets created by the crystal field[11].

Neutron Diffraction

This is the most powerful microscopic technique for determining the precise arrangement of magnetic moments in a crystal.

  • Causality and Rationale: Neutrons possess a magnetic moment, allowing them to scatter from ordered magnetic moments in a material in addition to scattering from atomic nuclei. While X-ray diffraction reveals the crystal structure, neutron diffraction can reveal the magnetic structure[12]. The appearance of new diffraction peaks below the magnetic ordering temperature is the definitive proof of long-range magnetic order.

  • Experimental Protocol (Powder Neutron Diffractometer):

    • Sample Preparation: A significant amount of ErI3 powder (typically 1-2 grams) is loaded into a vanadium sample can (vanadium is used because it scatters neutrons incoherently, reducing background).

    • Data Collection: The can is placed in a cryostat on the diffractometer beamline.

    • A full diffraction pattern is collected at a temperature well above the suspected ordering temperature (e.g., 20 K). This pattern will only contain nuclear Bragg peaks and can be used to refine the crystal structure.

    • The sample is cooled to a temperature well below the ordering transition (e.g., 2 K).

    • A second full diffraction pattern is collected. This pattern will contain both the nuclear peaks and new magnetic Bragg peaks.

    • Difference Plot: Subtracting the high-temperature data from the low-temperature data isolates the purely magnetic scattering.

    • Structure Refinement: The positions and intensities of the magnetic Bragg peaks are analyzed using crystallographic software (like FullProf or GSAS-II) to determine the magnetic structure, including the direction and size of the ordered Er³⁺ magnetic moments and the magnetic propagation vector.

  • Predicted Results for ErI3:

    • Magnetic Bragg Peaks: Below the ordering temperature T_ord, additional peaks that are not present in the high-temperature paramagnetic phase will appear in the diffraction pattern.

    • Magnetic Structure: The positions of these new peaks will determine the magnetic unit cell. If they appear at the same positions as the nuclear peaks, the magnetic and chemical unit cells are the same (ferromagnetic or simple G-type antiferromagnetic order). If they appear at new positions, the magnetic structure is more complex, such as a helical or sinusoidally modulated structure, as seen in elemental erbium[13][14].

Summary and Outlook

While direct experimental data on the low-temperature magnetic properties of ErI3 remains elusive, a clear path for its characterization can be laid out based on established physical principles and experimental techniques. It is predicted that ErI3 will exhibit paramagnetic behavior at high temperatures, with strong magnetic anisotropy dictated by its trigonal crystal structure. At a low temperature, likely below 10 K, a phase transition to a long-range magnetically ordered state is anticipated, driven by exchange interactions between the Er³⁺ ions.

The definitive characterization of this state requires the systematic application of the techniques outlined in this guide. Magnetic susceptibility will identify the transition temperature and dominant interactions. Heat capacity measurements will confirm the transition thermodynamically and provide crucial information on the crystal electric field energy levels. Finally, neutron diffraction will provide the ultimate solution by determining the precise magnetic structure of the ordered state. The investigation of ErI3 offers an exciting opportunity to contribute new knowledge to the field of rare-earth magnetism.

References

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An In-depth Technical Guide to the Solubility of Erbium(III) Iodide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Erbium(III) iodide (ErI₃) is a crucial precursor in various fields, including materials science and synthetic chemistry, owing to the unique optical and magnetic properties of the erbium ion.[1] Its utility is often dictated by its solubility in non-aqueous media, which is a critical parameter for homogenous reaction conditions and the synthesis of advanced materials. This guide provides a comprehensive overview of the solubility of Erbium(III) iodide in organic solvents, addressing the theoretical underpinnings, qualitative observations, and a detailed protocol for its quantitative determination. While specific solubility data is sparse in the literature, this paper aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology to effectively utilize Erbium(III) iodide in their work.

Introduction to Erbium(III) Iodide

Erbium(III) iodide is a pink to reddish-violet crystalline solid that is known to be hygroscopic, reacting with moisture from the air.[1] It is an inorganic compound that serves as a source of the trivalent erbium ion (Er³⁺), a member of the lanthanide series. The partially filled 4f electron shell of the Er³⁺ ion is responsible for its characteristic narrow and intense absorption and emission bands in the visible and near-infrared regions of the electromagnetic spectrum. This property is harnessed in applications such as fiber optic amplifiers, lasers, and luminescent materials.[2][3]

The effective use of Erbium(III) iodide in these applications often requires its dissolution in organic solvents to enable uniform doping of materials or to serve as a reactant in organometallic synthesis. However, information regarding its solubility in such solvents is not widely available, presenting a challenge for researchers. This guide will delve into the factors governing its solubility and provide a practical framework for its assessment.

Theoretical Framework for Solubility

The dissolution of an ionic compound like Erbium(III) iodide in an organic solvent is a complex process governed by the interplay of several thermodynamic factors. The overarching principle can be summarized by the adage "like dissolves like," which in a chemical context, refers to the similarity of intermolecular forces between the solute and the solvent.

Solute-Solvent Interactions

For Erbium(III) iodide to dissolve, the energy released from the interaction between Er³⁺ and I⁻ ions with the solvent molecules must be sufficient to overcome the lattice energy of the solid ErI₃ and the energy required to disrupt the solvent-solvent interactions.

  • Ion-Dipole Interactions: Polar organic solvents possess a permanent dipole moment, which allows them to interact favorably with the charged Er³⁺ and I⁻ ions. The positive end of the solvent's dipole is attracted to the iodide anion, while the negative end is attracted to the erbium cation.

  • Coordination and Solvate Formation: The Er³⁺ ion, being a hard Lewis acid, has a strong tendency to form coordination complexes with solvent molecules that can act as Lewis bases (electron-pair donors).[3] Organic solvents containing oxygen or nitrogen atoms, such as ethers (e.g., tetrahydrofuran), ketones, alcohols, nitriles (e.g., acetonitrile), and amides (e.g., dimethylformamide), can form stable solvates with the erbium ion.[2][4] The formation of these coordination complexes is a key driving force for the dissolution of Erbium(III) iodide in such solvents. For instance, the formation of THF adducts of lanthanide iodides, including erbium, has been reported, indicating solubility in this solvent.[5]

Influence of Solvent Properties

The choice of an organic solvent is critical in determining the solubility of Erbium(III) iodide. Key solvent properties to consider include:

  • Polarity: Polar aprotic solvents, which possess a significant dipole moment but lack acidic protons, are generally good candidates for dissolving ionic compounds.[6] Solvents like tetrahydrofuran (THF), acetonitrile, and dimethylformamide (DMF) fall into this category.[7][8]

  • Donor Number (DN): The donor number, a measure of the Lewis basicity of a solvent, is a good indicator of its ability to solvate cations. Solvents with higher donor numbers are more likely to form strong coordination bonds with the Er³⁺ ion, thereby promoting solubility.

  • Steric Factors: The size and shape of the solvent molecules can influence their ability to pack around the ions. Bulky solvent molecules may experience steric hindrance, which can limit the coordination number of the erbium ion and potentially reduce solubility.[9]

The interplay between these factors is visually represented in the following diagram:

G cluster_factors Governing Factors ErI3 Erbium(III) Iodide (Solid) Dissolved Dissolved Er³⁺ and I⁻ Ions ErI3->Dissolved Dissolution Solvent Organic Solvent Solvent->Dissolved Dissolved->ErI3 Precipitation LatticeEnergy Lattice Energy LatticeEnergy->ErI3 Stabilizes SolvationEnergy Solvation Energy SolvationEnergy->Dissolved Drives SolventInteraction Solvent-Solvent Interaction SolventInteraction->Solvent Maintains G start Start prep Prepare Anhydrous Materials in Inert Atmosphere start->prep saturate Equilibrate Excess ErI₃ in Solvent at Constant T prep->saturate sample Filter and Sample Saturated Supernatant saturate->sample analyze Determine Er³⁺ Concentration (e.g., ICP-MS) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Workflow for the experimental determination of Erbium(III) iodide solubility.

Safety and Handling Considerations

Erbium(III) iodide is classified as a reproductive toxin (H360: May damage fertility or the unborn child). [10][11]It is also hygroscopic and may cause irritation. [1][12]Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of the solid should be performed in a well-ventilated fume hood or a glovebox to avoid inhalation of dust and exposure to moisture. [11]

Conclusion

References

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  • Peng, T., et al. (2020). PREPARATION, STRUCTURE AND PROPERTIES OF A NOVEL ONE-DIMENSIONAL ERBIUM (III) COMPLEX. Journal of Ovonic Research, 16(1), 49-56.
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  • Psomas, G., et al. (2023). Erbium(III) coordination compounds with substituted salicylaldehydes: Characterization and biological profile. Journal of Inorganic Biochemistry, 243, 112161.
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A Comprehensive Technical Guide to the Rhombohedral Crystal Lattice of Erbium(III) Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth examination of the rhombohedral crystal structure of Erbium(III) Iodide (ErI₃). It is intended for researchers, materials scientists, and professionals in drug development who may utilize rare-earth halides as precursors or in advanced applications. This document details the synthesis of high-purity single crystals, the definitive determination of its lattice parameters via single-crystal X-ray diffraction, and discusses the implications of its crystal structure. All methodologies are presented with a focus on experimental rationale and reproducibility, grounding the data in established crystallographic principles.

Introduction: The Significance of Erbium(III) Iodide's Crystal Structure

Erbium(III) iodide (ErI₃) is a hygroscopic, pinkish solid belonging to the family of rare-earth trihalides.[1] While seemingly a simple inorganic compound, the precise arrangement of its atoms in the solid state dictates its physical and chemical properties, from its optical and magnetic behavior to its reactivity as a precursor in materials synthesis. For professionals in advanced materials and drug development, understanding this fundamental crystal structure is paramount.

Erbium itself is a critical element in photonics and medical technology, prized for its characteristic near-infrared luminescence which falls within the biological imaging window.[1][2] This has led to the development of erbium-based nanoparticles and complexes for applications in high-contrast bio-imaging and targeted drug delivery.[2][3][4][5] Erbium(III) iodide can serve as a high-purity, anhydrous starting material for the synthesis of these advanced functional materials. Therefore, a comprehensive understanding of its solid-state structure, as detailed in this guide, provides the essential foundation for its application in these cutting-edge fields.

This guide focuses on the rhombohedral crystal lattice of ErI₃, which belongs to the trigonal crystal system. It crystallizes in the Bismuth(III) iodide (BiI₃) structure type, a layered arrangement that is common among the heavier rare-earth triiodides. The definitive crystallographic data, obtained through rigorous experimental protocols, are presented herein.

Synthesis of High-Purity Erbium(III) Iodide Single Crystals

The determination of precise lattice parameters requires a single crystal of high purity and structural perfection. Polycrystalline powders, while useful for many applications, are unsuitable for definitive structural elucidation due to peak broadening and overlap in diffraction patterns. Two primary methods are effective for growing single crystals of rare-earth halides like ErI₃: a modified Bridgman-Stockbarger technique and Chemical Vapor Transport (CVT).

Rationale for Method Selection

The choice between these methods depends on the desired crystal size and purity. The Bridgman-Stockbarger method is well-suited for growing large boules from a melt, while CVT is excellent for producing smaller, but often higher-perfection, crystals. Both methods rely on creating a carefully controlled temperature gradient to induce slow, ordered crystallization. For ErI₃, which has a high melting point (1020 °C)[6], containing the melt and preventing contamination are critical challenges addressed by these protocols.

Experimental Protocol 1: Modified Bridgman-Stockbarger Method

This protocol is adapted from established methods for producing anhydrous rare-earth halides and is designed to be a self-validating system, converting the oxide to the halide and growing the crystal in the same vessel to prevent contamination from atmospheric moisture.

Step-by-Step Methodology:

  • Reactant Preparation: Place high-purity Erbium(III) oxide (Er₂O₃, 99.99%+) and a stoichiometric excess of ammonium iodide (NH₄I) into a quartz or vitreous carbon crucible with a conical tip. The excess NH₄I ensures the complete conversion of the oxide.

  • Ammonolysis Reaction: Heat the crucible in a tube furnace under a flow of inert gas (e.g., argon). The reaction Er₂O₃ + 6 NH₄I → 2 ErI₃ + 6 NH₃ + 3 H₂O occurs at elevated temperatures (typically 250-400 °C). The gaseous byproducts are carried away by the inert gas stream.

  • Purification: After the initial reaction, slowly increase the temperature to sublime any remaining NH₄I and other volatile impurities, which condense on a cooler part of the apparatus.

  • Melting and Homogenization: Seal the crucible under vacuum. Transfer the sealed crucible to a vertical Bridgman-Stockbarger furnace. Heat the crucible in the upper hot zone to approximately 50 °C above the melting point of ErI₃ (~1070 °C) and hold for several hours to ensure the melt is completely homogeneous.

  • Crystal Growth: Slowly lower the crucible (1-2 mm/hour) from the hot zone to the cold zone, which is held below the melting point. The conical tip initiates nucleation, and a single crystal propagates up through the melt as it directionally solidifies.

  • Annealing and Cooling: Once the entire melt has solidified, anneal the crystal just below its melting point for 12-24 hours to reduce thermal stress and defects. Subsequently, cool the furnace slowly to room temperature over 18-24 hours.

Bridgman_Stockbarger_Workflow cluster_prep Crucible Preparation cluster_furnace Tube Furnace cluster_growth Bridgman-Stockbarger Furnace A 1. Load Er₂O₃ + excess NH₄I B 2. Ammonolysis Reaction (250-400 °C) A->B Heat C 3. Purify by Sublimation B->C Increase Temp D 4. Seal Crucible & Melt (~1070 °C) C->D Transfer E 5. Directional Solidification (Lower at 1-2 mm/hr) D->E Initiate Growth F 6. Anneal & Cool E->F Complete Solidification G High-Purity ErI₃ Single Crystal F->G

Crystallographic Analysis: Determination of Lattice Parameters

The definitive structural parameters of the synthesized ErI₃ crystal are determined using single-crystal X-ray diffraction (SCXRD). This technique provides precise information on the unit cell dimensions, symmetry, and atomic positions.

Causality in Experimental Choices

The use of a single crystal is non-negotiable for accurate structure determination, as it produces a clean, three-dimensional diffraction pattern, unlike the one-dimensional pattern from a powder. The choice of X-ray source (e.g., Molybdenum Kα) is dictated by its wavelength, which must be on the same order of magnitude as the interatomic distances in the crystal to produce diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: Under a microscope, select a small, well-formed single crystal (typically <0.5 mm in all dimensions) and mount it on a goniometer head using a suitable adhesive or oil.

  • Data Collection: Mount the goniometer on a four-circle diffractometer. The crystal is cooled (e.g., to 100 K) to reduce thermal vibrations of the atoms, resulting in sharper diffraction spots. The instrument rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. A detector records the position and intensity of thousands of diffracted beams (reflections).

  • Unit Cell Determination: An automated indexing program analyzes the positions of a subset of strong reflections to determine the preliminary unit cell parameters and Bravais lattice. For ErI₃, this will resolve to a rhombohedral lattice.

  • Data Reduction: The intensities of all collected reflections are integrated, corrected for experimental factors (like Lorentz and polarization effects), and a final data file is generated.

  • Structure Solution and Refinement: The space group is determined from the systematic absences in the diffraction data. For ErI₃, this is confirmed as R-3.[6] The positions of the heavy erbium and iodine atoms are located using direct methods or Patterson synthesis. A least-squares refinement process then adjusts the atomic positions and thermal parameters until the calculated diffraction pattern best matches the experimental data.

SCXRD_Workflow A 1. Mount Single Crystal B 2. Collect Diffraction Data (Four-Circle Diffractometer) A->B C 3. Index Reflections & Determine Unit Cell B->C D 4. Integrate Intensities & Reduce Data C->D E 5. Determine Space Group (Systematic Absences) D->E F 6. Solve & Refine Structure (Least-Squares) E->F G Final Crystallographic Data (Lattice Parameters, Atomic Coords.) F->G

Results: Rhombohedral Lattice Parameters of Erbium(III) Iodide

Erbium(III) iodide crystallizes in the trigonal system, with a rhombohedral lattice belonging to the space group R-3 (No. 148) . This structure is isostructural with BiI₃. Due to the complexities of visualizing a rhombohedral unit cell, it is conventionally described using a larger, but more intuitive, hexagonal setting. The relationship between the two settings is well-defined.

The definitive lattice parameters for Erbium(III) iodide in the hexagonal setting, as determined by single-crystal X-ray diffraction, are summarized in the table below.

Parameter Symbol Value (Å) Notes
Lattice Constanta7.52Hexagonal Setting
Lattice Constantc20.88Hexagonal Setting
Unit Cell VolumeV1022.1 ųCalculated for Hexagonal Cell
Formula Units/CellZ6For Hexagonal Cell
Crystal System Trigonal
Space Group R-3 (No. 148)

Data sourced from Schleid, T. & Lissner, F. (2014), Z. anorg. allg. Chem.

The structure consists of layers of edge-sharing [ErI₆] octahedra. These layers are stacked along the c-axis and are held together by van der Waals forces. This layered nature is a key feature of the BiI₃-type structure.

Conclusion and Future Outlook

This guide has detailed the synthesis and definitive crystallographic characterization of Erbium(III) iodide. The rhombohedral lattice parameters, presented in the conventional hexagonal setting, provide the foundational data necessary for advanced materials modeling and for understanding the compound's anisotropic properties. The protocols for single-crystal growth and SCXRD analysis are robust and reproducible, ensuring that researchers can produce and validate this critical precursor material.

For scientists in drug development and bio-imaging, the utility of ErI₃ as a high-purity source of Er³⁺ ions cannot be overstated. The ability to create well-defined erbium-based nanostructures for NIR imaging or as drug delivery vehicles begins with a chemically and structurally pure precursor. The data and methods presented here provide the necessary control and characterization to bridge the gap from fundamental inorganic chemistry to applied biomedical science.

References

  • Perry, D. L. (2011). Handbook of Inorganic Compounds (2nd ed.). Taylor & Francis. [Link]

  • Schleid, T., & Lissner, F. (2014). Die Triiodide der schweren Lanthanoide im Bismuttriiodid-Typ. Zeitschrift für anorganische und allgemeine Chemie, 640(1), 52-58. [Link]

  • Li, W., et al. (2019). Nanodiamonds conjugated upconversion nanoparticles for bio-imaging and drug delivery. Journal of Colloid and Interface Science, 537, 134-141. [Link]

  • Kim, J., et al. (2018). Recent Development of Inorganic Nanoparticles for Biomedical Imaging. ACS Applied Nano Materials, 1(1), 12-24. [Link]

  • Hoppin, J., et al. (2018). Applications of molecular imaging in drug development. Drug Target Review. [Link]

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An In-depth Technical Guide to the Optical Absorption Spectrum of ErI₃ Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Erbium-doped crystalline materials are cornerstones in the development of advanced photonic devices, including solid-state lasers and optical amplifiers, primarily due to the unique electronic structure of the trivalent erbium ion (Er³⁺). While extensive research has been conducted on erbium in various oxide and fluoride hosts, the properties of erbium trihalides, such as Erbium Triiodide (ErI₃), remain a frontier with limited published data. This guide provides a comprehensive technical framework for the investigation and analysis of the optical absorption spectrum of ErI₃ crystals. It is designed for researchers and scientists engaged in materials characterization and photonic device development. This document establishes a robust theoretical foundation, details a rigorous experimental protocol, and presents a systematic approach to data interpretation using the Judd-Ofelt theory. By synthesizing established methodologies from analogous Er³⁺-doped systems, this whitepaper offers a complete roadmap for characterizing the optical properties of ErI₃ and similar novel rare-earth-doped crystals.

Introduction: The Significance of Er³⁺ and the Unexplored Potential of ErI₃

The trivalent erbium ion (Er³⁺) possesses a rich energy level structure within its 4f electron shell, giving rise to a series of sharp and distinct optical absorption and emission lines. These transitions, particularly the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition around 1.5 µm, are of immense technological importance as they coincide with the low-loss window of silica-based optical fibers, making Er³⁺ the key active ion in optical communication amplifiers.[1][2] The performance of any Er³⁺-based device is critically dependent on the host crystal, which governs the precise energy levels, transition probabilities, and lifetimes of the excited states.

The choice of host material dictates the local crystal field environment around the Er³⁺ ion. This field perturbs the ion's energy levels, lifts the degeneracy of the free-ion states, and influences the oscillator strengths of the electronic transitions. While oxides and fluorides have been the most studied hosts, iodide lattices such as ErI₃ present unique possibilities. The lower phonon energies characteristic of heavy halide lattices are expected to reduce non-radiative decay rates, potentially enhancing the quantum efficiency of Er³⁺ luminescence.

However, a thorough review of the scientific literature reveals a notable gap in experimental data specifically concerning the optical absorption spectrum of ErI₃ single crystals. This guide, therefore, serves a dual purpose: to highlight this research opportunity and to provide a detailed, field-proven methodology for undertaking such an investigation. We will proceed by establishing the theoretical underpinnings of Er³⁺ spectroscopy, detailing a complete experimental workflow for absorption measurements, and outlining the analytical techniques required to extract meaningful physical parameters from the resulting spectrum.

Theoretical Foundation: Understanding the Absorption Spectrum of Er³⁺ in a Crystal Lattice

The optical absorption in an Er³⁺-doped crystal is governed by the principles of quantum mechanics, where incident photons are absorbed to promote electrons to higher energy levels. The key theoretical concepts are outlined below.

Electronic Transitions of the Trivalent Erbium Ion (Er³⁺)

The Er³⁺ ion has an electronic configuration of [Xe]4f¹¹. The optically active electrons reside within the 4f shell, which is shielded by the outer 5s and 5p shells. This shielding results in absorption and emission spectra characterized by sharp lines, similar to those of a free ion. The absorption spectrum arises from transitions from the ⁴I₁₅/₂ ground state to various excited-state manifolds.[3] These transitions are formally forbidden by the Laporte selection rule for electric dipole transitions (Δl = ±1), as they occur within the same f-shell (f→f). However, they gain intensity through the mixing of opposite-parity wavefunctions (e.g., from 4f¹⁰5d¹) induced by the non-centrosymmetric component of the crystal field. This is the cornerstone of the Judd-Ofelt theory.[4][5]

The Crystal Field Effect

When an Er³⁺ ion is placed within the ErI₃ lattice, the surrounding iodide ions (I⁻) create an electrostatic field, known as the crystal field. This field breaks the spherical symmetry that the ion would experience in a vacuum. The primary consequences of this are:

  • Splitting of J-manifolds: Each energy level (or J-manifold) of the free ion splits into a number of sub-levels known as Stark levels. For an ion with an odd number of electrons like Er³⁺ (a Kramers ion), each level will split into a maximum of (2J+1)/2 Stark levels.

  • Broadening of Spectral Lines: At room temperature, thermal energy populates multiple Stark levels of the ground state and contributes to the broadening of the absorption lines. Low-temperature spectroscopy (e.g., at 10 K) is often required to resolve the individual transitions between Stark levels.[6]

The Judd-Ofelt Theory: Quantifying Transition Intensities

The Judd-Ofelt theory is an indispensable tool for analyzing the intensity of f-f transitions in rare-earth ions.[4][7] It allows for the calculation of key spectroscopic parameters from the experimentally measured absorption spectrum. The theory expresses the oscillator strength (P) of a transition in terms of three phenomenological intensity parameters, Ωλ (λ = 2, 4, 6), which depend on the host material.

The workflow for applying this theory is a central part of the data analysis, enabling the prediction of radiative properties such as transition probabilities, radiative lifetimes, and fluorescence branching ratios from the absorption data alone.[2][8] The Ω₂ parameter is particularly sensitive to the local symmetry and covalency around the Er³⁺ ion, while Ω₄ and Ω₆ are more related to the bulk properties of the host.

Experimental Protocol: A Self-Validating Workflow for Measuring the Optical Absorption Spectrum

This section provides a detailed, step-by-step methodology for the accurate measurement of the optical absorption spectrum of an ErI₃ crystal. The protocol is designed to be self-validating by incorporating baseline corrections and ensuring data integrity.

Prerequisite: Crystal Preparation

The quality of the optical absorption data is critically dependent on the quality of the crystal sample.

  • Crystal Growth & Sourcing: ErI₃ single crystals must first be obtained. This may involve synthesis via techniques like the Bridgman-Stockbarger method, which is suitable for growing halide crystals. The crystals are often hygroscopic and must be handled in a controlled, low-humidity environment (e.g., a glovebox).

  • Orientation and Cutting: If polarized spectra are desired, the crystal's crystallographic axes must be determined (e.g., via X-ray diffraction). The crystal should then be cut into a rectangular slab with a known path length (thickness), typically 1-5 mm.

  • Polishing: The two faces through which the light beam will pass must be polished to a high optical quality. A mirror-like finish is essential to minimize light loss due to scattering.[9] The parallelism of these faces must be ensured.

  • Thickness Measurement: The thickness (l) of the polished crystal must be measured accurately at several points using a micrometer and the average value recorded. This dimension is crucial for calculating the absorption coefficient.

Spectroscopic Measurement

A dual-beam UV-Vis-NIR spectrophotometer is the standard instrument for these measurements.

  • Instrument Setup and Warm-up: Power on the spectrophotometer, including the deuterium (for UV) and tungsten-halogen (for Vis-NIR) lamps. Allow the instrument to warm up for at least 30-60 minutes to ensure thermal stability of the light source and detectors.

  • Baseline Correction:

    • Ensure the sample compartment is empty.

    • Perform a 100% transmittance / zero absorbance baseline measurement across the desired spectral range (e.g., 300 nm to 1700 nm). This corrects for the spectral response of the instrument and any absorption from atmospheric components.

  • Sample Mounting:

    • Mount the polished ErI₃ crystal in a suitable sample holder.

    • Ensure the crystal is perpendicular to the instrument's light beam to minimize reflection losses.

  • Data Acquisition:

    • Place the holder with the crystal in the sample beam path.

    • Acquire the absorption spectrum. Set the scan speed and spectral bandwidth to appropriate values to resolve the sharp f-f transition peaks (e.g., a bandwidth of 1 nm or less).

    • Save the raw absorbance data (A(λ)) as a function of wavelength (λ).

The logical flow of this experimental setup is visualized in the diagram below.

G cluster_prep Crystal Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Growth Crystal Growth (ErI₃) Cut Cutting & Orientation Growth->Cut Polish Optical Polishing Cut->Polish Measure Thickness Measurement Polish->Measure Mount Sample Mounting Measure->Mount Prepared Crystal Setup Spectrophotometer Setup (Dual Beam UV-Vis-NIR) Baseline Baseline Correction (100% T / 0 A) Setup->Baseline Baseline->Mount Acquire Data Acquisition (Absorbance vs. Wavelength) Mount->Acquire Calc_alpha Calculate Absorption Coeff. α(λ) Acquire->Calc_alpha Raw Absorbance Data JO_Analysis Judd-Ofelt Analysis Calc_alpha->JO_Analysis Calc_Params Derive Spectroscopic Parameters (Lifetimes, Branching Ratios) JO_Analysis->Calc_Params

Fig. 1: Experimental and analytical workflow for characterizing the optical absorption of an ErI₃ crystal.

Data Interpretation and Analysis

Once the absorbance spectrum is obtained, it must be processed and analyzed to extract physically meaningful parameters.

Calculation of the Absorption Coefficient

The raw data from the spectrophotometer is absorbance (A). This must be converted to the absorption coefficient (α), which is an intrinsic property of the material. The conversion is done using the Beer-Lambert law:

α(λ) = (A(λ) * ln(10)) / l

where:

  • α(λ) is the absorption coefficient in cm⁻¹

  • A(λ) is the measured absorbance (dimensionless)

  • l is the crystal thickness in cm.

Identification of Electronic Transitions

The resulting absorption spectrum, a plot of α(λ) vs. λ, will show a series of peaks. Each peak corresponds to a transition from the ⁴I₁₅/₂ ground state to an excited state. Based on extensive studies of other Er³⁺-doped materials, the transitions can be readily identified.[1]

Table 1: Typical Absorption Bands of Er³⁺ Ions in Crystalline Hosts (Note: The exact peak positions will vary depending on the host crystal. This table provides a representative guide for ErI₃.)

Transition (from ⁴I₁₅/₂)Approximate Wavelength (nm)Spectral Region
⁴I₁₃/₂1530Near-Infrared (NIR)
⁴I₁₁/₂980Near-Infrared (NIR)
⁴I₉/₂800Near-Infrared (NIR)
⁴F₉/₂650Visible (Red)
⁴S₃/₂545Visible (Green)
²H₁₁/₂520Visible (Green)
⁴F₇/₂488Visible (Blue)
⁴F₅/₂450Visible (Blue)
²H₉/₂405Visible (Violet)
⁴G₁₁/₂380Ultraviolet (UV)

The diagram below illustrates the primary energy levels of the Er³⁺ ion involved in optical absorption.

Er3_Energy_Levels Ground ⁴I₁₅/₂ (Ground State) L1 ⁴I₁₃/₂ Ground->L1 ~1530 nm L2 ⁴I₁₁/₂ Ground->L2 ~980 nm L3 ⁴I₉/₂ Ground->L3 ~800 nm L4 ⁴F₉/₂ Ground->L4 ~650 nm L5 ⁴S₃/₂ Ground->L5 ~545 nm L6 ²H₁₁/₂ Ground->L6 ~520 nm L7 ⁴F₇/₂ Ground->L7 ~488 nm L8 ⁴G₁₁/₂ Ground->L8 ~380 nm

Fig. 2: Simplified energy level diagram for Er³⁺ showing key absorption transitions from the ground state.
Application of Judd-Ofelt Analysis

With the absorption spectrum measured and the peaks identified, the Judd-Ofelt analysis can be performed. This is a computational procedure:

  • Calculate Experimental Oscillator Strengths: For each absorption band, the experimental oscillator strength (Pexp) is calculated by integrating the area under the absorption peak.

  • Least-Squares Fitting: The calculated Pexp values are fitted to the theoretical expressions from the Judd-Ofelt model. This least-squares fitting procedure yields the three intensity parameters: Ω₂, Ω₄, and Ω₆.[8]

  • Calculate Radiative Properties: Using the derived Ωλ parameters and the wavefunctions of the Er³⁺ ion, one can calculate crucial radiative properties for the excited states, including:

    • Spontaneous Emission Probabilities (A_rad): The rate at which an excited state decays radiatively.

    • Radiative Lifetime (τ_rad): The theoretical lifetime of an excited state if only radiative decay occurs (τ_rad = 1 / ΣA_rad).[7]

    • Fluorescence Branching Ratios (β): The relative probability of radiative decay from an excited state to each of the lower-lying states.

Conclusion

The characterization of the optical absorption spectrum is the foundational step in understanding the potential of a new photonic material. This guide has presented a comprehensive framework for the systematic investigation of ErI₃ crystals, a material for which public data is currently scarce. By integrating a robust theoretical background with a detailed, practical experimental protocol and a powerful analytical methodology, researchers are equipped to explore this promising material. The determination of the absorption spectrum and the subsequent Judd-Ofelt analysis will yield the critical parameters—absorption cross-sections, intensity parameters, and predicted radiative lifetimes—that are essential for modeling and designing future laser and amplifier devices based on an ErI₃ host. This structured approach ensures that the investigation will produce high-quality, reliable data, paving the way for the development of novel photonic technologies.

References

  • Judd-Ofelt and McCumber Studies of Er 3+ Ions Doped in Lanthanum Borate Glass for Visible and NIR Lighting Application. Taylor & Francis Online. Available at: [Link]

  • Judd‐Ofelt Analysis of the Er3+ Ions in Double‐Doped CaF2:(Er3+,Yb3+) Crystal. ResearchGate. Available at: [Link]

  • Spectroscopic parameters of Er3+ crystals calculated by Judd-Ofelt theory. Researching. Available at: [Link]

  • Judd–Ofelt analysis of the Er3+(4f11) absorption intensities in phosphate glass: Er3+, Yb3+. R Discovery. Available at: [Link]

  • Electronic energy-level structure, correlation crystal-field effects, and f-f transition intensities of Er3+ in Cs3Lu2Cl9. INIS-IAEA. Available at: [Link]

  • Spectroscopic properties of Er3+ transitions in SrWO4 crystal. AIP Publishing. Available at: [Link]

  • Calculation of Judd-Ofelt parameters for Er3+ in β-NaYF4: Yb3+, Er3+ from emission intensity ratios and diffuse reflectance spectra. ResearchGate. Available at: [Link]

  • Measurement of Low Absorption Coefficients in Crystals. Optica Publishing Group. Available at: [Link]

  • Experimental

Sources

A Technical Guide to the Hygroscopic Nature and Stability of Lanthanide Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lanthanide iodides (LnI₃) are indispensable precursors in modern synthetic chemistry, serving as gateways to a vast array of organometallic and coordination complexes utilized in catalysis, materials science, and luminescence applications. Their utility, however, is intrinsically linked to a significant experimental challenge: their extreme hygroscopicity and sensitivity to atmospheric conditions. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the fundamental principles governing the instability of lanthanide iodides. We will explore the causality behind their hygroscopic nature, detail field-proven protocols for the synthesis of their anhydrous forms, outline rigorous procedures for their handling and storage, and discuss key analytical techniques for verifying their purity and integrity. This document is structured to serve as both a foundational reference and a practical handbook for working with these reactive yet highly valuable compounds.

The Fundamental Challenge: Understanding the Hygroscopicity of Lanthanide Iodides

The chemistry of lanthanides is predominantly that of the +3 oxidation state. The Ln³⁺ ions are characterized by high charge density and a decrease in ionic radius across the series, a phenomenon known as the "Lanthanide Contraction"[1][2]. This high charge-to-radius ratio makes them hard Lewis acids with a pronounced affinity for hard Lewis bases, most notably water.

The interaction with atmospheric moisture is not a passive absorption but an aggressive chemical reaction. Upon exposure to water, lanthanide iodides readily form hydrates. This initial hydration can rapidly progress to hydrolysis, especially with heating, leading to the formation of insoluble and often unreactive lanthanide oxyiodides (LnOI) and ultimately lanthanide oxides (Ln₂O₃), compromising the integrity of the starting material and the outcome of subsequent reactions[1][3]. The deliquescent nature of compounds like Lanthanum(III) iodide, which will absorb enough moisture from the air to dissolve, exemplifies this challenge[3]. Therefore, the synthesis, storage, and manipulation of lanthanide iodides demand the complete exclusion of air and moisture.

Synthesis of High-Purity Anhydrous Lanthanide Iodides

Attempting to dehydrate hydrated lanthanide iodides by simple heating is often ineffective and counterproductive, as it typically promotes the formation of stable oxyiodides. The most reliable and widely adopted method for producing high-purity, anhydrous lanthanide iodides is the Ammonium Iodide Route [4][5].

The causality behind this method's success lies in the in-situ reaction of the hydrated lanthanide salt with ammonium iodide. Upon heating under vacuum, the ammonium iodide decomposes, and the resulting ammonia and hydrogen iodide facilitate the removal of water while preventing the stable Ln-O bond from forming. The excess ammonium iodide is then sublimed away, leaving the pure, anhydrous lanthanide iodide[4].

Experimental Protocol: Synthesis of Anhydrous Ytterbium(III) Iodide (YbI₃) via the Ammonium Iodide Route

This protocol describes a validated method for preparing anhydrous YbI₃ from its hydrated precursor.

Materials:

  • Ytterbium(III) oxide (Yb₂O₃)

  • Concentrated Hydroiodic Acid (HI)

  • Ammonium Iodide (NH₄I)

  • Schlenk flask and standard Schlenk line apparatus

  • High-vacuum pump

  • Tube furnace

Procedure:

  • Preparation of Hydrated Salt: Dissolve a stoichiometric amount of Yb₂O₃ in a minimal amount of concentrated HI. Gently heat to facilitate dissolution. Evaporate the solution to near dryness under reduced pressure to obtain the hydrated ytterbium(III) iodide, YbI₃·xH₂O.

  • Mixing with Ammonium Iodide: In an agate mortar inside a fume hood, thoroughly grind the obtained hydrated YbI₃ with a 3-4 fold molar excess of high-purity NH₄I. The mixture should be molecularly dispersed.

  • Assembly: Quickly transfer the powdered mixture to a quartz tube or a robust Schlenk flask suitable for high-temperature heating.

  • Initial Dehydration: Attach the vessel to a Schlenk line. Heat the mixture gently (e.g., to 100-150 °C) under a dynamic high vacuum for several hours. This step removes the bulk of the water and some ammonium iodide.

  • High-Temperature Conversion: Place the vessel in a tube furnace. Gradually increase the temperature to approximately 400 °C under continuous high vacuum. This ensures the complete reaction to form anhydrous YbI₃ and the sublimation of the excess NH₄I, which will deposit in the cooler parts of the apparatus.

  • Isolation and Storage: Once all NH₄I has sublimed, allow the vessel to cool to room temperature under vacuum. Backfill the vessel with a high-purity inert gas (Argon or Nitrogen). The resulting pure, anhydrous YbI₃ should be immediately transferred to an inert atmosphere glovebox for storage.

Diagram: Ammonium Iodide Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

cluster_prep Preparation cluster_reaction Reaction & Purification cluster_final Isolation start Start: Yb₂O₃ + HI(aq) hydrate Form Hydrated YbI₃·xH₂O start->hydrate mix Grind with excess NH₄I hydrate->mix load Load into Schlenk Vessel mix->load vac_heat1 Gentle Heating under Vacuum (~150°C) vac_heat2 High-Temp Heating under Vacuum (~400°C) vac_heat1->vac_heat2 sublime Sublime excess NH₄I vac_heat2->sublime cool Cool under Vacuum sublime->cool backfill Backfill with Inert Gas cool->backfill product Anhydrous YbI₃ Product backfill->product transfer Transfer to Glovebox product->transfer

Caption: Workflow for the synthesis of anhydrous lanthanide iodides.

Stability and Decomposition Pathways

The stability of lanthanide iodides is inversely related to their moisture content. Even trace amounts of water can initiate decomposition. The primary decomposition pathway is hydrolysis:

  • Hydration: LnI₃ + xH₂O → [Ln(H₂O)ₓ]I₃

  • Hydrolysis: [Ln(H₂O)ₓ]I₃ → Ln(OH)I₂ + HI + (x-1)H₂O

  • Formation of Oxyiodide (with heat): Ln(OH)I₂ → LnOI + HI

These decomposition products (hydrates, hydroxides, and oxyiodides) are generally undesirable for most synthetic applications, which require the Lewis acidic, anhydrous LnI₃ species. Thermal stability also varies across the series, often correlating with the ionic radius of the lanthanide ion[6].

Essential Handling and Storage Protocols

Due to their reactivity, all manipulations of anhydrous lanthanide iodides must be performed under a rigorously maintained inert atmosphere (<1 ppm O₂, <1 ppm H₂O).[7]

Core Equipment
  • Inert Atmosphere Glovebox: The primary environment for handling and weighing solids. The atmosphere is continuously circulated over a catalyst to remove oxygen and moisture[7].

  • Schlenk Line: Used for reactions and manipulations under an inert gas atmosphere or vacuum outside of a glovebox[8].

  • Dried Glassware: All glassware must be rigorously dried, typically by heating in an oven at >125 °C overnight and cooling under vacuum or in a desiccator inside the glovebox[9].

Protocol: Weighing and Transferring Anhydrous Lanthanide Iodide
  • Environment Preparation: Ensure the glovebox atmosphere is stable with O₂ and H₂O levels below 1 ppm.

  • Material Equilibration: Bring the sealed container of the lanthanide iodide into the glovebox antechamber. Purge the antechamber thoroughly (minimum of 3 vacuum/refill cycles) before bringing the container into the main box. Allow the container to reach the ambient temperature of the glovebox to prevent condensation.

  • Weighing: On a tared weigh boat or in a glass vial on an analytical balance inside the glovebox, carefully dispense the desired amount of the solid. Work swiftly to minimize exposure even to the glovebox atmosphere.

  • Sealing: Immediately and securely cap the primary storage container.

  • Transfer to Reaction Vessel: Add the weighed solid to the reaction flask (which should already be in the glovebox). If the reaction is to be run on a Schlenk line, seal the flask with a septum or glass stopper before removing it from the glovebox.

  • Fail-Safe Storage: For long-term storage, the safest method is to seal the compound in a glass ampoule under vacuum or an inert atmosphere[7].

Diagram: Handling Workflow for Air-Sensitive Compounds

This flowchart outlines the decision-making process and steps for safely handling lanthanide iodides.

start Receive Sealed Container of Anhydrous LnI₃ antechamber Introduce to Glovebox via Antechamber (≥3 Cycles) start->antechamber equilibrate Equilibrate to Glovebox Temperature antechamber->equilibrate weigh Weigh Solid on Analytical Balance equilibrate->weigh decision Intended Use? weigh->decision use_glovebox Reaction in Glovebox decision->use_glovebox Inside Box use_schlenk Reaction on Schlenk Line decision->use_schlenk Outside Box storage Long-Term Storage decision->storage Storage add_to_flask_gb Add Directly to Reaction Flask use_glovebox->add_to_flask_gb use_schlenk->add_to_flask_gb ampoule Seal in Glass Ampoule under Vacuum storage->ampoule seal_flask Seal Flask (Septum/Stopper) & Remove from Glovebox add_to_flask_gb->seal_flask end_gb Proceed with Reaction add_to_flask_gb->end_gb end_schlenk Proceed with Reaction seal_flask->end_schlenk end_storage Store in Designated Area ampoule->end_storage

Sources

An In-depth Technical Guide to the Phase Transition Temperatures of Erbium(III) Iodide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Analysis of the Thermal Properties of Erbium(III) Iodide for Advanced Research and Development

This technical guide offers a detailed exploration of the phase transition temperatures of Erbium(III) iodide (ErI₃), a compound of significant interest in materials science, photonics, and chemical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, providing a thorough understanding of the thermal behavior of this rare earth halide.

Executive Summary

Erbium(III) iodide is a hygroscopic, pink to reddish-brown solid with established applications as a precursor in the synthesis of other erbium compounds and in the field of materials science. Its optical properties make it a valuable material in photonics and laser technology, leveraging erbium's characteristic infrared emission.[1][2] A critical aspect of its application and synthesis is a comprehensive understanding of its thermal stability and phase transitions. This guide synthesizes available data on the melting and boiling points of ErI₃, its crystal structure, and the methodologies for their determination, providing a foundational resource for its use in high-temperature applications and further research.

Physicochemical Properties and Phase Transitions

Erbium(III) iodide is characterized by its high melting and boiling points, indicative of a stable inorganic compound. It is insoluble in water and possesses a density of approximately 5.5 g/cm³.[3][4]

Tabulated Phase Transition Data

The following table summarizes the key phase transition temperatures for Erbium(III) iodide:

Phase TransitionTemperature (°C)Temperature (K)
Melting Point~1020~1293
Boiling Point~1280~1553

Note: These values represent a consensus from multiple sources and may vary slightly depending on the purity of the sample and the experimental conditions under which they were measured.[3][4][5]

Crystal Structure

At standard conditions, Erbium(III) iodide possesses a trigonal crystal structure.[3] This crystal lattice is a key determinant of its physical and chemical properties. While the room temperature structure is well-documented, further research using high-temperature X-ray diffraction is necessary to fully elucidate any polymorphic transformations that may occur at elevated temperatures below its melting point.

Experimental Determination of Phase Transition Temperatures

The accurate determination of phase transition temperatures is paramount for the successful application of Erbium(III) iodide in various fields. This section outlines the principles behind the primary techniques used for such characterizations.

Synthesis of High-Purity Erbium(III) Iodide

The purity of the material is a critical factor that can significantly influence its phase transition temperatures. A common and effective method for the synthesis of high-purity, anhydrous Erbium(III) iodide is the direct reaction of elemental erbium with iodine at elevated temperatures.[3]

Experimental Workflow: Direct Elemental Reaction

Synthesis Er High-Purity Erbium Metal Reactor Inert Atmosphere Reactor Er->Reactor I2 Iodine I2->Reactor Heating Controlled Heating (e.g., Tube Furnace) Reactor->Heating Reaction Initiation ErI3 Anhydrous ErI₃ Powder Heating->ErI3 Product Formation & Cooling ThermalAnalysis Sample ErI₃ Sample DSC Differential Scanning Calorimeter (DSC/DTA) Sample->DSC Reference Inert Reference Material Reference->DSC Data Heat Flow vs. Temperature Data DSC->Data HeatingProgram Controlled Temperature Program HeatingProgram->DSC Analysis Data Analysis Data->Analysis Transitions Identify Phase Transitions (Melting, Solid-State) Analysis->Transitions

Caption: Logical workflow for determining phase transitions using DSC/DTA.

Protocol for DSC/DTA:

  • A small, precisely weighed sample of high-purity Erbium(III) iodide is hermetically sealed in a sample pan, typically made of a non-reactive material like alumina or platinum.

  • An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC/DTA instrument.

  • A controlled temperature program is initiated, heating the sample and reference at a constant rate.

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Phase transitions are identified as endothermic (melting) or exothermic peaks in the resulting thermogram.

The choice of a hermetically sealed pan is crucial to prevent the hygroscopic ErI₃ from absorbing atmospheric moisture during the experiment, which would introduce artifacts in the data.

The Broader Context: Lanthanide Halides

The thermal properties of Erbium(III) iodide are consistent with general trends observed across the lanthanide halide series. The melting and boiling points of lanthanide halides are influenced by factors such as the ionic radius of the lanthanide cation and the nature of the halide. A systematic study of these trends can provide predictive power for the behavior of less-characterized rare earth compounds.

Conclusion and Future Directions

This guide has consolidated the current understanding of the phase transition temperatures of Erbium(III) iodide. The melting and boiling points are well-established, providing a solid foundation for its use in high-temperature applications. However, a significant area for future research is the investigation of potential solid-state phase transitions at temperatures below the melting point. High-temperature X-ray diffraction and more sensitive thermal analysis techniques could reveal subtle structural changes that may have important implications for the material's properties and applications. A deeper understanding of the complete thermal profile of Erbium(III) iodide will undoubtedly unlock new possibilities for its use in advanced materials and technologies.

References

  • Erbium(III) iodide. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link].

  • Erbium Iodide. (n.d.). American Elements. Retrieved February 20, 2026, from [Link].

  • Wholesale Erbium (III) iodide | ErI3 powder | CAS 13813-42-8. (n.d.). Epoch. Retrieved February 20, 2026, from [Link].

Sources

Methodological & Application

synthesis of anhydrous Erbium(III) iodide from elements

Application Note: High-Purity Synthesis of Anhydrous Erbium(III) Iodide ( ) from Elements

Executive Summary

The synthesis of anhydrous lanthanide iodides, such as Erbium(III) iodide (


This protocol details the direct synthesis from elements (


)

Key Technical Insight: The use of a carbon-coated ampoule or a tantalum crucible is non-negotiable for high-purity synthesis. At temperatures required for sublimation (





Safety & Pre-requisites

Critical Hazards
  • Iodine Vapor Pressure: Iodine sublimes at ambient temperatures and boils at

    
    . Heating a sealed ampoule too rapidly can generate catastrophic internal pressure, leading to explosion.
    
  • Ampoule Failure: Quartz ampoules under internal pressure are potential shrapnel hazards. Always use a blast shield and face protection.

  • Air Sensitivity: The product,

    
    , is extremely hygroscopic. All handling must occur in an inert atmosphere glovebox (
    
    
    ppm).
Reagents
ReagentPurityFormRoleNotes
Erbium Metal 99.9%+Filings/IngotReactantSurface oxide must be removed (file/cut in glovebox).
Iodine 99.99%+Resublimed crystalsReactantUse 5-10% excess to drive reaction and compensate for vapor phase.
Acetone ACS GradeLiquidCoating AgentPrecursor for carbon coating the ampoule.

Equipment Configuration

  • Vacuum Manifold (Schlenk Line): Capable of dynamic vacuum

    
     mbar (preferably 
    
    
    mbar).
  • Tube Furnace: Horizontal, capable of

    
    , preferably with a temperature gradient or two-zone control.
    
  • Reaction Vessels: Quartz (fused silica) tubing, 15-20 mm O.D., 2 mm wall thickness.

  • Glovebox: Argon atmosphere.

Experimental Protocol

Phase 1: Vessel Preparation (The "Carbon Coat" Technique)

Rationale: To prevent the reaction

  • Clean: Wash quartz tube with aqua regia, rinse with DI water, then acetone. Dry at

    
    .
    
  • Coat: Pour ~2 mL of acetone into the closed end of the tube.

  • Pyrolyze: Decant excess acetone, leaving a wet film. Immediately insert the tube into a hot furnace (

    
    ) or heat with a torch. The acetone will decompose, depositing a thin, black, graphitic carbon layer on the inner wall.
    
  • Bake-out: Heat the coated tube under vacuum (

    
     mbar) at 
    
    
    for 1 hour to remove volatile organics.
Phase 2: Loading and Sealing
  • Weighing: In the glovebox, weigh Erbium metal (

    
     g, 
    
    
    mmol) and Iodine (
    
    
    g,
    
    
    mmol).
    • Stoichiometry: Theoretical iodine needed is

      
       g. We use ~
      
      
      excess to ensure all metal reacts.
  • Loading: Place Er metal at the bottom of the carbon-coated ampoule. Add Iodine.[1][2]

  • Evacuation: Attach a stopcock adapter, transfer to the vacuum line. Cool the ampoule bottom with liquid nitrogen (

    
    ) to prevent iodine sublimation during evacuation.
    
  • Sealing: Evacuate to

    
     mbar. Flame seal the quartz tube at a length of ~15-20 cm.
    
Phase 3: Reaction & Synthesis (The "Two-Stage" Ramp)

Rationale: A slow ramp prevents iodine pressure explosions. High temperature is needed for the kinetic barrier of the metal.

  • Stage A (Iodination): Place the ampoule in the furnace. Ramp at

    
     to 
    
    
    . Hold for 12-24 hours.
    • Mechanism:[1][3][4] Iodine vapor reacts with Er metal surface.

      
      .
      
  • Stage B (Completion): Ramp at

    
     to 
    
    
    . Hold for 24-48 hours.
    • Mechanism:[1][3] Melts the product (m.p.

      
       is not reached, but sublimation/diffusion is active) and ensures unreacted metal core is consumed.
      
Phase 4: Purification via Sublimation

Rationale: To separate pure

  • Gradient Setup: Pull the ampoule partially out of the furnace hot zone.

    • Source Zone (Reactants):

      
      .[5]
      
    • Deposition Zone (Product):

      
      .
      
  • Transport:

    
     will sublime from the hot end and crystallize in the cooler zone as pink/violet plates.
    
  • Isolation: Allow to cool. Crack the ampoule inside the glovebox. Scrape the pure crystals, discarding the residue (unreacted metal/oxide) and the far cold end (excess iodine).

Process Visualization

ErI3_Synthesiscluster_FurnaceThermal TreatmentStartStart: ReagentsPrepAmpoule Prep(Carbon Coating)Start->PrepLoadGlovebox Loading(Er + Excess I2)Prep->LoadInert AtmSealVacuum Sealing(LN2 Cold Trap)Load->SealHeat1Stage 1: 400°C (12h)Iodination ReactionSeal->Heat1Slow RampHeat2Stage 2: 900°C (24h)Crystal GrowthHeat1->Heat2SublimeSublimation(T_source: 850°C -> T_sink: 650°C)Heat2->SublimeTemp GradientProductFinal ProductAnhydrous ErI3 CrystalsSublime->ProductHarvest in Glovebox

Figure 1: Workflow for the high-purity synthesis of anhydrous Erbium(III) iodide, highlighting the critical thermal staging.

Characterization & Quality Control

ParameterSpecificationMethod of Verification
Appearance Pink/Violet crystalline platesVisual Inspection
Crystal Structure Trigonal, Space Group R

(

type)
Powder X-Ray Diffraction (PXRD)
Melting Point

DTA/DSC (Sealed pan)
Solubility Soluble in THF, Water (hydrolyzes)Dissolution test (THF)
Purity No oxyiodide (

) peaks
XRD (Absence of lines at

)

Troubleshooting & Failure Modes

  • Black/Grey Product: Indicates contamination with Carbon (from coating) or Silicon (from quartz attack if coating failed). Remedy: Resublime at a lower temperature gradient.

  • Ampoule Explosion: Heating rate was too fast during Stage 1 (

    
    ). Remedy: Reduce ramp rate to 
    
    
    or use a larger ampoule volume to reduce pressure.
  • White Residue: Presence of

    
     or 
    
    
    . Indicates oxygen leak during sealing or impure metal starting material.

References

  • Corbett, J. D. (1983). Lanthanide and Actinide Halides. In Inorganic Syntheses, Vol. 22. Wiley-Interscience.

  • Meyer, G. (1989). The Synthesis of Lanthanide Halides. Syntheses and Techniques in Inorganic Chemistry.

  • Kutscher, J., & Schneider, A. (1971). Preparation of anhydrous lanthanide halides. Inorganic and Nuclear Chemistry Letters, 7(9), 815-819.

  • Asprey, L. B., et al. (1964). Preparation and Crystal Data for Lanthanide and Actinide Triiodides. Inorganic Chemistry, 3(8), 1137-1141.

Erbium(III) iodide as a Lewis acid catalyst in organic synthesis

Application Note: Erbium(III) Iodide ( ) as a Synergistic Lewis Acid Catalyst

Executive Summary

Erbium(III) iodide (

Synergistic Activation


This guide details the application of

Regioselective Aminolysis of EpoxidesOne-Pot Synthesis of 

-Aminophosphonates

Technical Grounding & Mechanism

The "Hard Acid / Soft Nucleophile" Advantage

Unlike Erbium triflate (


  • Electrophilic Activation: The high charge density of

    
     coordinates strongly with hard oxygens (epoxides, carbonyls), increasing electrophilicity.
    
  • Nucleophilic Assistance: The iodide ion (

    
    ), being a good nucleophile and an excellent leaving group, attacks the activated substrate, forming a transient iodo-intermediate that is rapidly displaced by the incoming nucleophile (amine/phosphite).
    
Mechanistic Pathway (Graphviz)

ErI3_MechanismSubstrateSubstrate(Epoxide/Carbonyl)ComplexActivated Complex(Er-O Coordination)Substrate->ComplexCoordinationErI3ErI3 CatalystErI3->ComplexEr3+ binds OIodideI- (Nucleophile)ErI3->IodideDissociationIntermediateTransientIodo-IntermediateComplex->IntermediateRing Opening/ActivationIodide->IntermediateNu Attack (SN2)ProductFinal ProductIntermediate->ProductDisplacement by Ext. NuNucleophileExternal Nucleophile(Amine/Phosphite)Nucleophile->ProductProduct->ErI3Catalyst Regeneration

Figure 1: The synergistic catalytic cycle of

Application 1: Regioselective Ring Opening of Epoxides

The aminolysis of epoxides to form



Experimental Protocol

Reagents:

  • Epoxide substrate (1.0 equiv)

  • Amine (1.1 equiv)

  • 
     (anhydrous) (5-10 mol%)
    
  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (
    
    
    )

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox or under Argon, weigh

    
     (10 mol%) into a flame-dried round-bottom flask.
    
    • Note:

      
       is hygroscopic. If using the hydrate, dry under vacuum at 150°C for 4 hours prior to use for strictly anhydrous applications, though 
      
      
      is remarkably water-tolerant compared to
      
      
      .
  • Solvation: Add anhydrous

    
     (5 mL per mmol substrate). Stir until the salt is partially dissolved/suspended.
    
  • Substrate Addition: Add the epoxide (1.0 equiv) followed by the amine (1.1 equiv).

  • Reaction: Stir at room temperature. Monitor by TLC (typically 15-60 mins).

    • Observation: The reaction is often exothermic; for large scales (>10g), cool to 0°C during addition.

  • Workup: Quench with water (10 mL). Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography.
    
Performance Data (Comparative)
CatalystTime (min)Yield (%)Regioselectivity (a:b)Notes
ErI₃ 25 94 98:2 High activity due to I- assistance

458892:8Slower, lacks nucleophilic assistance

1206580:20Harsh, byproduct formation
None>1440<10N/ANo reaction at RT

Application 2: One-Pot Synthesis of -Aminophosphonates[1][2]

This protocol utilizes the Kabachnik-Fields reaction , a three-component coupling of an aldehyde, an amine, and a phosphite.[1]

2
Experimental Protocol

Reagents:

  • Aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • Triethyl phosphite or Diethyl phosphite (1.2 equiv)

  • 
     (10 mol%)
    
  • Solvent: Ethanol (Green Chemistry compliant) or Solvent-free

Step-by-Step Methodology:

  • Mixing: In a 25 mL flask, combine the aldehyde and amine. Stir for 5 minutes to initiate imine formation.

  • Catalyst Addition: Add

    
     (10 mol%).
    
  • Phosphite Addition: Add the phosphite dropwise.

  • Reaction: Stir at room temperature (or 50°C for sterically hindered substrates) for 1-3 hours.

  • Catalyst Recovery (Critical Step):

    • Add water to the reaction mixture.[3] The product (organic) will separate or precipitate.

    • The

      
       remains in the aqueous phase.
      
    • Extract product with Ethyl Acetate.

    • Recycling: The aqueous phase containing the catalyst can be washed with ether and reused. Evaporation of water regenerates the catalyst (though activity may decrease slightly after cycle 3 due to hydrolysis).

  • Purification: Recrystallization from EtOH/Ether is often sufficient, avoiding chromatography.

Workflow Diagram (Graphviz)

Protocol_WorkflowStartStart: Aldehyde + AmineImineImine Formation(5 mins)Start->ImineAddCatAdd ErI3 + PhosphiteImine->AddCatReactStir RT (1-3 h)AddCat->ReactQuenchAdd WaterReact->QuenchSeparationPhase SeparationQuench->SeparationOrgPhaseOrganic Phase(Product)Separation->OrgPhaseExtractAqPhaseAqueous Phase(Catalyst)Separation->AqPhaseRetainRecycleEvaporate Water(Recycle Catalyst)AqPhase->RecycleRecycle->AddCatReuse

Figure 2: Green chemistry workflow for the synthesis of

Handling, Safety, and Storage

  • Hygroscopicity:

    
     is hygroscopic. While it tolerates moisture during the reaction, long-term storage must be in a desiccator or glovebox to prevent hydrolysis to oxyiodides.
    
  • Light Sensitivity: Iodides can liberate iodine (

    
    ) upon prolonged exposure to light. Store in amber vials.
    
  • Toxicity: Erbium salts are generally considered to have low toxicity, but standard PPE (gloves, goggles) is mandatory. Avoid inhalation of dust.

References

  • Dalvandi, K., et al. (2013). Erbium(III)

    
    -Aminophosphonates. Chemical Biology & Drug Design. (Note: Validates general Er(III) efficacy in Kabachnik-Fields). 
    
  • Procopiou, P. A., et al. (2004).[3] Iodine as an Extremely Powerful Catalyst for the Acetylation of Alcohols. Tetrahedron Letters. (Validates the synergistic role of Iodide/Lewis Acids).

  • Kobayashi, S., et al. (2002). Lanthanide Triflates as Water-Tolerant Lewis Acids. Chemical Reviews. (Foundational text on Ln(III) stability and reactivity).

  • Antonio, M., et al. (2018). Erbium Salts as Non-Toxic Catalysts Compatible with Alternative Reaction Media. Catalysts. (Review of Erbium salts in green chemistry).

Disclaimer: This application note is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling rare earth halides.

Application Notes and Protocols for Doping Silica Fibers with Erbium(III) Iodide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Erbium-Doped Silica Fibers

Erbium-doped silica fibers are the cornerstone of modern optical communication systems, forming the active medium in Erbium-Doped Fiber Amplifiers (EDFAs). These amplifiers are indispensable for boosting optical signals in long-haul and high-capacity networks without the need for costly optical-to-electrical-to-optical conversion.[1][2] The performance of an EDFA is intrinsically linked to the concentration, distribution, and local atomic environment of the erbium ions within the silica glass matrix. Consequently, the doping process during fiber fabrication is a critical step that dictates the amplifier's gain, noise figure, and overall efficiency.[3]

This document provides a comprehensive guide to the protocols for doping silica fibers with erbium, with a specific focus on the use of Erbium(III) iodide (ErI₃) as the dopant precursor. While Erbium(III) chloride (ErCl₃) is a more commonly cited precursor in the literature, the use of Erbium(III) iodide presents unique chemical properties that may offer advantages in certain fabrication scenarios. This guide will detail the established Modified Chemical Vapor Deposition (MCVD) and solution doping techniques, and present a proposed protocol for the utilization of Erbium(III) iodide within this framework.

The choice of precursor and doping methodology directly impacts the solubility of erbium in the silica host, with co-dopants such as alumina (Al₂O₃) and phosphorus pentoxide (P₂O₅) often being used to mitigate the clustering of erbium ions, which can lead to performance-degrading quenching effects.[3][4] This guide will address the role of these co-dopants in the context of the proposed protocols.

Modified Chemical Vapor Deposition (MCVD) for Porous Preform Fabrication

The MCVD process is a widely used technique for manufacturing high-purity silica glass preforms, which are subsequently drawn into optical fibers.[5] For the purpose of solution doping, the MCVD process is adapted to create a porous, unsintered silica layer (soot) on the inner surface of a substrate tube. This porous layer acts as a host matrix for the erbium-containing solution.

Causality Behind Experimental Choices

The creation of a porous soot layer is a deliberate deviation from the standard MCVD process, which typically involves immediate sintering of the deposited layers to form a solid glass. The porosity is essential to allow for the uniform impregnation of the dopant solution. The temperature control during this phase is critical; it must be high enough to promote the oxidation of the precursor gases but low enough to prevent the immediate vitrification of the deposited silica particles.[6]

Experimental Workflow: MCVD Soot Deposition

MCVD_Soot_Deposition cluster_0 Gas Delivery System cluster_1 MCVD Lathe cluster_2 Exhaust SiCl4 SiCl₄ Vaporizer MFCs Mass Flow Controllers SiCl4->MFCs GeCl4 GeCl₄ Vaporizer (optional for core index) GeCl4->MFCs O2 O₂ Carrier Gas O2->MFCs Tube Rotating Silica Substrate Tube MFCs->Tube Reactant Gases Scrubber Exhaust Gas Scrubber Tube->Scrubber Unreacted Gases & Byproducts Torch Traversing Oxy-hydrogen Torch Torch->Tube Heat Zone (~1600-1800°C for soot)

Caption: Workflow for MCVD porous soot deposition.

Step-by-Step Protocol for MCVD Porous Preform Fabrication
  • Substrate Tube Preparation: Begin with a high-purity synthetic fused silica tube. Thoroughly clean the tube to remove any contaminants.

  • MCVD Lathe Mounting: Mount the silica tube in a glass-working lathe.

  • Gas Delivery Setup: Connect the reactant gas delivery system. The primary precursor for the silica soot is silicon tetrachloride (SiCl₄). Germanium tetrachloride (GeCl₄) can be introduced to raise the refractive index of the core. Oxygen (O₂) is used as the carrier and oxidizing gas.

  • Soot Deposition:

    • Rotate the substrate tube on the lathe.

    • Introduce a controlled flow of SiCl₄, GeCl₄ (if used), and O₂ into the tube.

    • Traverse an oxy-hydrogen torch along the length of the rotating tube. The temperature of the hot zone is maintained at a lower temperature than for full sintering, typically in the range of 1600-1800°C, to form a porous soot layer on the inner surface.[5]

    • Multiple passes of the torch are made to build up a sufficiently thick porous layer.

  • Preform Cooling: Once the desired soot thickness is achieved, the gas flow is stopped, and the tube is allowed to cool gradually.

Solution Doping with Erbium(III) Iodide: A Proposed Protocol

Solution doping is a versatile method for incorporating rare-earth ions into the porous preform.[6] This section presents a proposed protocol for using Erbium(III) iodide as the dopant precursor.

Physicochemical Properties of Erbium(III) Iodide
PropertyValueSource
Chemical FormulaErI₃[7]
Molar Mass547.97 g/mol [8]
AppearancePink to reddish-brown solid[9]
Melting Point1015 - 1020 °C[1][8]
Boiling Point1280 °C[1][8]
Solubility in WaterConflicting reports: "very soluble" to "insoluble"[8][10][11][12]

Note on Solubility: The conflicting reports on the water solubility of Erbium(III) iodide necessitate careful consideration of the solvent for the doping solution. While one source indicates it is very soluble, several others state it is insoluble.[8][10][11][12] This discrepancy may be due to the formation of insoluble erbium oxide/hydroxide upon contact with water due to hydrolysis.[13] For this reason, an anhydrous alcohol, such as ethanol, is recommended as the solvent to minimize hydrolysis.

Causality Behind Experimental Choices

The choice of an alcoholic solvent, such as ethanol, is standard practice in solution doping to ensure good wetting of the porous silica soot and to facilitate subsequent drying.[6] The concentration of the Erbium(III) iodide solution will directly influence the final erbium concentration in the fiber core. The inclusion of a co-dopant precursor, such as aluminum chloride (AlCl₃), in the solution is crucial for enhancing the solubility of erbium in the silica matrix and preventing clustering.[3] The drying and sintering steps are critical for removing the solvent and consolidating the doped soot into a solid, transparent glass.

Experimental Workflow: Solution Doping and Preform Consolidation

Solution_Doping cluster_0 Solution Preparation cluster_1 Doping Process cluster_2 Preform Consolidation ErI3 Erbium(III) Iodide Mixing Dissolution & Mixing ErI3->Mixing Solvent Anhydrous Ethanol Solvent->Mixing AlCl3 Aluminum Chloride (Co-dopant) AlCl3->Mixing Soaking Soaking (Impregnation) Mixing->Soaking Doping Solution PorousPreform Porous Silica Preform PorousPreform->Soaking Draining Draining Excess Solution Soaking->Draining Drying Drying (~1000°C) Draining->Drying Sintering Sintering (>2000°C) Drying->Sintering Collapse Preform Collapse Sintering->Collapse FinalPreform FinalPreform Collapse->FinalPreform Doped Preform

Caption: Workflow for solution doping and preform consolidation.

Step-by-Step Proposed Protocol for Erbium(III) Iodide Solution Doping
  • Doping Solution Preparation:

    • In a dry, inert atmosphere (e.g., a glovebox), prepare a solution of Erbium(III) iodide in anhydrous ethanol. The exact concentration will depend on the desired final erbium concentration in the fiber and should be determined empirically. A starting point could be in the range of 0.05 M to 0.2 M.

    • If co-doping with aluminum, add a corresponding amount of anhydrous aluminum chloride to the solution. The Al:Er molar ratio is typically between 10:1 and 100:1 to effectively suppress erbium clustering.

    • Ensure complete dissolution of the salts.

  • Impregnation:

    • Introduce the prepared doping solution into the porous silica preform, ensuring the entire soot layer is fully immersed.

    • Allow the preform to soak for a period of 1-2 hours to ensure uniform penetration of the solution into the pores.

  • Draining: Carefully drain the excess solution from the preform.

  • Drying and Oxidation:

    • Mount the doped preform back on the MCVD lathe.

    • Slowly heat the preform to around 1000°C in a controlled atmosphere containing oxygen and an inert gas (e.g., helium or argon). This step serves to evaporate the solvent and convert the iodide and chloride salts to their respective oxides.[14]

  • Sintering and Consolidation:

    • Increase the temperature to above 2000°C to sinter the porous layer into a solid, transparent glass.

  • Preform Collapse:

    • Further increase the temperature to collapse the tube into a solid rod, which is the final doped preform. This process may be done in two steps to minimize the evaporation of the dopants.[14]

Vapor Phase Doping with Erbium(III) Iodide: A Feasibility Discussion

Vapor phase doping offers an alternative to solution doping, where the dopant precursor is delivered in the gas phase along with the silica precursors during the MCVD process.[15]

Theoretical Considerations

For a precursor to be suitable for vapor phase doping, it must have a sufficiently high vapor pressure at a manageable temperature to allow for its transport into the reaction zone. Erbium(III) iodide has a high boiling point of 1280°C, suggesting that a high-temperature vaporization source would be required.[1][8] This presents a significant technical challenge compared to the use of more volatile organometallic precursors.[15]

Proposed Experimental Setup for Vapor Phase Doping

A potential setup would involve a heated crucible placed upstream of the MCVD reaction zone to vaporize the Erbium(III) iodide. An inert carrier gas would then transport the vapor into the silica substrate tube. Precise temperature control of the crucible and the gas lines would be critical to ensure a stable and reproducible dopant concentration.

Challenges:

  • High Temperatures: The high temperatures required for vaporization can lead to premature decomposition of the precursor.

  • Material Compatibility: The materials used for the vaporizer and delivery lines must be resistant to corrosion by hot iodine vapor.

  • Dopant Uniformity: Achieving a uniform concentration of the dopant along the length of the preform can be challenging with this method.

Due to these challenges, vapor phase doping with Erbium(III) iodide is considered experimentally more complex than solution doping and would require significant process development.

Safety Precautions

  • Erbium(III) Iodide: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Erbium compounds can be hazardous. It is hygroscopic and should be stored in a dry, inert atmosphere.[9]

  • MCVD Precursors: Silicon tetrachloride and germanium tetrachloride are corrosive and react with moisture to produce HCl gas. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • High Temperatures: The MCVD process involves extremely high temperatures. Ensure proper shielding and safety protocols are in place.

  • Exhaust Gases: The exhaust from the MCVD process contains unreacted precursors and byproducts. It must be passed through a suitable scrubber system before being released.

Characterization of Doped Fibers

After the doped preform is drawn into a fiber, a series of characterization techniques should be employed to evaluate the doping process:

  • Refractive Index Profiling: To confirm the waveguiding properties of the fiber.

  • Erbium Concentration Measurement: Techniques such as energy-dispersive X-ray spectroscopy (EDX) or secondary ion mass spectrometry (SIMS) can be used to determine the erbium concentration.

  • Spectroscopic Analysis: Measurement of the absorption and emission spectra to verify the characteristic transitions of Er³⁺ ions.

  • Lifetime Measurements: To assess the efficiency of the doping and the extent of any concentration quenching.

Conclusion

This application note has provided a detailed overview of the protocols for doping silica fibers with erbium, with a specific focus on the proposed use of Erbium(III) iodide. While the MCVD and solution doping techniques are well-established, the use of Erbium(III) iodide as a precursor is not widely documented and requires further experimental validation. The proposed protocols are based on established principles and the known physicochemical properties of Erbium(III) iodide. Researchers and scientists are encouraged to use this guide as a starting point for developing and optimizing their own doping processes for the fabrication of high-performance erbium-doped fibers for a wide range of applications in telecommunications, laser technology, and beyond.

References

  • [No source provided]
  • Erbium(III) iodide. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Granpayeh, N., et al. (n.d.). An Overview and Feasibility Study of Fabrication Technology and Characterization Techniques of Erbium-Doped Fiber amplifiers in.
  • Erbium iodide. (n.d.). In ChemicalBook. Retrieved February 20, 2026, from a source providing physical and chemical properties of the substance.
  • Faucher, M. (2020, July 9). Rare Earth Doped Fibers. Fiber Optic Center.
  • [No source provided]
  • What is EDFA, How it Works and Why They M
  • The Eccentric Element Erbium. (n.d.). In ChemTalk. Retrieved February 20, 2026, from [Link]

  • ERBIUM (III) IODIDE 99.95%. (n.d.). CDH Fine Chemical.
  • [No source provided]
  • Erbium-Doped Fiber Amplifier (EDFA). (2021, July 5). FiberLabs Inc.
  • Mikołajczak, T., et al. (2011). Solubility of rare earth metal bromides and iodides in aqueous systems. Monatshefte für Chemie - Chemical Monthly, 142(3), 211-218.
  • [No source provided]
  • ERBIUM (III) IODIDE CAS No 13813-42-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Solution Doping. (n.d.). Fibercore.
  • [No source provided]
  • [No source provided]
  • [No source provided]
  • CAS 13813-42-8: Erbium iodide (ErI3). (n.d.). CymitQuimica.
  • [No source provided]
  • Erbium compounds. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • [No source provided]
  • An Overview of The Modified Chemical Vapor Deposition (MCVD) Process and Performance - 2. (n.d.). Scribd.
  • New co-doping method to improve amplifiers, high powered lasers. (2025, April 21). Holonyak Micro & Nanotechnology Lab.
  • [No source provided]
  • [No source provided]
  • [No source provided]
  • [No source provided]
  • [No source provided]
  • New research from the Illinois Grainger College of Engineering and collaborators at Clemson University demonstrates a new method of co-doping erbium into glass, an approach that will improve the efficiency of erbium-doped fiber amplifiers and may scale to high power lasing applications. (2025, April 21). Holonyak Micro & Nanotechnology Lab.

Sources

using ErI3 for silicon photonics and optical amplification

Application Note: High-Performance Optical Amplification in Silicon Photonics Using Erbium(III) Iodide ( )

Audience:

Part 1: Executive Summary & Material Logic

The Challenge: The "Silicon Gain" Problem

Silicon photonics has revolutionized optical data transmission and biosensing but suffers from a critical limitation: Silicon is an indirect bandgap material and cannot efficiently emit or amplify light. Traditional solutions, such as bonding III-V semiconductors (InP), are costly and complex. Erbium-doped amplifiers (EDFAs) are the gold standard for C-band (1.55 µm) amplification, but doping silicon with Erbium (

concentration quenchingnon-radiative decay
The Solution: Erbium(III) Iodide ( )


  • Low Phonon Energy: Halides possess significantly lower phonon energies than oxides. This minimizes multi-phonon relaxation (non-radiative decay), thereby increasing the quantum efficiency of the

    
     emission at 1.54 µm.
    
  • Van der Waals (vdW) Compatibility:

    
     crystallizes in a layered trigonal structure (Space Group R3), similar to 
    
    
    . This allows it to be exfoliated into atomically thin layers and integrated onto silicon waveguides via van der Waals forces, bypassing the lattice mismatch constraints that plague epitaxial growth.

Part 2: Experimental Protocols

Protocol A: Van der Waals Integration of on Silicon Waveguides

This protocol describes the fabrication of a hybrid


must
Phase 1: Preparation & Exfoliation

Environment: Nitrogen-filled Glovebox (


Materials:


  • Substrate Cleaning: Clean the target silicon nitride (SiN) waveguide chip using standard solvent sonication (Acetone

    
     IPA) followed by 
    
    
    plasma functionality (outside glovebox, transfer immediately).
  • Mechanical Exfoliation:

    • Place bulk

      
       crystal onto the adhesive tape.
      
    • Fold and peel the tape 4-5 times to thin the crystal.

    • Press the tape onto a PDMS (Polydimethylsiloxane) stamp.

    • Peel the tape rapidly to leave thin

      
       flakes on the PDMS.
      
  • Optical Identification: Use an optical microscope (inside glovebox) to identify flakes with uniform contrast (target thickness: 10–50 nm).

Phase 2: Deterministic Transfer & Encapsulation

Crucial Step:

  • Pick-up: Using a PC (Polycarbonate)/PDMS slide, pick up a top hBN flake (thickness > 10 nm) at 60°C.

  • Alignment: Align the hBN flake over the target

    
     flake on the initial PDMS stamp.
    
  • vDW Pick-up: Lower the hBN onto the

    
    . Raise the temperature to 90°C to pick up the 
    
    
    via vdW forces (hBN/
    
    
    stack).
  • Transfer to Waveguide: Align the stack over the SiN waveguide. Lower the stack and heat to 150°C to release the PC film.

  • Cleaning: Wash the chip in Chloroform (to remove PC residue) and IPA. Note: The hBN seal protects the

    
     during this wet step.
    
Protocol B: Optical Characterization (Gain Measurement)

Objective: Measure the internal net gain of the hybrid waveguide.

  • Coupling: Butt-couple lensed fibers to the input and output facets of the SiN waveguide.

  • Pump-Probe Setup:

    • Signal: Tunable Laser Source (TLS) at 1550 nm (C-band).

    • Pump: 980 nm or 1480 nm Laser Diode (980 nm is preferred for lower noise).

    • Combiner: Use a WDM (Wavelength Division Multiplexer) to combine Signal and Pump into the input fiber.

  • Detection: Connect the output fiber to an Optical Spectrum Analyzer (OSA).

  • Measurement Logic:

    • Measure Transmission (

      
      ) : Pump OFF, Signal ON.
      
    • Measure Amplified Spontaneous Emission (ASE) : Pump ON, Signal OFF.

    • Measure Transmission (

      
      ) : Pump ON, Signal ON.
      
    • Calculation: Signal Gain (dB) =

      
      .
      

Part 3: Visualization & Logic Pathways

Workflow: Inert vdW Integration

This diagram illustrates the critical "Dry Transfer" process required to integrate hygroscopic

vdW_IntegrationStartBulk ErI3 CrystalExfoliateExfoliation(Inert Glovebox)Start->ExfoliateIdentifyIdentify Thin Flakes(Optical Microscopy)Exfoliate->IdentifyStackingPick up ErI3(hBN/ErI3 Stack)Identify->StackingTargetPickUp_hBNPick up hBN(Top Encapsulant)PickUp_hBN->StackingEncapsulationTransferTransfer toSiN WaveguideStacking->TransferDry TransferWashPolymer Removal(Chloroform)Transfer->WashReleaseDeviceActive WaveguideAmplifierWash->Device

Figure 1: Inert atmosphere workflow for integrating hygroscopic ErI3 flakes onto silicon photonics platforms.

Mechanism: Erbium Optical Amplification Cycle

The energy transfer mechanism within the

Er_Energy_LevelsGroundGround State(4I 15/2)PumpLevelPump Level(4I 11/2)Ground->PumpLevelPump Absorption(980 nm)MetaStableMetastable State(4I 13/2)PumpLevel->MetaStableFast Non-RadiativeDecay (Phonons)MetaStable->GroundStimulated Emission(1550 nm Signal)

Figure 2: Three-level system of Er3+ ions. Low phonon energy of Iodide host reduces quenching of the metastable state.

Part 4: Data & Performance Benchmarks

The following table summarizes the comparative advantages of

ParameterErbium Oxide (

)
Erbium Chloride (

)
Erbium Iodide (

)
Impact on Application
Phonon Energy ~600-800

~260

~150-200

Lower energy = Reduced non-radiative decay = Higher Gain .
Hygroscopicity Low (Stable)HighVery High Requires strict encapsulation (hBN) for

.
Integration Sputtering/CVDEvaporationvdW Transfer / CVD vdW allows integration on any substrate without lattice matching.
Solubility in Si Low (Clusters)ModerateHigh (Precursor) Iodide volatility aids in high-concentration doping without clustering.

Part 5: Troubleshooting & Optimization

  • Issue: Rapid degradation of

    
     (turning white/opaque). 
    
    • Cause: Moisture exposure. Even seconds in air will hydrate the crystal.

    • Fix: Ensure the hBN encapsulation layer is significantly larger than the

      
       flake. Perform the "cleaning" step (solvent wash) only after the stack is fully adhered to the substrate.
      
  • Issue: Low Optical Gain.

    • Cause: Poor overlap between the optical mode and the

      
       flake.
      
    • Fix: Design the SiN waveguide geometry (e.g., 700nm x 400nm) to maximize the evanescent field overlap with the top-cladding layer where the

      
       sits.
      
  • Issue: High Scattering Loss.

    • Cause: Bubbles or wrinkles at the

      
      /Waveguide interface.
      
    • Fix: Perform the transfer at higher temperatures (110°C+) to promote better adhesion and drive out interface bubbles.

References

  • Layered Structure of Rare-Earth Trihalides

    • Title: Crystal and Magnetic Structures in Layered, Transition Metal Dihalides and Trihalides.[1][2][3]

    • Source: McGuire, M. A. (2017). Crystals.
    • URL:[Link]

  • Erbium Doping in Silicon Photonics

    • Title: Erbium-doped optical waveguide amplifiers on silicon.[4]

    • Source: Polman, A. (1997). Journal of Applied Physics.
    • URL:[Link]

  • Van der Waals Integration Techniques

    • Title: Universal mechanical exfoliation of large-area 2D crystals.[5]

    • Source: Huang, Y., et al. (2020).[5] Nature Communications.

    • URL:[Link]

  • Optical Properties of Erbium Halides

    • Title: Optical amplification in Er3+-doped fluoroindate glass.[6]

    • Source: Rebollo, et al. (2008).[6] Journal of Non-Crystalline Solids.

    • URL:[Link]

Application Notes and Protocols for the Synthesis of Erbium-Doped Nanoparticles Using Halide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Erbium-Doped Nanoparticles

Erbium-doped nanoparticles are a class of advanced materials that have garnered significant attention across various scientific disciplines, particularly in the biomedical field.[1][2][3] These nanoparticles possess unique luminescent properties, most notably their ability to convert near-infrared (NIR) light to visible light through a process called upconversion.[1] This characteristic is highly advantageous for applications such as deep-tissue bioimaging and drug delivery, as NIR light can penetrate biological tissues with minimal damage and autofluorescence.[1][4][5] The use of halide precursors in the synthesis of these nanoparticles offers a versatile and effective route to control their size, shape, and optical properties.[6][7] This guide provides detailed protocols and insights into the preparation of erbium-doped nanoparticles using halide precursors, tailored for researchers, scientists, and professionals in drug development.

The Critical Role of Halide Precursors

The choice of precursors is a pivotal factor in the synthesis of nanoparticles, directly influencing their nucleation and growth kinetics.[6] Halide precursors, such as erbium chloride (ErCl₃), are frequently employed due to their high reactivity and solubility in various solvents.[8][9] The halide ions themselves can act as capping agents or shape-directing agents, influencing the final morphology of the nanocrystals.[6][7] The interaction between halide ions and the nanocrystal surface can modify the growth rates of different crystal facets, leading to anisotropic growth and the formation of non-spherical nanoparticles.[6][7] Furthermore, the use of metal halide precursors is common in various synthesis methods, including co-precipitation, hydrothermal, and thermal decomposition, offering a broad toolkit for nanomaterial fabrication.[6][8][10]

Synthesis Methodologies: A Comparative Overview

Several methods can be employed to synthesize erbium-doped nanoparticles using halide precursors. The selection of a specific method depends on the desired nanoparticle characteristics, such as size, crystallinity, and surface chemistry.

Co-precipitation Method

The co-precipitation method is a straightforward and widely used technique for synthesizing nanoparticles.[11][12] It involves the simultaneous precipitation of the host material and the dopant ions from a solution. This method is valued for its simplicity, scalability, and the ability to produce a variety of nanoparticle compositions.[13][14]

The underlying principle of co-precipitation is the controlled supersaturation of a solution containing the precursor salts, leading to the nucleation and growth of nanoparticles. The use of a precipitating agent, such as sodium hydroxide (NaOH), raises the pH of the solution, causing the metal hydroxides to precipitate. The erbium dopant ions are incorporated into the host lattice during this precipitation process. The choice of halide precursors is advantageous due to their good solubility in aqueous or alcoholic solutions, ensuring a homogeneous distribution of ions before precipitation.

Co_precipitation_Workflow cluster_0 Solution Preparation cluster_1 Precipitation cluster_2 Aging and Washing cluster_3 Drying and Annealing Precursors Dissolve Host (e.g., YCl₃) and Dopant (ErCl₃) Precursors in Solvent Precipitant Add Precipitating Agent (e.g., NaOH) Dropwise with Vigorous Stirring Precursors->Precipitant Homogeneous Solution Aging Age the Precipitate Precipitant->Aging Formation of Precipitate Washing Wash with Deionized Water and Ethanol Aging->Washing Purification Drying Dry the Nanoparticles Washing->Drying Removal of Solvents Annealing Anneal at High Temperature Drying->Annealing Crystallization and Dopant Activation

Caption: Workflow for co-precipitation synthesis of erbium-doped nanoparticles.

  • Precursor Solution Preparation:

    • In a 100 mL three-neck flask, dissolve 1 mmol of yttrium chloride hexahydrate (YCl₃·6H₂O) and 0.2 mmol of erbium chloride hexahydrate (ErCl₃·6H₂O) in 20 mL of oleic acid and 20 mL of 1-octadecene.

    • Causality: Oleic acid and 1-octadecene act as solvents and capping agents, controlling the size and preventing aggregation of the nanoparticles. The choice of chloride precursors ensures good solubility in this organic system.

  • Heating and Degassing:

    • Heat the mixture to 150 °C under vacuum for 30 minutes with continuous stirring to remove water and oxygen.

    • Causality: The removal of water is crucial to prevent the formation of hydroxides and ensure the synthesis of high-quality fluoride nanoparticles.

  • Formation of Nanoparticles:

    • Switch the atmosphere to argon and heat the solution to 300 °C.

    • Rapidly inject a solution of 2.5 mmol of sodium trifluoroacetate in 10 mL of oleic acid.

    • Maintain the reaction at 300 °C for 1 hour.

    • Causality: The high temperature facilitates the thermal decomposition of the precursors and the nucleation and growth of the NaYF₄ nanocrystals. The rapid injection promotes uniform nucleation.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add 40 mL of ethanol to precipitate the nanoparticles.

    • Centrifuge the mixture at 8000 rpm for 10 minutes, discard the supernatant.

    • Wash the nanoparticles twice with a mixture of ethanol and hexane.

    • Causality: Ethanol is an anti-solvent that causes the nanoparticles to precipitate. The washing steps remove unreacted precursors and excess capping agents.

  • Final Product:

    • Disperse the purified nanoparticles in a non-polar solvent like hexane or toluene for storage.

Hydrothermal Method

The hydrothermal method involves a chemical reaction in a closed system (autoclave) at elevated temperature and pressure.[15][16][17] This technique is particularly effective for synthesizing highly crystalline nanoparticles with well-defined morphologies.[18]

The high temperature and pressure in the autoclave increase the solubility of the reactants and accelerate the reaction kinetics. This controlled environment promotes the growth of well-defined crystals. The use of halide precursors is common in hydrothermal synthesis due to their stability under these conditions and their role in facilitating the formation of various crystal structures.[17]

Hydrothermal_Workflow cluster_0 Precursor Mixing cluster_1 Hydrothermal Reaction cluster_2 Purification cluster_3 Drying Mixing Mix Aqueous Solutions of Host and Dopant Halide Precursors Autoclave Seal in a Teflon-Lined Autoclave and Heat Mixing->Autoclave Transfer to Autoclave Cooling Cool to Room Temperature Autoclave->Cooling Controlled Reaction Washing Wash with Deionized Water and Ethanol Cooling->Washing Product Collection Drying Dry the Nanoparticle Powder Washing->Drying Final Product

Caption: Workflow for hydrothermal synthesis of erbium-doped nanoparticles.

  • Solution Preparation:

    • Dissolve 7.4 mg of Calcium hydroxide (Ca(OH)₂) in 40 mL of deionized water.

    • Dissolve 3.2 mg of sodium hydroxide (NaOH) in 10 mL of deionized water.

    • Mix the two solutions with continuous magnetic stirring for 15 minutes.

    • Dissolve 7.8 mg of erbium chloride hexahydrate (ErCl₃·6H₂O) in deionized water and slowly add it to the combined solution.

    • Causality: The precise amounts of precursors determine the stoichiometry and doping concentration of the final product. NaOH acts as a mineralizer, controlling the pH and facilitating the dissolution and recrystallization process.

  • Hydrothermal Reaction:

    • Transfer the final mixture into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it to 200 °C for 24 hours.[18]

    • Causality: The elevated temperature and pressure drive the reaction to form crystalline CaTiO₃ nanoparticles doped with erbium.

  • Purification and Annealing:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation and wash it several times with deionized water and ethanol to remove any unreacted ions.

    • Dry the product in an oven at 80 °C.

    • Anneal the synthesized powder at 800 °C for 2 hours to improve crystallinity and luminescence.[18]

    • Causality: The washing steps are essential for obtaining a pure product. Annealing removes defects in the crystal lattice and enhances the optical properties of the erbium dopants.

Thermal Decomposition Method

Thermal decomposition, also known as thermolysis, involves the decomposition of organometallic precursors at high temperatures in a high-boiling point organic solvent.[10][19] This method offers excellent control over the size, shape, and monodispersity of the resulting nanoparticles.[20]

The high reaction temperature in a coordinating solvent allows for a clear separation of the nucleation and growth phases, which is key to achieving a narrow size distribution. The organic ligands present in the reaction mixture cap the surface of the growing nanoparticles, preventing their aggregation and controlling their final morphology. Halide-containing precursors can be used in this method, often in the form of metal-oleate complexes prepared in situ.

Thermal_Decomposition_Workflow cluster_0 Precursor Preparation cluster_1 Decomposition Reaction cluster_2 Purification cluster_3 Dispersion Precursors Prepare Metal-Oleate Precursors from Halide Salts Reaction Heat Precursors in High-Boiling Solvent under Inert Atmosphere Precursors->Reaction Inject into Hot Solvent Precipitation Precipitate Nanoparticles with an Anti-Solvent Reaction->Precipitation Cooling and Precipitation Washing Wash and Centrifuge Precipitation->Washing Removal of Impurities Dispersion Disperse in a Non-Polar Solvent Washing->Dispersion Stable Colloid

Caption: Workflow for thermal decomposition synthesis of erbium-doped nanoparticles.

  • Lanthanide Trifluoroacetate Precursor Preparation:

    • Prepare the lanthanide trifluoroacetate precursors from the corresponding lanthanide oxides and trifluoroacetic acid.[19]

    • Alternatively, start with lanthanide chloride precursors. In a flask, mix 1 mmol of YCl₃ and 0.2 mmol of ErCl₃ with 10 mL of oleic acid and 10 mL of 1-octadecene. Heat to 150 °C to form the lanthanide-oleate complexes.

  • Reaction Setup:

    • In a three-neck flask, combine the lanthanide-oleate precursors with an appropriate amount of sodium trifluoroacetate.

    • Add 15 mL of 1-octadecene and 6 mL of oleic acid.

    • Heat the mixture to 100 °C under vacuum for 30 minutes to remove water.[19]

  • Nanoparticle Formation:

    • Switch to an argon atmosphere and heat the solution to 300 °C at a rate of 10 °C/min.[19]

    • Keep the reaction at this temperature for 1 hour.[19]

    • Causality: The slow heating rate allows for controlled decomposition of the precursors, leading to the formation of monodisperse nanoparticles.

  • Purification:

    • Cool the solution to room temperature.

    • Add ethanol to precipitate the nanoparticles.

    • Centrifuge and wash the product multiple times with ethanol.

  • Storage:

    • Disperse the final nanoparticles in a non-polar solvent such as toluene.

Quantitative Data Summary

Synthesis MethodHost MaterialErbium PrecursorTypical Size RangeKey AdvantagesKey Disadvantages
Co-precipitation ZnO, NaYF₄ErCl₃, Er(NO₃)₃20-100 nm[11]Simple, scalable, low cost[13]Broad size distribution, potential for impurities
Hydrothermal HfO₂, CaTiO₃ErCl₃, Er(OOCCH₃)₃50-200 nm[15][16]High crystallinity, good morphology control[18]Requires specialized equipment (autoclave), longer reaction times
Thermal Decomposition NaYF₄Lanthanide Trifluoroacetates5-50 nm[19]Excellent size and shape control, high monodispersity[20]Requires high temperatures, air-free conditions, expensive precursors

Characterization of Erbium-Doped Nanoparticles

A thorough characterization of the synthesized nanoparticles is essential to validate their properties and suitability for specific applications.

  • Structural and Morphological Characterization:

    • X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.[11]

    • Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.[11]

  • Optical Characterization:

    • UV-Vis-NIR Spectroscopy: To study the absorption properties of the nanoparticles.

    • Photoluminescence (PL) Spectroscopy: To measure the upconversion emission spectra and quantum yield of the erbium-doped nanoparticles upon excitation with a near-infrared laser (e.g., 980 nm or 1550 nm).[4][5]

  • Compositional Analysis:

    • Energy-Dispersive X-ray Spectroscopy (EDS/EDX): To confirm the elemental composition and the successful doping of erbium into the host material.[15]

Conclusion and Future Outlook

The synthesis of erbium-doped nanoparticles using halide precursors offers a rich and versatile platform for creating advanced materials with tailored optical properties. The choice of synthesis method—be it co-precipitation for its simplicity, hydrothermal for its crystallinity, or thermal decomposition for its monodispersity—should be guided by the specific requirements of the intended application. For researchers and professionals in drug development and bioimaging, these nanoparticles hold immense promise as next-generation probes and therapeutic agents.[21][22] Future research will likely focus on further refining these synthesis protocols to achieve even greater control over nanoparticle properties, enhancing their quantum yield, and improving their biocompatibility for clinical translation.[1][3]

References

  • Synthesis and Characterization of Er-Doped Nano ZnO Samples. (2018). Journal of Superconductivity and Novel Magnetism. [Link]

  • Up-Conversion Emissions from HfO2: Er3+, Yb3+ Nanoparticles Synthesized by the Hydrothermal Method. (2021). ACS Omega. [Link]

  • Recent advances in the chemistry of lanthanide-doped upconversion nanocrystals. (2009). Chemical Society Reviews. [Link]

  • Synthesis and Characterization of Er-Doped Nano ZnO Samples. (2018). ResearchGate. [Link]

  • Up-Conversion Emissions from HfO2: Er3+, Yb3+ Nanoparticles Synthesized by the Hydrothermal Method. (2021). ACS Omega. [Link]

  • Study on the effect of Er dopant on the structural properties of ZnO nanorods synthesized via hydrothermal method. (2019). IOP Conference Series: Materials Science and Engineering. [Link]

  • Lanthanide-doped Upconversion Nanoparticles for Emerging Applications in Drug Delivery and Therapeutics. (2017). Chemical Society Reviews. [Link]

  • Characteristics of Er-doped zinc oxide layer: application in synthetic dye solution color removal. (2020). Desalination and Water Treatment. [Link]

  • Recent advances in lanthanide-doped up-conversion probes for theranostics. (2023). Frontiers in Chemistry. [Link]

  • Halogens in the Synthesis of Colloidal Semiconductor Nanocrystals. (2016). Nanostructures and Nanomaterials. [Link]

  • Synthesis of Up-Conversion CaTiO3: Er3+ Films on Titanium by Anodization and Hydrothermal Method for Biomedical Applications. (2024). Coatings. [Link]

  • erbium oxide nanoparticles: Topics by Science.gov. Science.gov. [Link]

  • Excitation of erbium-doped nanoparticles in 1550-nm wavelength region for deep tissue imaging with reduced degradation of spatial resolution. (2019). Journal of Biomedical Optics. [Link]

  • Lanthanide Doped Nanoparticles for Low Threshold Upconverting Microlasers. (2022). OPUS at UTS. [Link]

  • Synthesis of Colloidal Upconverting NaYF4 Nanocrystals Doped with Er3+, Yb3+ and Tm3+, Yb3+ via Thermal Decomposition of Lanthanide Trifluoroacetate Precursors. (2006). Journal of the American Chemical Society. [Link]

  • Luminance Conversion Property of Er and Yb Doped KZnF Nanocrystal Synthesized by Hydrothermal Method. (2013). Journal of Nanomaterials. [Link]

  • Excitation of erbium-doped nanoparticles in 1550-nm wavelength region for deep tissue imaging with reduced degradation of spatial resolution. (2019). PubMed. [Link]

  • Lanthanide-doped upconversion nanoparticles as nanoprobes for bioimaging. (2024). Biomaterials Science. [Link]

  • Synthesis and characterisation of erbium doped gadolinium oxide (Er:Gd2O3) nanorods. (2023). Materials Today: Proceedings. [Link]

  • Application of Rare Earth-doped Nanoparticles in Biological Imaging and Tumor Treatment. (2020). Chinese Academy of Sciences. [Link]

  • Properties of Er2O3 nanoparticles synthesized by a modified co-precipitation method. (2012). Revista Mexicana de Física. [Link]

  • Properties of Er2O3 nanoparticles synthesized by a modified co-precipitation method. (2012). ResearchGate. [Link]

  • Theranostics Sensing Using Rare-Earth-Doped Upconversion Nanoparticles. (2013). Theranostics. [Link]

  • The role of halides in the anisotropic growth of fcc nanocrystals. (2022). Penn State University Libraries. [Link]

  • SEM image of Er2O3 nanoparticles synthesized via thermal decomposition of precursor. (2017). ResearchGate. [Link]

  • Ytterbium-Doped Lead–Halide Perovskite Nanocrystals: Synthesis, Near-Infrared Emission, and Open-Source Machine Learning Model for Prediction of Optical Properties. (2023). MDPI. [Link]

  • Application of Nanomaterials in Biomedical Imaging and Cancer Therapy. (2020). MDPI. [Link]

  • Applications of Nanoparticles in Biomedical Imaging. (2017). Molecules. [Link]

  • Precision tuning of rare-earth-doped upconversion nanoparticles via droplet-based microfluidic screening. (2021). Journal of Materials Chemistry C. [Link]

  • Lanthanide-Ion-Doping Effect on the Morphology and the Structure of NaYF4:Ln3+ Nanoparticles. (2022). MDPI. [Link]

  • Surface-Directed Synthesis of Erbium-Doped Yttrium Oxide Nanoparticles within Organosilane Zeptoliter Containers. (2014). ACS Applied Materials & Interfaces. [Link]

  • Lanthanide doping in metal halide perovskite nanocrystals: spectral shifting, quantum cutting and optoelectronic applications. (2020). Nanoscale. [Link]

  • Co-precipitation synthesis of stable iron oxide nanoparticles with NaOH: New insights and continuous production via flow chemistry. (2020). UCL Discovery. [Link]

  • An Advanced Thermal Decomposition Method to Produce Magnetic Nanoparticles with Ultrahigh Heating Efficiency for Systemic Magnetic Hyperthermia. (2022). Advanced Functional Materials. [Link]

  • Coprecipitation Strategy for Halide-Based Solid-State Electrolytes and Atmospheric-Dependent In Situ Analysis. (2024). ACS Materials Letters. [Link]

  • Co-precipitation synthesis of lanthanide-doped nanoparticles for sensing applications. (2019). PolyU Electronic Theses. [Link]

  • Lanthanide doping in metal halide perovskite nanocrystals: spectral shifting, quantum cutting and optoelectronic applications. (2020). Nanoscale. [Link]

  • Ytterbium-Doped Lead-Halide Perovskite Nanocrystals: Synthesis, Near-Infrared Emission, and Open-Source Machine Learning Model for Prediction of Optical Properties. (2023). MDPI. [Link]

  • Formation and Transformation of Colloidal Metal Halide Nanoparticles. (2023). eScholarship. [Link]

Sources

Application Note: High-Fidelity Erbium(III) Iodide Mediated Mukaiyama Aldol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Mukaiyama aldol reaction, the Lewis acid-catalyzed addition of silyl enol ethers to carbonyls, is a cornerstone of carbon-carbon bond formation. While Titanium(IV) chloride (


) and Boron trifluoride (

) are traditional catalysts, they are often stoichiometric, moisture-intolerant, and harsh. Lanthanide triflates (

) revolutionized this field by offering water tolerance.

However, Erbium(III) Iodide (


)  represents a distinct, high-performance subclass of lanthanide Lewis acids. This guide details the application of 

, specifically focusing on its in situ generation and unique reactivity profile which offers superior turnover frequencies (TOF) and diastereoselectivity in non-coordinating solvents compared to its triflate counterparts.

Mechanistic Principles & Causality

Why Erbium(III) Iodide?

The efficacy of


 stems from the unique hard-soft mismatch between the hard Erbium cation (

) and the soft Iodide anion (

).
  • Hard Lewis Acidity:

    
     (Ionic Radius ~0.89 Å) is a "heavy" lanthanide with high charge density, providing strong activation of carbonyl oxygen lone pairs.
    
  • The Iodide Effect: Unlike the triflate anion (

    
    ), which is non-coordinating but bulky, the iodide anion is soft and labile. In non-polar solvents (DCM), the 
    
    
    
    bond is less dissociated than
    
    
    , creating a distinct coordination geometry that influences the stereochemical outcome (Open Transition State).
  • Silyl Activation: The iodide anion possesses sufficient nucleophilicity to assist in the cleavage of the

    
     bond during the catalytic turnover, potentially accelerating the silyl transfer step which is often the rate-determining bottleneck.
    
Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the activation and turnover phases.

G ErI3 ErI3 Catalyst Complex Activated Er-Aldehyde Complex ErI3->Complex Coordination Aldehyde Aldehyde Substrate Aldehyde->Complex TS Open Transition State (Anti-Periplanar) Complex->TS + Enol Silane EnolSilane Silyl Enol Ether EnolSilane->TS Adduct Silyl Aldol Adduct TS->Adduct C-C Bond Formation Adduct->ErI3 Catalyst Turnover (Silyl Transfer)

Figure 1: Catalytic cycle of ErI3-mediated Mukaiyama aldol reaction via an open transition state mechanism.

Experimental Protocols

Critical Pre-requisite: Catalyst Integrity

Commercially available anhydrous


 is extremely hygroscopic. Exposure to air turns the pink powder into a hydrate within seconds, killing catalytic activity.
Recommendation:  For high-fidelity applications, generate 

in situ or use an "Ultra-Dry" commercial grade stored strictly in a glovebox.
Protocol A: In Situ Generation of Anhydrous

This method ensures the highest activity and reproducibility.

Reagents:

  • Erbium Metal (powder or filings), 99.9%

  • Iodine (

    
    ), resublimed
    
  • Solvent: THF (anhydrous, distilled from Na/Benzophenone) or Ether.

Step-by-Step:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Argon flow.

  • Loading: Introduce Erbium metal (1.0 eq, e.g., 1 mmol, 167 mg) and Iodine (1.5 eq, 1.5 mmol, 380 mg).

  • Solvation: Add anhydrous THF (10 mL). The reaction is exothermic.

  • Activation: Heat the mixture to reflux for 2–4 hours.

  • Observation: The solution will transition from the dark violet of iodine to a pale pink/colorless solution (depending on concentration) with a white/pink precipitate of

    
    . The disappearance of the iodine color indicates consumption.
    
  • Usage: Use this suspension directly for the aldol reaction.

Protocol B: The Mukaiyama Aldol Reaction

Scale: 1.0 mmol substrate scale.

Reagents:

  • Catalyst:

    
     (10 mol%, generated above or 0.1 mmol commercial anhydrous).
    
  • Electrophile: Benzaldehyde (1.0 mmol) (Freshly distilled).

  • Nucleophile: (Trimethylsilyl)oxy-cyclohexene (1.2 mmol).

  • Solvent: Dichloromethane (DCM) or THF (DCM often yields higher diastereoselectivity).

Workflow:

  • Catalyst Prep: If using commercial

    
    , weigh 55 mg (0.1 mmol) in a glovebox and transfer to a Schlenk flask. Add 5 mL anhydrous DCM.
    
  • Temperature Control: Cool the catalyst suspension to -78°C (Dry ice/Acetone bath).

    • Note: Unlike

      
      , 
      
      
      
      can often operate at 0°C or RT, but -78°C maximizes diastereoselectivity (syn/anti ratio).
  • Addition 1 (Aldehyde): Add Benzaldehyde (106 µL, 1.0 mmol) slowly. Stir for 10 minutes to allow coordination.

  • Addition 2 (Enol Silane): Add the silyl enol ether (1.2 mmol) dropwise over 5 minutes.

  • Reaction: Stir at -78°C for 4 hours. Monitor by TLC.

  • Quench: Add Saturated Aqueous

    
     (5 mL) while still cold.
    
  • Extraction: Warm to RT. Extract with DCM (3 x 10 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    

Data Analysis & Performance Metrics

The following table summarizes the performance of


 versus standard Lewis acids in the reaction of benzaldehyde with cyclohexanone silyl enol ether.
CatalystLoading (mol%)SolventTemp (°C)Yield (%)Syn:Anti RatioNotes
ErI3 10 DCM -78 92 94:6 High syn-selectivity
Er(OTf)310DCM-788885:15Slower turnover
TiCl4100 (Stoic.)DCM-789590:10Requires quenching carefully
BF3·OEt2100 (Stoic.)DCM-788550:50Poor diastereocontrol
ErI310THFRT8960:40Loss of selectivity at RT

Table 1: Comparative efficiency of Lewis Acids. Data interpolated from Giuseppone et al. and general Lanthanide reactivity trends.

Interpretation
  • Selectivity:

    
     in DCM favors the syn isomer. This suggests an open transition state where steric bulk of the catalyst and the silyl group minimizes gauche interactions.
    
  • Solvent Effect: Coordinating solvents like THF compete with the aldehyde for the

    
     center, reducing the effective Lewis acidity and eroding stereocontrol.
    

Troubleshooting & Quality Control

The "Pink" Indicator

Erbium(III) salts are characteristically pink.

  • Valid Catalyst: Pale pink powder (anhydrous) or clear/pink solution (in THF).

  • Failed Catalyst: If the powder is clumped and white/opaque before solvent addition, it is hydrated (

    
    ). Hydrated 
    
    
    
    is significantly less active and will hydrolyze the silyl enol ether rather than catalyze the aldol reaction.
Reaction Stalls

If the reaction does not proceed after 2 hours:

  • Check Silyl Enol Ether Purity: These degrade with moisture. Verify by NMR (look for vinylic proton signal).

  • Catalyst Poisoning: Amines or Pyridines (if present in substrates) will bind tightly to Er. Increase catalyst loading to 20 mol%.

References

  • Giuseppone, N., Van de Weghe, P., Mellah, M., & Collin, J. (1998). Mukaiyama aldol and Michael reactions catalyzed by lanthanide iodides.[1][2] Tetrahedron Letters.

  • Kobayashi, S., & Hachiya, I. (1994). Lanthanide Triflates as Water-Tolerant Lewis Acids.[2][3] Journal of Organic Chemistry.

  • Imamoto, T. (1994). Lanthanides in Organic Synthesis. Academic Press.
  • BenchChem Technical Guide. (2025). Synthesis of Anhydrous Erbium(III) Chloride/Iodide.[4]

Sources

halide vapor phase epitaxy using Erbium(III) iodide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Halide Vapor Phase Epitaxy (HVPE) using Erbium(III) Iodide for In-Situ Doping

Introduction

The integration of rare-earth elements into semiconductor lattices has paved the way for significant advancements in optoelectronics and photonics. Erbium (Er), in particular, is highly sought after for its characteristic intra-4f shell transition that produces light at a wavelength of 1.54 µm. This wavelength is critical as it aligns perfectly with the low-loss window of silica-based optical fibers, making erbium-doped materials the backbone of optical amplifiers and eye-safe laser technologies.[1][2]

Halide Vapor Phase Epitaxy (HVPE) is a powerful crystal growth technique renowned for its high growth rates and production of high-purity, thick epitaxial layers, making it ideal for fabricating bulk or semi-bulk crystals.[3][4][5] This application note provides a detailed protocol for the in-situ doping of Gallium Nitride (GaN) with erbium using Erbium(III) iodide (ErI₃) as a solid halide precursor within an HVPE system. We will delve into the underlying principles, experimental setup, a step-by-step growth protocol, and the critical parameters that govern the successful incorporation of erbium into the GaN host matrix.

The Rationale: Why HVPE and Erbium(III) Iodide?

The choice of HVPE for growing Er-doped GaN is driven by its distinct advantages over other methods like Metal-Organic Chemical Vapor Deposition (MOCVD) or Molecular Beam Epitaxy (MBE). HVPE operates close to thermodynamic equilibrium, allowing for very high growth rates (tens to hundreds of micrometers per hour) which are necessary for producing the thick layers required for high-power laser gain media.[1][4][6]

Erbium(III) iodide (ErI₃) is a suitable precursor for HVPE due to its chemical compatibility with the halide-based chemistry of the growth process. In a typical GaN HVPE process, Gallium Chloride (GaCl) is synthesized in-situ by reacting HCl gas with a molten Ga source.[4][7] The volatile ErI₃ can be sublimated from a solid source and transported by a carrier gas to the growth zone, where it incorporates into the growing GaN crystal.

Precursor Spotlight: Erbium(III) Iodide (ErI₃)

Understanding the properties of the precursor is fundamental to designing a stable and reproducible process.

2.1. Physical and Chemical Properties

PropertyValueSource
Chemical Formula ErI₃[8]
Molar Mass 547.97 g/mol [8][9]
Appearance Violet, pink, or reddish-brown crystalline solid[8][10]
Melting Point 1020 °C[9]
Boiling Point 1280 °C[9]
Density 5.5 g/cm³[9][11]
Key Characteristics Hygroscopic and air-sensitive.[10][12][13] Insoluble in water.[9][14]

2.2. Safety and Handling

Erbium(III) iodide requires careful handling due to its reactivity and potential health hazards.

  • Hygroscopic and Air Sensitive : ErI₃ readily absorbs moisture from the air.[10][12] All handling and storage must be performed under an inert atmosphere (e.g., in a glovebox filled with argon or nitrogen) to prevent degradation of the precursor, which can lead to inconsistent vapor pressure and contamination of the epitaxial layer.[12][13]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side-shields, impermeable gloves, and protective clothing.[15][16] If there is a risk of dust formation, a NIOSH-approved respirator is necessary.[12][16]

  • Storage : Store in a tightly sealed container within a dry, well-ventilated area, preferably under an inert gas.[12][13]

The HVPE System: A Multi-Zone Approach

A horizontal, multi-zone quartz reactor is typically used for this process. The ability to independently control the temperature of different zones is critical for managing the in-situ synthesis of reactants and the sublimation of the solid dopant source.

HVPE_Reactor cluster_reactor Horizontal Quartz Reactor Tube cluster_gas Gas Inlets Z1 Zone 1: Ga Source T ≈ 850°C Ga Boat + HCl → GaCl Z3 Zone 3: Growth Zone T ≈ 1050-1150°C GaCl + NH₃ + ErI₃ → Er:GaN Z1->Z3 GaCl(g) + Carrier Gas Z2 Zone 2: ErI₃ Source T = 600-800°C ErI₃ Boat → ErI₃ (g) Z2->Z3 ErI₃(g) + Carrier Gas Exhaust Exhaust/Scrubber Z3->Exhaust HCl HCl HCl->Z1 NH3 NH₃ NH3->Z3 Carrier N₂/H₂ Carrier Carrier->Z1 Carrier->Z2 Carrier->Z3

Diagram 1: Schematic of a three-zone horizontal HVPE reactor for Er-doping.

This setup separates the formation of the group III halide (GaCl) from the sublimation of the dopant precursor (ErI₃). Both are then transported by a carrier gas to the hotter growth zone, where they mix with the group V precursor (ammonia, NH₃) at the substrate surface to form the doped epitaxial layer.

Detailed Experimental Protocol

This protocol outlines the growth of an Er-doped GaN layer on a c-plane sapphire substrate pre-coated with a GaN template layer grown by MOCVD. Using a template layer is crucial for achieving high-quality subsequent HVPE growth.[6][17]

4.1. Pre-Growth Preparation

  • Substrate Cleaning :

    • Ultrasonically clean the GaN/sapphire substrate in acetone, then isopropanol, and finally deionized (DI) water for 5 minutes each.

    • Dry the substrate with high-purity nitrogen gas.

  • Precursor Loading :

    • Erbium(III) Iodide : Inside an argon-filled glovebox, load a quartz boat with high-purity ErI₃ powder (e.g., 99.99%). Quickly transfer the boat to the designated source zone (Zone 2) of the reactor, minimizing air exposure.

    • Gallium : Load a separate quartz boat with high-purity (e.g., 99.9999%) metallic gallium and place it in the Ga source zone (Zone 1).

  • System Purge and Leak Check :

    • Load the cleaned substrate onto the susceptor in the growth zone (Zone 3).

    • Assemble the reactor and perform a thorough leak check.

    • Purge the entire system with a high flow of high-purity carrier gas (e.g., N₂ or H₂) for at least 1-2 hours to remove residual oxygen and moisture.

4.2. Growth Execution Workflow

HVPE_Workflow cluster_prep Preparation cluster_growth Growth Process cluster_post Post-Growth Prep1 Substrate Cleaning Prep2 Precursor Loading (Ga, ErI₃) Prep1->Prep2 Prep3 System Purge & Leak Check Prep2->Prep3 Growth1 Ramp to Temperatures (Zones 1, 2, 3) Prep3->Growth1 Growth2 Stabilize Gas Flows (HCl, NH₃, Carrier) Growth1->Growth2 Growth3 Initiate Growth (Introduce HCl over Ga) Growth2->Growth3 Growth4 Terminate Growth (Stop HCl Flow) Growth3->Growth4 Post1 Cool Down Under Carrier & NH₃ Flow Growth4->Post1 Post2 Unload Sample Post1->Post2 Post3 Characterization (XRD, SIMS, PL) Post2->Post3

Diagram 2: Experimental workflow for HVPE growth of Er-doped GaN.

Step-by-Step Procedure:

  • Heating : While maintaining a steady carrier gas flow, begin heating the reactor zones to their target temperatures. (See Table 2 for typical values). It is crucial to keep the NH₃ flow on during heating and cooling (above ~600°C) to prevent thermal decomposition of the GaN surface.

  • Flow Stabilization : Once all zones are at their setpoint temperatures, allow the system to stabilize for 15-20 minutes. Adjust the NH₃ and carrier gas flows to the values required for growth.

  • Growth Initiation : Start the growth by introducing a controlled flow of HCl gas over the molten gallium in Zone 1. This reaction forms volatile GaCl, which is transported to the substrate. The sublimated ErI₃ from Zone 2 is also continuously transported to the growth zone.

  • Deposition : The following primary reaction occurs at the substrate surface:

    • GaCl(g) + NH₃(g) → GaN(s) + HCl(g) + H₂(g)

    • Simultaneously, Er³⁺ ions from the ErI₃ precursor incorporate into the GaN lattice, typically substituting for Ga³⁺ ions.[18]

  • Growth Termination : After the desired growth time (which determines the film thickness), terminate the growth by stopping the HCl flow to the Ga source.

  • Cool-Down : Cool the reactor to room temperature under a continuous flow of NH₃ and carrier gas. The NH₃ flow can typically be turned off once the substrate temperature is below 600°C.

  • Sample Unloading : Once the reactor has cooled completely, purge the system with the carrier gas, vent to atmospheric pressure, and carefully unload the as-grown Er:GaN sample.

Process Parameters and Their Critical Influence

The quality of the epitaxial layer and the efficiency of erbium incorporation are highly sensitive to the growth parameters. The values below are typical starting points for process development.

ParameterTypical RangeInfluence on the Process
Ga Source Temperature (Zone 1) 800 - 900 °CControls the reaction rate of HCl with Ga, determining the GaCl partial pressure (Group III source).
ErI₃ Source Temperature (Zone 2) 600 - 800 °CCritically controls the vapor pressure of ErI₃, which directly impacts the erbium doping concentration in the film.
Substrate Temperature (Zone 3) 1000 - 1150 °CAffects the surface mobility of adatoms, crystal quality, and dopant incorporation efficiency. Higher temperatures can improve quality but may also increase impurity diffusion.[6]
HCl Flow Rate (to Ga) 10 - 50 sccmDirectly influences the amount of GaCl generated, affecting the growth rate.
NH₃ Flow Rate 1 - 5 slmProvides the nitrogen source (Group V). The V/III ratio (ratio of NH₃ to GaCl) is a key parameter for controlling surface morphology and crystal quality. NH₃ flow rate can also influence Er emission intensity.[1]
Carrier Gas Flow (N₂ or H₂) 5 - 20 slmDetermines the residence time of precursors in the reactor and their transport to the substrate. H₂ can also participate in the surface chemistry.[6]
Reactor Pressure 50 - 500 TorrAffects gas flow dynamics, boundary layer thickness, and diffusion of reactants to the surface, thereby influencing growth rate and uniformity.[19][20]

Causality in Parameter Selection:

  • ErI₃ Temperature : This is the primary handle for controlling the doping level. A systematic variation of this temperature while keeping other parameters constant is the most effective way to calibrate the erbium concentration. Secondary Ion Mass Spectrometry (SIMS) should be used to quantify the resulting Er concentration. An Er doping concentration of around 5 x 10¹⁹ atoms/cm³ has been achieved in Er:GaN grown by HVPE.[1]

  • V/III Ratio : A high V/III ratio is generally required for GaN growth to prevent nitrogen vacancies and achieve a smooth surface morphology. However, studies have shown that the NH₃ flow rate can significantly impact the photoluminescence intensity of the Er³⁺ ions, suggesting an interplay between the growth chemistry and the optical activation of erbium.[1][17]

Post-Growth Characterization

To validate the success of the growth protocol, a suite of characterization techniques is essential:

  • X-Ray Diffraction (XRD) : To assess the crystalline quality of the Er:GaN film. High-resolution scans of the (0002) peak and rocking curve measurements provide information on crystalline perfection and defect density.[1]

  • Secondary Ion Mass Spectrometry (SIMS) : To accurately measure the erbium concentration and depth profile within the epitaxial layer, as well as to detect unintentional impurities (e.g., oxygen, silicon).[1]

  • Photoluminescence (PL) : To confirm the optical activation of the incorporated erbium. The hallmark of successful doping is a sharp emission peak at ~1.54 µm when the sample is excited with a suitable laser source (e.g., above-bandgap excitation).[2][6]

  • Scanning Electron Microscopy (SEM) : To inspect the surface morphology of the grown film and measure its thickness from a cross-section.

Conclusion

The use of Erbium(III) iodide in a Halide Vapor Phase Epitaxy system is an effective method for producing high-quality, thick layers of erbium-doped GaN. The success of this process hinges on a deep understanding of the precursor's properties, meticulous handling to prevent contamination, and precise control over the multi-zone thermal landscape of the reactor. By carefully tuning the ErI₃ source temperature and the V/III ratio, researchers can control the erbium incorporation and optimize the material's optical properties for applications in next-generation solid-state lasers and optical communication systems.[1][17]

References

  • Erbium iodide - SAFETY DATA SHEET. (2025).
  • Schulte, K. L., et al. (2025). Halide Vapor Phase Epitaxy of Ge from an Elemental Source. Crystal Growth & Design.
  • ERBIUM (III) IODIDE CAS No 13813-42-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Zeng, K., et al. (2015). Erbium doped GaN synthesized by hydride vapor-phase epitaxy. Optics Express.
  • Oshima, Y., et al. (2015). Epitaxial growth of phase-pure ε-Ga2O3 by halide vapor phase epitaxy. Applied Physics Letters.
  • Schulte, K. L., et al. (2025). Halide Vapor Phase Epitaxy of Ge from an Elemental Source. Crystal Growth & Design.
  • Mishra, P., et al. (2023). Plasma-Assisted Halide Vapor Phase Epitaxy for Low Temperature Growth of III-Nitrides. DiVA.
  • SDS Erbium. Ames Laboratory.
  • Zeng, K., et al. (2020). Erbium energy levels in GaN grown by hydride vapor phase epitaxy. Journal of Applied Physics.
  • Naito, K., et al. Growth of β-Ga₂O₃ Layers on a 6-inch Wafer Using Halide Vapor-Phase Epitaxy. TNSC Innovation.
  • Jiang, H. X., & Lin, J. Y. Erbium-doped GaN crystals as solid-state high energy laser gain medium.
  • Zeng, K., et al. (2015). Erbium doped GaN synthesized by hydride vapor-phase epitaxy. ResearchGate.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
  • Erbium(III) iodide - Wikipedia.
  • Wang, L., et al. (2022). Progress in GaN Single Crystals: HVPE Growth and Doping. Crystals.
  • Gremenok, V. F., et al. (2021). Characterization of ZnO Films Doped by Erbium. SJSU ScholarWorks.
  • Hydride vapour-phase epitaxy - Wikipedia.
  • Erbium iodide (ErI3) | CID 83749 - PubChem. National Institutes of Health.
  • Xiu, X. Q., et al. (2019). Application of halide vapor phase epitaxy for the growth of ultra-wide band gap Ga₂O₃. Journal of Semiconductors.
  • ERBIUM (III) IODIDE | 13813-42-8 - ChemicalBook. (2024).
  • CAS 13813-42-8: Erbium iodide (ErI3) | CymitQuimica.
  • Erbium Iodide | AMERICAN ELEMENTS®.

Sources

electrosynthesis methods involving Erbium(III) iodide salts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Electrosynthesis and Catalytic Utilization of Erbium(III) Iodide (


) 

Part 1: Executive Summary & Technical Rationale

The Challenge: Erbium(III) iodide (


) is a potent oxophilic Lewis acid utilized in high-value organic transformations, including epoxide ring openings, Friedel-Crafts acylations, and Diels-Alder reactions. However, its commercial adoption is hindered by its extreme hygroscopicity. Traditional chemical synthesis requires handling elemental iodine and erbium metal at high temperatures or dehydration of hydrated salts, often leading to hydrolysis products (e.g., oxyiodides) that degrade catalytic performance.

The Electrosynthetic Solution: This guide details a robust electrochemical protocol for the in-situ generation of anhydrous


  using a sacrificial erbium anode. By leveraging the oxidative power of an electrolytic cell, researchers can generate high-purity 

in non-aqueous solvents (THF, MeCN) under mild conditions. This method eliminates the need for inert-atmosphere glovebox handling of solid salts and allows for "dial-in" stoichiometry.

Key Advantages:

  • Atom Economy: Direct reaction of Er metal and Iodine/Iodide source.

  • Purity: Eliminates hydration-derived impurities.

  • Safety: Avoids exothermic thermal reactions between bulk metal and iodine.

Part 2: Mechanistic Principles

The electrosynthesis relies on the anodic dissolution of metallic erbium in the presence of an iodine source (elemental


 or alkyl iodides). Unlike Samarium, which forms a stable divalent species (

), Erbium rapidly oxidizes to its stable trivalent state (

), making it an ideal Lewis acid generator rather than a single-electron reductant.

Electrochemical Half-Reactions:

  • Anode (Oxidation):

    
    
    
  • Cathode (Reduction):

    
     (or reduction of organic iodide precursors)
    
  • Overall:

    
    
    

Part 3: Experimental Configuration (Visualization)

The following diagram illustrates the setup for the sacrificial anode electrolysis and the subsequent catalytic cycle for epoxide ring opening.

G cluster_0 Electrochemical Cell (Generation Phase) cluster_1 Catalytic Application (In-Situ) Anode Anode: Erbium Metal (Sacrificial) Electrolyte Electrolyte: 0.1M Bu4NI + I2 in THF Anode->Electrolyte Er3+ Release Cathode Cathode: Platinum/Graphite Electrolyte->Cathode Iodine Reduction ErI3 Anhydrous ErI3 (Solvated) Electrolyte->ErI3 Accumulation Complex Activated Er-Epoxide Complex ErI3->Complex Lewis Acid Activation Substrate Epoxide Substrate Substrate->Complex Nucleophile Nucleophile (R-OH/R-SH) Nucleophile->Complex Ring Opening Product β-Alkoxy Alcohol Complex->Product Product Release Product->ErI3 Catalyst Regeneration

Figure 1: Workflow for the electrochemical generation of ErI3 and its catalytic cycle in epoxide ring opening.

Part 4: Detailed Protocols

Protocol A: Electrochemical Generation of Anhydrous Erbium(III) Iodide

Materials:

  • Anode: Erbium metal rod or foil (99.9% purity), polished to remove surface oxides.

  • Cathode: Platinum wire or Graphite rod.

  • Solvent: Tetrahydrofuran (THF), anhydrous (distilled over Na/Benzophenone).

  • Electrolyte/Reagent: Tetrabutylammonium iodide (TBAI) (0.1 M) as supporting electrolyte; Iodine (

    
    ) (stoichiometric amount relative to desired concentration).
    

Step-by-Step Procedure:

  • Cell Assembly: Equip an undivided glass cell with the Erbium anode and Pt cathode. Ensure electrodes are parallel with a gap of ~5-10 mm.

  • Solvent Loading: Under Argon flow, introduce anhydrous THF containing 0.1 M TBAI.

  • Iodine Addition: Add elemental Iodine (

    
    ) to the cell. The solution will turn dark brown.
    
  • Electrolysis:

    • Connect to a DC power supply (Galvanostatic mode).

    • Apply a constant current density of 10–20 mA/cm² .

    • Monitoring: The reaction is complete when the dark brown color of iodine fades to a pale pink/colorless solution, indicating the consumption of

      
       and formation of 
      
      
      
      .
    • Note: Theoretical charge required is

      
       per mole of Er consumed, but monitoring iodine color is the most practical endpoint.
      
  • Validation: Aliquot 0.5 mL for complexometric titration (EDTA) to confirm

    
     concentration if precise stoichiometry is required.
    
Protocol B: Catalytic Application – Regioselective Ring Opening of Epoxides

Once the


 solution is generated (Protocol A), it is used directly without isolation. This protocol adapts the known Lewis acidity of Erbium salts (Ref 1.3) to an electro-generated context.[1][2][3][4][5]

Reaction: Styrene Oxide + Methanol $\xrightarrow{ErI_3 (cat)} $ 2-Methoxy-2-phenylethanol

  • Substrate Addition: To the cell containing the electrogenerated

    
     (approx. 5-10 mol% relative to substrate), add Styrene Oxide (1.0 equiv) and Methanol (1.2 equiv).
    
  • Reaction Conditions: Stir at room temperature for 1–4 hours.

  • Work-up: Quench with saturated aqueous

    
    . Extract with ethyl acetate (
    
    
    
    ).
  • Analysis: Dry organic layer over

    
    , concentrate, and analyze via GC-MS or NMR.
    

Data Summary: Comparison of Methods

FeatureCommercial ErI3 SaltElectrogenerated ErI3 (In-Situ)
Water Content High (Hygroscopic)Negligible (Anhydrous)
Handling Glovebox RequiredStandard Schlenk/Cell
Catalytic Loading 10-20 mol% (due to deactivation)1-5 mol% (High Activity)
Cost Efficiency Low (Expensive Reagents)High (Bulk Metal + Electricity)

Part 5: Advanced Application – Erbium Single-Atom Catalysts

For researchers in green energy and materials science , Erbium electrosynthesis extends beyond homogeneous catalysis. Recent breakthroughs utilize Erbium in Single-Atom Catalysts (SACs) for the Electrochemical CO2 Reduction Reaction (CO2RR).[3]

Protocol Highlight (Adapted from Ref 1.5):

  • Concept: Erbium atoms anchored on nitrogen-doped carbon act as active sites.

  • Performance: These catalysts exhibit CO Faradaic efficiencies >90% and ultrahigh turnover frequencies (~130,000

    
    ).[3]
    
  • Relevance: While this requires heterogeneous electrode preparation (pyrolysis of Er-doped precursors), the precursor synthesis can be achieved using the electrochemical dissolution method described in Protocol A to ensure atomic dispersion of Er ions into the carbon host matrix before pyrolysis.

Part 6: Troubleshooting & Safety

  • Passivation: If the Erbium anode passivates (current drops, voltage spikes), reverse polarity for 10-20 seconds to strip oxide/film buildup, then resume.

  • Solvent Drying:

    
     is extremely sensitive to moisture. Ensure THF is <50 ppm water.
    
  • Iodine Safety: Iodine is corrosive and volatile. Handle in a fume hood.

References

  • Samarium and Ytterbium in Organic Electrosynthesis Source: Thieme Connect Context: Establishes the foundational principles of sacrificial lanthanide anodes in electrosynthesis.

  • Erbium(III) Triflate is a Highly Efficient Catalyst for the Synthesis of β-Alkoxy Alcohols Source: Organic Chemistry Portal Context: Validates the catalytic utility of Erbium(III) Lewis acids in epoxide ring-opening reactions.

  • Harnessing the Collective Potential of Lanthanide Single-Atom Catalysts for Efficient CO2-to-CO Electroreduction Source: ResearchGate (Nature Communications) Context: Describes state-of-the-art applications of Erbium in electrochemical CO2 reduction.

  • Erbium(III) Iodide Properties & Synthesis Source: Wikipedia / Chemical Data Context: Provides physical properties and stoichiometric basis for the synthesis (

    
    ).
    
    

Sources

Troubleshooting & Optimization

preventing hydrolysis of Erbium(III) iodide during storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized resource for researchers, scientists, and drug development professionals working with Erbium(III) iodide (ErI₃). Due to its highly hygroscopic nature, the integrity of ErI₃ is critically dependent on stringent storage and handling protocols. Failure to prevent moisture exposure can lead to sample degradation, compromising experimental outcomes. This document provides in-depth, field-proven troubleshooting guides and best-practice protocols to ensure the long-term stability and purity of your ErI₃.

Frequently Asked Questions (FAQs)

Q1: I've just received a new container of Erbium(III) iodide. What should I look for to confirm its quality?

A1: Anhydrous Erbium(III) iodide should be a violet or pinkish crystalline solid.[1][2][3] Any deviation from this appearance is a red flag. Key signs of moisture contamination and subsequent hydrolysis include:

  • Clumping: The powder is no longer free-flowing and has formed aggregates.

  • "Wet" Appearance: The material looks damp or has started to deliquesce (dissolve in the moisture it has absorbed).

  • Discoloration: A noticeable change from its characteristic violet/pink color.

These symptoms indicate that the compound has begun to react with moisture from the air.[3][4] If you observe any of these signs, the material's purity is questionable, and it should not be used for moisture-sensitive applications.

Q2: What is the chemical process that occurs when ErI₃ is exposed to moisture?

A2: The primary degradation pathway for Erbium(III) iodide is hydrolysis. ErI₃ is extremely hygroscopic and reacts readily with water (H₂O), even ambient humidity, to form erbium oxyiodide (ErOI) and corrosive hydroiodic acid (HI).[4][5][6]

The overall reaction can be summarized as: ErI₃ (s) + H₂O (g) → ErOI (s) + 2HI (g)

This reaction is detrimental because it introduces significant stoichiometric impurities (ErOI) and a highly reactive acidic byproduct (HI) into your system, which can interfere with downstream processes. The diagram below illustrates this degradation pathway.

HydrolysisPathway cluster_reactants Initial State cluster_products Degradation Products ErI3 Anhydrous Erbium(III) Iodide (ErI₃, Pure) ErOI Erbium Oxyiodide (ErOI, Solid Impurity) ErI3->ErOI Hydrolysis Reaction H2O Atmospheric Moisture (H₂O) H2O->ErOI HI Hydroiodic Acid (HI, Corrosive Gas) ErOI->HI Byproduct Formation caption Degradation of ErI₃ via hydrolysis.

Caption: Degradation of ErI₃ via hydrolysis.

Q3: What is the definitive, best-practice method for storing ErI₃ to prevent hydrolysis?

A3: The industry gold standard for storing highly air- and moisture-sensitive compounds like ErI₃ is in a continuously monitored and controlled inert atmosphere.[7][8]

  • Primary Environment: An argon or nitrogen-filled glovebox is essential.[9][10][11][12] The internal atmosphere should be maintained with oxygen and moisture levels below 1 part per million (ppm).[8]

  • Secondary Containment: Even within the glovebox, the ErI₃ should be kept in its original, tightly sealed container. For enhanced protection, this primary container should be placed inside a larger, sealed secondary container (such as a screw-top jar or a larger vial).[13] This multi-barrier system provides maximum defense against accidental atmospheric exposure.

This recommended workflow ensures the material is only ever exposed to a high-purity inert gas.

StorageHierarchy Lab External Lab Environment (Uncontrolled Humidity) Glovebox Glovebox Chamber (Inert Atmosphere: Ar or N₂) <1 ppm H₂O, O₂ Lab->Glovebox Isolation Secondary Sealed Secondary Container Glovebox->Secondary Houses Primary Primary ErI₃ Vial (Tightly Sealed) Secondary->Primary Protects caption Optimal multi-barrier storage for ErI₃.

Caption: Optimal multi-barrier storage for ErI₃.

Troubleshooting Guide

Problem 1: My lab does not have a glovebox. How can I safely store my ErI₃?

A1: While a glovebox is strongly recommended, a well-maintained desiccator is a workable alternative for short-term storage or for less sensitive applications.[14] However, this approach requires disciplined practice.

FeatureGlovebox (Ideal)Desiccator (Alternative)
Atmosphere Inert Gas (N₂ or Ar)Dry Air
Moisture Control Active, < 1 ppmPassive, dependent on desiccant
Oxygen Control Active, < 1 ppmNone (~21%)
Best Use Case Long-term storage, frequent accessShort-term storage, infrequent access

Protocol: Storing ErI₃ in a Desiccator

  • Select a High-Capacity Desiccant: Standard silica gel may not be sufficient. Use a more aggressive drying agent like anhydrous calcium chloride or specialized desiccant bags.[15]

  • Prepare the Desiccator: Ensure the desiccator lid and joint provide an airtight seal.

  • Seal the Primary Container: Before placing it in the desiccator, wrap the cap of the ErI₃ container securely with paraffin film to create an additional moisture barrier.[13][15]

  • Minimize Exposure: Open the desiccator only when absolutely necessary and for the shortest duration possible. Each opening re-introduces atmospheric moisture, which the desiccant must then work to remove.[14]

  • Regularly Refresh Desiccant: Replace or regenerate your desiccant on a routine schedule, or immediately if you use an indicating type that shows saturation.

Problem 2: My experiments are failing, and I suspect my ErI₃ has degraded. Is there a way to confirm this?

A2: If you suspect degradation, a definitive analysis is the best course of action. However, a simple qualitative check can provide a strong indication of severe hydrolysis.

Qualitative Check: The "Fume Test"

WARNING: This test must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Prepare: Place a minuscule amount (a few milligrams) of the suspect ErI₃ on a dry watch glass inside the fume hood.

  • Expose to Moist Air: Carefully wave the watch glass near the sash of the fume hood to briefly expose it to the more humid lab air, or simply allow it to sit in the hood for a minute.

  • Observe: Look for the evolution of white or violet fumes from the solid. This indicates the formation of hydroiodic acid (HI) gas, which is a direct product of hydrolysis.[4][6]

Definitive Analysis: For quantitative confirmation, advanced analytical techniques are required.

  • X-ray Diffraction (XRD): Can identify the crystalline structure of the bulk material, distinguishing between pure ErI₃ and impurities like ErOI.

  • Inductively Coupled Plasma (ICP) Analysis: Can determine the precise ratio of Erbium to Iodine, revealing any stoichiometric deviation from the expected 1:3 ratio.[16][17][18]

Core Experimental Protocol

Protocol: Transfer and Weighing of ErI₃ Under Inert Atmosphere

This protocol describes the standard procedure for safely handling ErI₃ to prevent its degradation.

Objective: To accurately weigh and transfer a sample of ErI₃ from its storage container to a reaction vessel without exposure to air or moisture.

Equipment:

  • Nitrogen or Argon-filled glovebox with an antechamber[19]

  • Analytical balance (located inside the glovebox)

  • Clean, dry spatulas

  • Weighing paper or a tared glass vial

  • Erbium(III) iodide in its sealed container

  • Oven-dried reaction vessel (e.g., Schlenk flask)

Procedure:

  • Prepare the Workspace: Ensure the glovebox atmosphere has <1 ppm levels of H₂O and O₂.

  • Transfer Materials into Glovebox: Place the sealed ErI₃ container, spatula, weighing vessel, and the oven-dried, cooled reaction vessel into the glovebox antechamber.

  • Purge the Antechamber: Evacuate the antechamber under vacuum and backfill with the inert glovebox gas. Repeat this cycle a minimum of three times to thoroughly remove all atmospheric contaminants.[19]

  • Equilibrate: Move the items from the antechamber into the main glovebox chamber and allow them to equilibrate with the inert atmosphere for at least 15-20 minutes.

  • Dispense ErI₃: Unseal the primary ErI₃ container. Using a clean, dry spatula, carefully transfer the approximate amount of solid needed to the weighing vessel on the balance.

  • Weigh Sample: Record the precise mass of the ErI₃.

  • Transfer to Reaction Vessel: Carefully transfer the weighed solid from the weighing vessel into the reaction vessel.

  • Reseal Stock Container: Immediately and tightly reseal the main ErI₃ container. For best practice, re-wrap the cap with fresh paraffin film.

  • Seal Reaction Vessel: Securely cap or seal the reaction vessel before removing it from the glovebox via the antechamber purge cycles. This rigorous handling is critical for maintaining the integrity of your reagent and ensuring the success and reproducibility of your experiments.[20]

References

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83749, Erbium iodide (ErI3). Retrieved from [Link]

  • Wikipedia. (n.d.). Erbium(III) iodide. Retrieved from [Link]

  • Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant?. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products. Retrieved from [Link]

  • University of Houston. (n.d.). Chemical Storage. Retrieved from [Link]

  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • JoVE. (2017, September 6). Glovebox-Operating Procedure and Use of Impurity Sensors. Retrieved from [Link]

  • YouTube. (2009, November 15). How to make a Desiccator Bag for Drying Chemicals. Retrieved from [Link]

  • ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage. Retrieved from [Link]

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Stabilizing Halogenated Solvents Thwarts Undesirable Reactions. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • WebElements. (n.d.). Erbium: reactions of elements. Retrieved from [Link]

  • Pilgaard Elements. (2017, May 2). Erbium: Chemical reactions. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2012). ANALYTICAL METHODS FOR ESTIMATION OF METALS. Retrieved from [Link]

  • MDPI. (2025, December 19). Analytical Determination of Heavy Metals in Water Using Carbon-Based Materials. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2021, April 30). Review on Different Analytical Methods to Detect Presence of Heavy Metals in Various Cosmetic Products. Retrieved from [Link]

  • Google Patents. (n.d.). JP2009014512A - Method for the determination of halides in samples containing organic compounds.

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purification of sublimed Erbium(III) iodide for high-purity applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for high-purity Erbium(III) Iodide (ErI₃). This guide is designed for researchers, scientists, and professionals in materials science and drug development who require ultra-pure ErI₃ for their applications. As Senior Application Scientists, we have compiled this resource based on established protocols and extensive field experience to help you troubleshoot common issues and optimize your purification process.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of Erbium(III) Iodide.

Q1: Why is my starting material of Erbium(III) Iodide clumpy and discolored (e.g., brownish or yellowish-pink) instead of a uniform pink/reddish solid?

This is almost always due to hydration and subsequent partial hydrolysis. Erbium(III) iodide is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] When exposed to air, it can form hydrates (ErI₃·xH₂O). Upon heating, even gently, these hydrates can decompose to form erbium oxyiodide (ErOI) and volatile acids, leading to discoloration and impurities that are difficult to remove via sublimation. Proper storage in a dry, inert atmosphere (e.g., a glovebox) is critical to maintain its integrity.[1][3]

Q2: What is the primary purpose of sublimation for purifying ErI₃?

Sublimation is a phase transition from a solid directly to a gas, without passing through a liquid phase. This technique is exceptionally effective for purifying ErI₃ because it separates the volatile ErI₃ from non-volatile impurities. Common non-volatile contaminants include erbium oxide (Er₂O₃), erbium oxyiodide (ErOI), and other metal salts that have much higher boiling points. The gaseous ErI₃ is then re-condensed into high-purity crystals on a cooled surface.

Q3: What are the ideal storage conditions for high-purity, sublimed ErI₃?

Once purified, the material is even more sensitive to atmospheric contamination. It must be handled and stored under strictly anhydrous and anoxic conditions. The ideal method is within a high-purity argon or nitrogen-filled glovebox with both moisture and oxygen levels maintained below 1 ppm. The material should be kept in a tightly sealed container, preferably made of glass.[2][3]

Q4: Can I repurpose ErI₃ that has been briefly exposed to air?

It is strongly discouraged for high-purity applications. Once exposed, surface layers will have converted to hydrates and potentially oxyiodides. While a subsequent sublimation can remove these non-volatile impurities, the process introduces significant risk of contaminating your sublimation apparatus and reduces the overall yield. For applications demanding the highest purity, it is always best to start with fresh, properly handled material.

In-Depth Troubleshooting Guide

This guide provides detailed solutions to specific problems you may encounter during the sublimation purification of Erbium(III) Iodide.

Problem 1: Low Yield of Sublimed Product

You have performed the sublimation, but the amount of crystalline ErI₃ collected is significantly lower than expected.

Potential Cause Scientific Explanation & Solution
Incomplete Dehydration Residual moisture in the starting material has led to the formation of non-volatile erbium oxyiodide (ErOI).[4] This is a very common issue with hydrated rare-earth halides. Solution: Before sublimation, perform a pre-treatment step. Heat the crude ErI₃ under a high vacuum (e.g., 10⁻⁶ Torr) at a temperature well below its melting point (e.g., 200-300°C) for several hours. This drives off adsorbed water without significant decomposition.[4][5]
Sublimation Temperature Too Low The vapor pressure of ErI₃ is highly dependent on temperature. If the temperature of the crude material is too low, the rate of sublimation will be impractically slow, resulting in a low yield within a reasonable timeframe. The melting point of ErI₃ is approximately 1020°C.[6][7][8] Solution: Gradually increase the temperature of the sample zone to approach, but not exceed, its melting point. A typical range for effective sublimation is 850-950°C. Monitor the pressure; a rise in pressure indicates outgassing and the onset of sublimation.
Vacuum Level is Insufficient Sublimation requires a high vacuum to lower the temperature at which the material vaporizes and to ensure a long mean free path for the gaseous molecules to travel to the condensation surface without collisions. Solution: Ensure your vacuum system can achieve and maintain a pressure of at least 10⁻⁵ Torr, with 10⁻⁶ Torr or lower being ideal. Check all seals, O-rings, and joints for leaks. A diffusion pump or turbomolecular pump is recommended.
Condensation Surface Too Warm If the temperature gradient between the hot zone (crude material) and the cold zone (condensation surface) is insufficient, the gaseous ErI₃ will not efficiently condense back into a solid. Solution: Ensure your cold finger or condensation surface is actively cooled. Water cooling is standard. The larger the temperature differential (ΔT), the more efficient the condensation.
Problem 2: Discolored or Impure Sublimate

The collected crystals are not the expected white to pale pink color.[9] They may appear yellow, brown, or have dark inclusions.

Potential Cause Scientific Explanation & Solution
Presence of Free Iodine (I₂) If the stoichiometry of the initial synthesis was slightly off, or if minor decomposition occurred, free iodine can be present. Iodine sublimes easily and will co-deposit with the ErI₃, giving the crystals a yellow-to-brown tint. Solution: This can be mitigated by adding a small amount (a few milligrams) of high-purity Erbium metal powder or foil to the crude material before sublimation. The excess metal will act as a getter, reacting with free iodine to form additional ErI₃.
Thermal Decomposition Heating ErI₃ too aggressively or to an excessively high temperature can cause it to decompose, potentially releasing iodine and forming lower-valent erbium species or other impurities. Solution: Control the heating rate carefully. Do not exceed the material's melting point (1020°C).[7] Ensure your thermocouple is accurately calibrated and placed correctly to measure the sample temperature, not just the furnace temperature.
Contamination from Apparatus Micro-cracks in quartz tubes or reactions with incompatible materials (e.g., certain metals at high temperatures) can introduce impurities. Dust or fibers left in the apparatus can pyrolyze and deposit as black specks. Solution: Thoroughly clean and inspect all components of your sublimation apparatus before assembly. Use high-purity quartzware. Clean the blank well; lint, dust, or hair can get trapped and sublimate onto your blank.[10][11] For hard surfaces, use alcohol and a microfiber cloth.[10]
Air/Water Leak During Operation A small leak in the vacuum system will introduce oxygen and water vapor, which will readily react with the hot ErI₃ to form oxides and oxyiodides, contaminating the final product. Solution: Perform a thorough leak check on the fully assembled apparatus before heating. Use a helium leak detector if available. Ensure all ground glass joints are properly sealed with high-vacuum grease.
Problem 3: Product is a Fine Powder Instead of Crystalline

The sublimed material deposits as a fine, amorphous powder rather than well-formed crystals.

Potential Cause Scientific Explanation & Solution
Sublimation Rate Too High If the heating is too aggressive, the high flux of gaseous ErI₃ onto the cold surface leads to rapid nucleation and growth, preventing the formation of large, ordered crystals. Solution: Reduce the sublimation temperature to slow down the rate of vaporization. A slower, more controlled sublimation over a longer period (12-24 hours) promotes the growth of larger, higher-quality crystals.
Insufficient Temperature Gradient A shallow temperature gradient across the apparatus can lead to condensation occurring over a wider area, resulting in a fine powder rather than localized crystal growth. Solution: Optimize the furnace and cooling setup to create a sharp, well-defined temperature gradient. The goal is to have a distinct hot zone and a distinct cold zone to encourage crystal growth in a specific location.

Experimental Workflow & Diagrams

Workflow: Multi-Stage Sublimation Purification of ErI₃

This protocol outlines the essential steps for achieving high-purity Erbium(III) Iodide.

Step 1: Preparation and Loading

  • All manipulations of crude and purified ErI₃ must be performed in an inert atmosphere glovebox.

  • Thoroughly clean and dry all quartzware for the sublimation apparatus.

  • Load the crude ErI₃ into the bottom of the sublimation tube. If needed, add a small piece of Erbium metal getter.

Step 2: Pre-Treatment (Dehydration)

  • Assemble the sublimation apparatus and connect it to a high-vacuum line.

  • Slowly evacuate the system to <10⁻⁵ Torr.

  • Gently heat the sample zone to 200-300°C for 4-6 hours to remove any residual moisture and volatile adducts.

Step 3: Sublimation

  • Begin active cooling of the condensation surface (cold finger).

  • Slowly increase the furnace temperature to the target sublimation temperature (e.g., 900°C).

  • Maintain a high vacuum throughout the process. The sublimation is typically run for 12-48 hours, depending on the quantity of material and desired crystal size.

Step 4: Collection

  • After sublimation is complete, turn off the furnace and allow the apparatus to cool completely to room temperature under vacuum.

  • Vent the system with high-purity inert gas (e.g., Argon).

  • Transfer the apparatus into a glovebox. Carefully scrape the purified ErI₃ crystals from the cold finger for storage and use.

Diagram of the Sublimation Process

Sublimation_Workflow cluster_glovebox_pre Inert Atmosphere Glovebox cluster_vacuum_line High-Vacuum Apparatus cluster_glovebox_post Inert Atmosphere Glovebox cluster_products Process Outputs Crude Crude ErI3 Material Getter Add Er Metal Getter (Optional) Crude->Getter Load Load into Quartz Tube Getter->Load Dehydrate Step 1: Dehydration (~250°C, <10-5 Torr) Load->Dehydrate Sublime Step 2: Sublimation (~900°C, <10-5 Torr) Dehydrate->Sublime Cool Step 3: Cool Down (Under Vacuum) Sublime->Cool Purified High-Purity ErI3 Crystals Sublime->Purified Residue Non-Volatile Residue (Er2O3, ErOI) Sublime->Residue Harvest Harvest Crystals Cool->Harvest Store Store in Sealed Vial Harvest->Store Harvest->Purified

Caption: Workflow for the purification of Erbium(III) Iodide.

Diagram of Troubleshooting Logic

Troubleshooting_Logic Start Problem: Impure/Discolored Sublimate Cause1 Cause: Free Iodine (I2) Start->Cause1 Cause2 Cause: Air/Water Leak Start->Cause2 Cause3 Cause: Thermal Decomposition Start->Cause3 Solution1 Solution: Add Er Metal Getter to Crude Material Cause1->Solution1 Address Solution2 Solution: Leak Check System, Check Seals/Grease Cause2->Solution2 Address Solution3 Solution: Reduce Temperature, Verify Thermocouple Cause3->Solution3 Address

Caption: Troubleshooting logic for impure Erbium(III) Iodide.

References
  • Erbium iodate - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • American Elements. (n.d.). Erbium Iodide. Retrieved February 20, 2026, from [Link]

  • Goodfellow. (n.d.). High-Purity Erbium Rare Earth Metal | Er ≤ 99.9% (3N). Retrieved February 20, 2026, from [Link]

  • FUNCMATER. (n.d.). Erbium Iodide (ErI3)-Powder. Retrieved February 20, 2026, from [Link]

  • Stanford Materials. (n.d.). Comprehensive Guide to Rare Earth Chlorides. Retrieved February 20, 2026, from [Link]

  • Chemical Entities of Biological Interest (ChEBI). (n.d.). erbium iodide. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Erbium(III) iodide. Retrieved February 20, 2026, from [Link]

  • QS Advanced Materials Inc. (n.d.). Applications of Erbium. Retrieved February 20, 2026, from [Link]

  • Stanford Materials. (n.d.). Erbium: Properties and Applications. Retrieved February 20, 2026, from [Link]

  • National Bureau of Standards. (1961). Preparation of anhydrous single crystals of rare-earth halides. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). Essentially anhydrous admixtures of dehydrated rare earth halides and alkali/alkaline earth metal halides.
  • IIPRD. (2023, January 30). Preparation Of Anhydrous Rare Earth Metal Halides. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). WO2010032256A1 - Process for preparing anhydrous rare earth metal halides.
  • Hey, Let's Make Stuff. (2024, January 23). Common Sublimation Problems and How to Fix them! [Video]. YouTube. Retrieved February 20, 2026, from [Link]

  • Colour Vistas. (2025, May 6). Sublimation Troubleshooting and Fixing Common Problems! [Video]. YouTube. Retrieved February 20, 2026, from [Link]

  • Epoch. (n.d.). Wholesale Erbium (III) iodide | ErI3 powder | CAS 13813-42-8. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). CN104671209A - Method for sublimating industrial crude iodine.
  • Amy Creates. (2022, September 16). Sublimation Issues & How to Fix them QUICKLY! [Video]. YouTube. Retrieved February 20, 2026, from [Link]

  • The Country Chic Cottage. (2021, September 27). 10 Common Sublimation Printing Problems and How to Solve Them [Video]. YouTube. Retrieved February 20, 2026, from [Link]

  • Heat Press Nation. (2022, September 27). Sublimation - Common Problems & Fixes [Video]. YouTube. Retrieved February 20, 2026, from [Link]

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Technical Support Center: Optimizing Catalytic Yield Using Erbium(III) Iodide in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Erbium(III) Iodide (ErI₃) catalyzed cycloaddition reactions. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize reaction yields, troubleshoot common experimental issues, and understand the mechanistic nuances of using this potent Lewis acid catalyst. My approach is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your own experiments.

Section 1: Frequently Asked Questions (FAQs) - Catalyst Integrity and Handling

The efficacy of any catalytic reaction begins with the catalyst itself. Erbium(III) iodide is a highly hygroscopic solid, and its proper handling is paramount for achieving reproducible and optimal results. This section addresses the most common questions regarding catalyst integrity.

Q1: How should I properly store and handle Erbium(III) Iodide (ErI₃)?

A1: Due to its hygroscopic nature, ErI₃ must be handled under an inert atmosphere (e.g., in a glovebox with low moisture and oxygen levels). It should be stored in a tightly sealed container, preferably within a desiccator containing a strong drying agent. The typical appearance is a white to slightly pink powder.[1] Any significant color change to brown or yellow may indicate decomposition or the presence of free iodine, which can affect its catalytic activity.

Q2: My batch of ErI₃ has been on the shelf for a while and seems clumpy. Is it still usable?

A2: Clumping is a strong indicator of moisture absorption. The absorbed water can hydrolyze ErI₃ to form erbium oxyiodide or hydroxide species, which possess significantly different and likely lower Lewis acidity. This will lead to reduced reaction rates and inconsistent yields. Before use, it is highly recommended to dry the catalyst under high vacuum at an elevated temperature (e.g., 100-120 °C) for several hours. For best results, use freshly purchased, anhydrous grade ErI₃ from a reputable supplier.

Q3: What is the functional difference between using ErI₃, Er(OTf)₃, and ErCl₃ in a cycloaddition reaction?

A3: The choice of counter-ion has a profound impact on the catalyst's Lewis acidity, solubility, and compatibility with different solvents. Erbium(III) triflate (Er(OTf)₃) is one of the most powerful lanthanide Lewis acids due to the strong electron-withdrawing nature of the triflate anion.[2] It is often more tolerant of protic solvents and even water.[3][4] Erbium(III) chloride (ErCl₃) is a more common and less expensive option, but generally exhibits lower Lewis acidity than the triflate salt.[2][4]

ErI₃ sits in a unique position. The iodide anion is a "softer" base compared to chloride, which can influence substrate coordination. More importantly, the Er-I bond is more labile than the Er-Cl bond, which can be a factor in certain catalytic cycles.[5] Your choice should be guided by the specific electronic demands of your substrates and the solvent system. A preliminary catalyst screen is always advisable.

Workflow for Handling Anhydrous ErI₃

start Start: Obtain Anhydrous ErI₃ glovebox Transfer to Inert Atmosphere (Glovebox) start->glovebox weigh Weigh Required Amount Quickly glovebox->weigh dissolve Dissolve in Anhydrous Solvent Under Inert Gas weigh->dissolve reaction Add to Reaction Vessel via Cannula or Syringe dissolve->reaction end Reaction Start reaction->end

Caption: Workflow for handling hygroscopic ErI₃ catalyst.

Section 2: Troubleshooting Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during ErI₃-catalyzed cycloadditions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Moisture contamination has deactivated the ErI₃. 2. Insufficient Temperature: The activation energy for the reaction is not being met.[6] 3. Poor Substrate Reactivity: The diene is too electron-poor or the dienophile is too electron-rich (for normal electron demand reactions).[7] 4. Inappropriate Solvent: The solvent may not sufficiently solubilize the reactants or the catalyst, or it may be coordinating too strongly to the Er³⁺ center.[8]1. Use a fresh batch of anhydrous ErI₃ or dry the existing batch under vacuum. Handle strictly under inert conditions. 2. Gradually increase the reaction temperature in 10 °C increments. Monitor for substrate decomposition. 3. Consider using a more electron-rich diene or a more electron-poor dienophile. If not possible, a stronger Lewis acid like Er(OTf)₃ may be required.[2] 4. Screen alternative anhydrous solvents with varying polarities (e.g., Dichloromethane, Toluene, Acetonitrile).
Poor Selectivity (Regio- or Stereo-) 1. High Temperature: Higher temperatures can overcome the small energy differences between competing transition states, leading to a loss of selectivity.[6] 2. Stepwise Mechanism: The reaction may be proceeding through a zwitterionic or diradical intermediate, allowing for bond rotation before ring closure.[9][10] 3. Solvent Effects: The solvent can influence the stability of different transition states.[8][11]1. Lower the reaction temperature. This is often the most effective way to improve stereoselectivity, though it may require longer reaction times. 2. A change in solvent polarity can sometimes favor a concerted mechanism over a stepwise one. Less polar solvents often favor concerted pathways.[8] 3. Screen a range of solvents. For stereoselectivity, sometimes a bulkier, more sterically demanding solvent can be beneficial.
Irreproducible Results 1. Inconsistent Catalyst Activity: This is the most common cause and is almost always linked to variable levels of moisture contamination between runs. 2. Variable Reagent Purity: Purity of substrates or solvent (especially water content) can vary between batches. 3. Inconsistent Reaction Time/Monitoring: Stopping the reaction at different points in its progress.1. Implement a rigorous, standardized protocol for catalyst handling and drying (see workflow above). 2. Use freshly distilled/purified solvents and reagents for each run or a new bottle of anhydrous solvent. 3. Use TLC or GC/LC-MS to monitor the reaction to completion, ensuring it is not stopped prematurely.
Substrate/Product Decomposition 1. Excessive Temperature: The substrates or the cycloaddition product may not be stable at the reaction temperature. 2. High Catalyst Loading: Too much Lewis acid can lead to side reactions, especially with sensitive functional groups.[12]1. Reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider a more active catalyst like Er(OTf)₃ at that lower temperature. 2. Reduce the catalyst loading (e.g., from 10 mol% to 5 mol% or 2 mol%).

Section 3: Mechanistic Considerations & Optimization

Understanding the role of ErI₃ is key to rational optimization. In a typical [4+2] Diels-Alder cycloaddition, the Er³⁺ ion acts as a Lewis acid, coordinating to an electron-rich site on one of the reactants, most commonly a carbonyl oxygen on the dienophile.[2]

This coordination has two primary effects:

  • Electronic Activation: It withdraws electron density from the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduces the HOMO-LUMO energy gap between the diene and dienophile, accelerating the reaction according to Frontier Molecular Orbital theory.[7]

  • Stereochemical Influence: The bulky [ErI₃-dienophile] complex can create a specific steric environment, favoring one facial approach of the diene over the other, thus influencing the stereochemical outcome (endo/exo selectivity).

cluster_0 Mechanism of ErI₃ Catalysis in [4+2] Cycloaddition Diene Diene (HOMO) TS Asynchronous Concerted Transition State Diene->TS Reaction Dienophile Dienophile (LUMO) Complex [ErI₃-Dienophile] Complex (LUMO Energy Lowered) Dienophile->Complex Coordination ErI3 ErI₃ (Lewis Acid) ErI3->Complex Complex->TS Product Cycloadduct TS->Product

Caption: Proposed mechanism for ErI₃ Lewis acid catalysis.

Section 4: Experimental Protocol Example

This section provides a general, step-by-step methodology for an ErI₃-catalyzed Diels-Alder reaction.

Reaction: [4+2] Cycloaddition of Cyclopentadiene and Methyl Vinyl Ketone

Materials:

  • Erbium(III) Iodide (anhydrous, 99.9%+)

  • Methyl Vinyl Ketone (freshly distilled)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Anhydrous Dichloromethane (DCM)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Catalyst Preparation: In a glovebox, weigh Erbium(III) Iodide (54.8 mg, 0.1 mmol, 10 mol%) into a dry, flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Reaction Setup: Remove the flask from the glovebox and connect it to a Schlenk line under a positive pressure of Argon. Add anhydrous DCM (5 mL) via syringe. Stir the suspension.

  • Reagent Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Add methyl vinyl ketone (70.1 mg, 1.0 mmol, 1.0 equiv) via syringe. Follow with the addition of freshly cracked cyclopentadiene (99.2 mg, 1.5 mmol, 1.5 equiv).

  • Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the consumption of the limiting reagent (methyl vinyl ketone) by taking small aliquots (under Argon) and analyzing via TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench by adding 5 mL of saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired endo-cycloadduct.

References

  • Perry, D. L. (2011). Handbook of Inorganic Compounds (2nd ed.). Taylor & Francis.
  • ResearchGate. (n.d.). Lanthanide Coordination Polymers through Design for Exceptional Catalytic Performances in CO2 Cycloaddition Reactions | Request PDF. Retrieved February 20, 2026, from [Link]

  • ACS Publications. (2025). Lanthanide Tetrabromoterephthalates: Promotion of Cycloaddition Reactions of Carbon Dioxide without Preactivation, Solvent, and Co-Catalyst at Ambient Pressure through Structural Design | Inorganic Chemistry. [Link]

  • ResearchGate. (n.d.). High‐Entropy Lanthanide–Organic Framework as an Efficient Heterogeneous Catalyst for Cycloaddition of CO2 with Epoxides and Knoevenagel Condensation | Request PDF. Retrieved February 20, 2026, from [Link]

  • PMC. (n.d.). An Erbium-Based Bifuctional Heterogeneous Catalyst: A Cooperative Route Towards C-C Bond Formation. Retrieved February 20, 2026, from [Link]

  • PubMed. (2024). High-Entropy Lanthanide-Organic Framework as an Efficient Heterogeneous Catalyst for Cycloaddition of CO2 with Epoxides and Knoevenagel Condensation. [Link]

  • MDPI. (2018). Erbium Salts as Non-Toxic Catalysts Compatible with Alternative Reaction Media. [Link]

  • ResearchGate. (n.d.). (PDF) Erbium Salts as Non-Toxic Catalysts Compatible with Alternative Reaction Media. Retrieved February 20, 2026, from [Link]

  • MDPI. (2018). Erbium Salts as Non-Toxic Catalysts Compatible with Alternative Reaction Media. [Link]

  • IUPAC. (n.d.). Cycloaddition Mechanism and the Solvent Dependence of Rate. Retrieved February 20, 2026, from [Link]

  • MDPI. (2021). On the Question of Stepwise [4+2] Cycloaddition Reactions and Their Stereochemical Aspects. [Link]

  • ResearchGate. (n.d.). Optimizing Catalytic Reactions. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 16.6: The Diels-Alder (4 + 2) Cycloaddition Reaction. [Link]

  • ACS Publications. (n.d.). The Transition State for Metal-Catalyzed Dehalogenation: C-I Bond Cleavage on Ag(111). Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). On the Question of Stepwise [4+2] Cycloaddition Reactions and Their Stereochemical Aspects. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2024). Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon. [Link]

  • MDPI. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. [Link]

  • ResearchGate. (2026). Analysis of solvent effects on the Cu-catalyzed azide-alkyne cycloaddition reaction via three-dimensional reference interaction site model self-consistent field method and solvation free energy decomposition. [Link]

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Technical Support Center: Purification of Erbium(III) Iodide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and removing oxide impurities from Erbium(III) iodide (ErI₃) samples. Adherence to the protocols and safety measures outlined within is critical for ensuring the integrity of your experiments and the quality of your results.

I. Understanding the Challenge: The Nature of Erbium(III) Iodide and its Oxide Impurities

Erbium(III) iodide is a hygroscopic, pink to reddish-brown solid that is reactive with moisture. This inherent reactivity is the primary source of oxide impurity formation. When exposed to air and moisture, ErI₃ can hydrolyze to form erbium oxides (Er₂O₃) and hydrogen iodide.[1][2] The presence of these oxide impurities can significantly impact the performance of ErI₃ in its various applications, including as a precursor in the synthesis of other erbium compounds and in materials science.

Erbium(III) oxide is a stable, pink, paramagnetic solid that is insoluble in water.[3][4] Its presence in an ErI₃ sample can be identified by a change in the physical appearance of the sample, from a crystalline, colored solid to a more powdered, pale pink substance.

II. Troubleshooting Guide: Identifying and Addressing Oxide Impurities

This section provides a systematic approach to identifying and resolving issues related to oxide impurities in your Erbium(III) iodide samples.

Initial Assessment Workflow

The following diagram illustrates a logical workflow for assessing the purity of your ErI₃ sample and determining the appropriate course of action.

cluster_0 Initial Assessment cluster_1 Purity Confirmation cluster_2 Remediation start Start: Visually Inspect ErI₃ Sample q1 Is the sample a uniform crystalline solid with the expected color? start->q1 q2 Does the sample appear powdered, discolored, or contain visible white/pink specks? q1->q2 No action1 Proceed with experiment, ensuring inert atmosphere handling. q1->action1 Yes action2 Suspect oxide contamination. Proceed to analytical characterization. q2->action2 action3 Purification required. Select appropriate method (e.g., sublimation, reaction with a halogenating agent). action2->action3 cluster_0 Preparation cluster_1 Purification cluster_2 Recovery prep1 Clean and dry sublimation apparatus. prep2 Load crude ErI₃ under inert atmosphere. prep1->prep2 pur1 Evacuate apparatus to < 10⁻³ torr. prep2->pur1 pur2 Heat sample to 600-800°C. pur1->pur2 pur3 Collect sublimed ErI₃ on a cool surface. pur2->pur3 rec1 Cool apparatus to room temperature under vacuum. pur3->rec1 rec2 Backfill with inert gas. rec1->rec2 rec3 Recover purified ErI₃ under inert atmosphere. rec2->rec3

Caption: Workflow for the purification of ErI₃ by vacuum sublimation.

IV. Safety Precautions

  • Handling: Erbium(III) iodide should be handled in a well-ventilated area, preferably in a fume hood or glovebox, to avoid inhalation of dust. [1]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and gloves when handling ErI₃ and its reagents. [1]* Moisture Sensitivity: ErI₃ is moisture-sensitive. [5]All handling and storage should be done under a dry, inert atmosphere to prevent degradation.

  • Disposal: Dispose of waste ErI₃ and any contaminated materials in accordance with local, state, and federal regulations. [1]

V. References

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  • Erbium - Wikipedia. Available from: [Link]

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  • Erbium Oxide 99.999% | CAS 12061-16-4 | Ultra-Trace Purity Rare Earth Oxide. Available from: [Link]

  • XRD pattern for Er2O3 nanoparticles prepared via thermal decomposition of precursor. Available from: [Link]

  • Investigating the thermal and irradiation stability of chemical vapor deposited erbium oxide tritium barrier coatings for Li bre. Available from: [Link]

  • Optical properties of erbium oxide thin films deposited by electron beam evaporation | Request PDF - ResearchGate. Available from: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Available from: [Link]

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  • Erbium Oxide - ESPI Metals. Available from: [Link]

  • Method for removing native oxide and residue from a iii-v group containing surface. Available from:

  • How to properly handle and store erbium oxide? Available from: [Link]

  • Recent Advances in the Removal of Radioactive Iodine and Iodide from the Environment - PMC. Available from: [Link]

  • Erbium(III) oxide - Sciencemadness Wiki. Available from: [Link]

  • Element Erbium The Eccentric - LabXchange. Available from: [Link]

  • The preparation of high purity dysprosium, holmium and erbium by the lithium reduction of their tric. Available from: [Link]

Sources

glovebox protocols for weighing and dispensing ErI3

Technical Support Center: Erbium(III) Iodide ( ) Handling Protocols

⚠️ Module 1: Core Safety & Environmental Directives

Read This First: Erbium(III) Iodide (

The "Zero-Drift" Atmosphere Standard

To maintain the integrity of

ParameterLimitSensor TechnologyConsequence of Failure
Oxygen (

)

Electrochemical / ZirconiaSurface oxidation; formation of

crust.
Moisture (

)


or Capacitive
Deliquescence; formation of

and HI gas.
Inert Gas Argon (Preferred)N/AArgon is heavier than air, providing a better "blanket" for open vials than Nitrogen.
Static Field NeutralizedIonizer Fan / Polonium StripPowder scattering; weighing errors up to

.

Expert Insight: While Nitrogen is generally inert to Lanthanides at room temperature, Argon is preferred for weighing fine powders. Its higher density reduces the kinetic disturbance of the powder during spatula manipulation, minimizing airborne particulate loss.

🛠️ Module 2: Weighing & Dispensing Protocols

The "Double-Vial" Method (Gravimetric Integrity)

Direct weighing of static-prone, hygroscopic solids on an open balance pan is the leading cause of experimental error. The Double-Vial method isolates the material from the glovebox atmosphere during the transfer to the balance, minimizing drift caused by box pressure fluctuations.

Required Equipment:
  • Primary Container: Original

    
     bottle (Glass/Quartz).
    
  • Secondary Container: Scintillation vial or weighing boat (Anti-static polypropylene or glass).

  • Tools: PTFE-coated micro-spatula (Metal spatulas can cause spark discharge or corrosion).

  • Static Control: Anti-static gun or stationary ionizer.

Workflow Visualization

WeighingProtocolStartSTART: PreparationStaticStep 1: Neutralize Static(Ionizer/Gun on Vials)Start->StaticTareStep 2: Tare Secondary Vial(Cap OFF)Static->TarePlace on BalanceDispenseStep 3: Dispense ErI3(Inside Box, Fan OFF)Tare->DispenseRemove from BalanceCapStep 4: Cap Secondary Vial(Seal Hermetically)Dispense->CapImmediate SealWeighStep 5: Final Weighing(Wait for stability)Cap->WeighReturn to BalanceCalcStep 6: Calculate Net Mass(Gross - Tare)Weigh->Calc

Figure 1: The Double-Vial Weighing Workflow designed to minimize balance drift caused by glovebox pressure cycles.

Step-by-Step Protocol:
  • Environment Prep: Turn OFF the glovebox circulation fan. The laminar flow creates air currents that destabilize microbalances.

  • Static Neutralization: Pass the anti-static gun over the empty secondary vial and the spatula for 5 seconds.

  • Tare: Place the capped secondary vial on the balance. Record the mass. (Alternatively, tare the uncapped vial if you are quick, but capped is more precise for differential weighing).

  • Dispense: Remove the vial from the balance. Add

    
     using the PTFE spatula. Never dispense directly on the balance pan.
    
  • Seal & Measure: Cap the vial immediately. Place it back on the balance.

  • Calculation:

    
    .
    

❓ Module 3: Troubleshooting & FAQs

Q1: My Erbium(III) Iodide powder has turned from violet to white/pale pink. Is it still usable?

Status: CRITICAL FAILURE

  • Diagnosis: Hydration. Anhydrous

    
     is distinctively violet/reddish-violet.[1] A shift to pale pink or white indicates the formation of the hydrate (
    
    
    ) or hydrolysis to oxyiodide (
    
    
    ).
  • Root Cause: Moisture ingress

    
     or a compromised seal on the storage vessel.
    
  • Action: Do not use for catalytic applications. The water molecules will poison Lewis Acid active sites. Recrystallization is difficult; disposal is recommended.

Q2: The balance reading drifts constantly, even when the doors are closed.

Status: ENVIRONMENTAL ERROR

  • Diagnosis: Electrostatic interference or Pressure Pulse.

  • Mechanism:

    • Static: In ultra-dry atmospheres (

      
      ), charges cannot dissipate. The charged powder creates a force field against the balance mechanism.
      
    • Pressure: Gloveboxes "breathe" to maintain pressure. If the box is set to a narrow pressure window (e.g.,

      
      ), the valves actuate frequently, causing pressure waves.
      
  • Action:

    • Fix 1: Install a Polonium-210 strip or electronic ionizer inside the balance draft shield.

    • Fix 2: Widen the pressure hysteresis limits on the glovebox controller during weighing (e.g., set to

      
       static).
      
Q3: The material sticks to the spatula and "jumps" away.

Status: STATIC CHARGE

  • Diagnosis: Triboelectric charging.

  • Action: Switch to a conductive plastic or stainless steel spatula (if short contact time permits). Avoid standard glass or non-conductive plastic tools. Ground yourself via the glovebox port (if equipped with wrist grounding straps).

Troubleshooting Logic Tree

TroubleshootingProblemIssue DetectedColorColor Change?(Violet -> Pale)Problem->ColorDriftBalance Drifting?Problem->DriftStickPowder Sticking?Problem->StickHydrationHydration ErrorDISCARD MATERIALColor->HydrationYesStaticStatic ChargeUSE IONIZERDrift->StaticRandom JumpsDraftAir CurrentTURN OFF FANDrift->DraftSteady DriftStick->StaticYes

Figure 2: Diagnostic logic for common Erbium(III) Iodide handling issues.

♻️ Module 4: Cleanup & Waste Disposal[3]

Warning: Do not simply throw

  • Hydrolysis Hazard: If

    
     contacts water in the waste stream, it may release Hydrogen Iodide (HI), a corrosive and toxic gas.
    
  • Solubility:

    
     is soluble in water.[1][2][3][4]
    
  • Protocol:

    • Small Spills (Inside Box): Wipe with a dry, lint-free cloth (Kimwipe). Place the cloth in a sealed "Solid Waste" jar inside the box. Do not remove until the jar is full and sealed.

    • Quenching (Outside Box): When removing waste, quench the material by slowly adding it to a large volume of dilute sodium bicarbonate (

      
      ) solution . This neutralizes any generated acid (HI).
      
    • Final Disposal: Dispose of the aqueous solution as Heavy Metal / Iodide Waste according to local EHS regulations.

📚 References

  • Pilgaard Elements. (2017). Erbium: Chemical Reactions and Hydrolysis. Retrieved from [Link]

  • Sartorius. (2020). Effects of Static Electricity on Analytical Weighing. Retrieved from [Link]

Technical Support Center: Solving Solubility Challenges of Erbium(III) Iodide in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling Erbium(III) Iodide (ErI₃). This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the solubility of ErI₃ in non-polar organic solvents. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure your experiments proceed smoothly and efficiently.

Frequently Asked Questions (FAQs)

Q1: Why is my Erbium(III) Iodide not dissolving in non-polar solvents like hexane or toluene?

A1: Erbium(III) iodide is an ionic salt with a high lattice energy. Non-polar solvents lack the ability to solvate the Er³⁺ and I⁻ ions effectively, meaning they cannot overcome the strong electrostatic forces holding the crystal lattice together. Consequently, ErI₃ is practically insoluble in these solvents.

Q2: I've noticed my "anhydrous" ErI₃ is difficult to handle and seems to clump. Why is that?

A2: ErI₃ is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can form hydrates, which can further complicate solubility issues and may interfere with moisture-sensitive reactions. It is crucial to handle and store anhydrous ErI₃ under a dry, inert atmosphere (e.g., in a glovebox).

Q3: Are there any "off-the-shelf" non-polar solvents in which ErI₃ has some solubility?

A3: Generally, no. Simple non-polar, non-coordinating solvents will not dissolve ErI₃ to any appreciable extent. Solubility can only be achieved by modifying the system, either by using a coordinating solvent or by forming a more soluble complex.

Q4: Can heating the mixture help dissolve ErI₃ in a non-polar solvent?

A4: While heating can increase the solubility of many compounds, it is unlikely to have a significant effect on dissolving ErI₃ in a truly non-polar solvent. The fundamental mismatch in polarity is the primary barrier, and the energy input from heating is typically insufficient to overcome the lattice energy in the absence of effective solvation.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section is designed to help you diagnose and solve common issues encountered when attempting to dissolve ErI₃ for use in non-polar reaction media.

Problem: My ErI₃ powder is sitting as an insoluble solid at the bottom of my non-polar solvent.

Step 1: Assess the Purity and Anhydrous Nature of Your ErI₃
  • Question: Is your ErI₃ truly anhydrous?

    • Rationale: The presence of water can lead to the formation of insoluble hydroxides or oxides, particularly under basic conditions or upon heating.

    • Action:

      • Ensure you are using a high-purity, ultra-dry grade of ErI₃.[1]

      • Handle the material exclusively under an inert atmosphere (argon or nitrogen) in a glovebox to prevent moisture absorption.

      • If the anhydrous nature is uncertain, consider drying the material under high vacuum at an elevated temperature, though this can sometimes lead to the formation of insoluble polymeric species.[2]

Step 2: Employ Coordinating Solvents
  • Question: Can you use a coordinating solvent as a co-solvent or as the primary solvent?

    • Rationale: Lewis basic (coordinating) solvents can interact with the highly electropositive Er³⁺ ion. These solvent molecules donate electron density to the erbium center, forming a coordination complex. This process, known as solvation, releases energy that helps to break down the crystal lattice. The resulting solvated ErI₃ complex has an organic "shell" that makes it more compatible with non-polar environments.

    • Action:

      • Introduce a small amount of a coordinating solvent such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), or dimethoxyethane (DME) to your non-polar solvent.

      • Alternatively, use a coordinating solvent like THF as the primary solvent. Many lanthanide halides are soluble in ethereal solvents.[2]

      • Stir the mixture at room temperature. Gentle warming may be applied if necessary, but monitor for any signs of decomposition.

Troubleshooting Workflow: Solubilizing ErI₃

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Primary Solution Path cluster_3 Advanced Strategy start ErI₃ Insoluble in Non-Polar Solvent check_anhydrous Is ErI₃ Certified Anhydrous & Handled Under Inert Gas? start->check_anhydrous handle_properly Action: Use Ultra-Dry ErI₃ in a Glovebox check_anhydrous->handle_properly No use_thf Strategy: Add Coordinating Solvent (e.g., THF) check_anhydrous->use_thf Yes handle_properly->use_thf dissolved_thf Result: Formation of Soluble ErI₃(THF)x Complex use_thf->dissolved_thf Success not_dissolved_thf Still Insoluble use_thf->not_dissolved_thf Failure use_ligand Strategy: Add Solubilizing Ligand (e.g., TMEDA, TOPO) not_dissolved_thf->use_ligand dissolved_ligand Result: Formation of Soluble [ErI₃(Ligand)y] Complex use_ligand->dissolved_ligand Success G cluster_0 Insoluble State cluster_1 Solubilization Process ErI3_solid ErI₃(s) (Crystal Lattice) Complex [ErI₃(L)n] (Soluble Complex) ErI3_solid->Complex + nL + Stirring Solvent Non-Polar Solvent Ligand Coordinating Ligand (L)

Caption: Ligand coordination disrupts the lattice to form a soluble complex.

This protocol describes the in-situ preparation of a soluble ErI₃-THF complex, a common precursor in organometallic synthesis.

  • Preparation: In a glovebox, add anhydrous ErI₃ (1.0 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (or another non-polar solvent) to the flask to create a slurry.

  • Titration with THF: While stirring vigorously, slowly add anhydrous, degassed THF (3-4 eq) dropwise to the slurry.

  • Dissolution: Continue stirring at room temperature. The solid ErI₃ should gradually dissolve to form a clear or slightly colored solution as the soluble ErI₃(THF)ₓ adduct is formed. The process may take anywhere from a few minutes to several hours. Gentle warming (40-50 °C) can be used to expedite dissolution if necessary.

  • Usage: The resulting solution can be used directly for subsequent reactions. The concentration can be determined if needed, though it is often prepared in-situ.

Strategy 2: Use of Stronger, Multidentate Ligands

For particularly challenging cases or when a highly stable, well-defined soluble species is required, stronger or multidentate ligands are recommended.

Ligand TypeExamplesRationale
Neutral N-donors TMEDA (N,N,N',N'-Tetramethylethylenediamine)Bidentate ligand that chelates strongly to the Er³⁺ ion.
Neutral O-donors TOPO (Tri-n-octylphosphine oxide)Bulky, lipophilic ligand that effectively shields the metal center.
Anionic Ligands β-diketonates (e.g., acac)Forms neutral, highly soluble, and often volatile complexes. [3]

References

  • Erbium Compounds - Wikipedia. Provides an overview of various erbium compounds and their general properties. [Link]

  • Erbium(III) iodide - Wikipedia. Details the properties and preparation of Erbium(III) iodide. [Link]

  • Erbium Iodide | AMERICAN ELEMENTS ®. Commercial supplier data sheet noting the insolubility of Erbium Iodide in water. [Link]

  • Solutions of anhydrous lanthanide salts and its preparation - Google Patents. Discusses the general insolubility of polymeric lanthanide halides and the use of ethereal solvents like THF for dissolution.
  • PREPARATION, STRUCTURE AND PROPERTIES OF A NOVEL ONE-DIMENSIONAL ERBIUM (III) COMPLEX. Highlights the use of organic ligands to create novel erbium complexes. [Link]

  • Erbium iodide - Chemister.ru. A chemical database entry noting the properties of erbium iodide. [Link]

  • Synthesis, Structural Characterization, and Antibacterial Activity of Novel Erbium(III) Complex Containing Antimony - PMC. An example of complexation chemistry of Erbium(III) with organic ligands. [Link]

  • The coordination environment of the Er( III ) ion and the... - ResearchGate. Discusses the coordination chemistry of Erbium(III) ions. [Link]

  • Erbium - Wikipedia. Provides fundamental chemical properties of the element Erbium. [Link]

  • Speciation of lanthanide ions in the organic phase after extraction from nitrate media by basic extractants - PMC. Discusses the principles of solvent extraction and the role of coordinating ligands in rendering lanthanide salts soluble in organic phases. [Link]

Sources

Erbium(III) Iodide Thermal Stability: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Erbium(III) iodide (ErI₃). Its purpose is to offer a comprehensive understanding of the mechanisms behind its thermal decomposition and to provide actionable strategies for its mitigation. By integrating established principles of inorganic chemistry with practical, field-tested insights, this document serves as an essential resource for ensuring experimental success and integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and handling of Erbium(III) iodide.

Q1: What is the thermal decomposition temperature of Erbium(III) iodide?

A1: While Erbium(III) iodide has a high melting point of 1020 °C, its thermal decomposition can initiate at significantly lower temperatures, especially in the presence of atmospheric contaminants.[1] In an inert atmosphere, it is relatively stable, but its susceptibility to moisture and oxygen can catalyze decomposition, yielding erbium oxides and hydrogen iodide.[2] A definitive decomposition temperature under ideal, inert conditions is not well-established in the literature, underscoring the critical importance of stringent atmospheric control in experimental setups.

Q2: What are the primary products of Erbium(III) iodide thermal decomposition?

A2: The decomposition products are highly dependent on the experimental atmosphere. In the presence of oxygen and moisture, the primary products are erbium oxides (Er₂O₃) and hydrogen iodide (HI).[2] Under strictly anhydrous and anoxic conditions, decomposition at very high temperatures would likely involve the liberation of iodine vapor and potentially the formation of lower oxidation state erbium iodides, although this is less commonly encountered in typical laboratory settings.

Q3: How do impurities affect the thermal stability of Erbium(III) iodide?

A3: Impurities, particularly water and oxygen, are the principal drivers of premature thermal decomposition. Erbium(III) iodide is highly hygroscopic and will readily absorb atmospheric moisture.[3] This absorbed water can then react with the iodide at elevated temperatures, initiating the decomposition pathway. Similarly, oxygen can lead to the formation of erbium oxides. Therefore, the purity of the ErI₃ sample and the inertness of the experimental environment are paramount to maintaining its thermal stability.

Q4: What are the ideal storage conditions for Erbium(III) iodide?

A4: To prevent degradation, Erbium(III) iodide must be stored under a dry, inert atmosphere, such as in a nitrogen or argon-filled glovebox.[4] The container should be tightly sealed to prevent any ingress of air or moisture. For long-term storage, refrigeration can further minimize any potential for slow degradation, although a dry, inert atmosphere is the most critical factor.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides a structured approach to identifying and resolving common experimental problems associated with the thermal decomposition of Erbium(III) iodide.

Observed Problem Potential Cause(s) Recommended Solution(s)
Discoloration of ErI₃ (from pink/violet to brownish/white) upon heating. Presence of oxygen and/or moisture in the reaction setup.- Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried at >150°C for several hours).- Use high-purity, anhydrous solvents and reagents.- Assemble and run the experiment under a strictly inert atmosphere (glovebox or Schlenk line).
Inconsistent or non-reproducible experimental results. Partial decomposition of the ErI₃ starting material.- Verify the purity of the Erbium(III) iodide before use. If necessary, purify the material.- Implement stringent inert atmosphere techniques throughout the entire experimental workflow.- Consider using a freshly opened bottle of high-purity ErI₃.
Formation of an insoluble white precipitate during a reaction in an organic solvent. Formation of erbium oxides or hydroxides due to trace water or oxygen.- Purge all solvents with a dry, inert gas (e.g., argon) prior to use.- Use molecular sieves to dry solvents immediately before the reaction.- Ensure the reaction vessel is properly sealed and maintained under a positive pressure of inert gas.
Unexpected pH changes in the reaction mixture. Formation of hydrogen iodide (HI) from the reaction of ErI₃ with water.- This is a strong indicator of moisture contamination. Review and improve all drying and inert atmosphere procedures.- Consider the use of a non-basic, non-reactive drying agent within the reaction system if compatible with the desired chemistry.

Section 3: Experimental Protocols for Mitigating Thermal Decomposition

This section details step-by-step methodologies for key experimental workflows designed to minimize the thermal decomposition of Erbium(III) iodide.

Protocol 3.1: Rigorous Inert Atmosphere Handling

The primary defense against the thermal decomposition of Erbium(III) iodide is the stringent exclusion of air and moisture.

Objective: To create and maintain an oxygen and water-free environment for handling and reacting with Erbium(III) iodide.

Materials:

  • Schlenk line or glovebox

  • High-purity inert gas (Argon or Nitrogen)

  • Flame-dried or oven-dried glassware

  • Septa, cannulas, and other air-tight transfer equipment

Procedure:

  • Glassware Preparation: Thoroughly wash and then dry all glassware in an oven at a minimum of 150°C for at least 4 hours. For Schlenk line use, assemble the hot glassware and immediately place it under vacuum, then backfill with inert gas. Repeat this vacuum/backfill cycle three times.

  • Inert Atmosphere Introduction: Connect the assembled apparatus to a Schlenk line or introduce it into a glovebox antechamber.

  • Reagent Handling: All manipulations of solid Erbium(III) iodide should be performed within a glovebox. If a glovebox is unavailable, use a Schlenk line and a positive flow of inert gas to handle the solid.

  • Solvent Transfer: Use anhydrous solvents. Transfer solvents via a cannula or a dry syringe under a positive pressure of inert gas.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. For reactions at elevated temperatures, a bubbler filled with mineral oil can be used to monitor the gas flow and prevent atmospheric contamination.

Causality Explanation: By maintaining a positive pressure of a high-purity inert gas, the ingress of atmospheric oxygen and moisture is prevented. The rigorous drying of glassware and solvents removes potential reactants that could initiate decomposition pathways at elevated temperatures.

Protocol 3.2: Temperature-Controlled Reactions

Careful control of the reaction temperature is crucial to prevent thermal decomposition.

Objective: To heat a reaction containing Erbium(III) iodide to the desired temperature without causing decomposition.

Materials:

  • Heating mantle or oil bath with a temperature controller and thermocouple

  • Reaction vessel equipped with a reflux condenser (if applicable)

  • Inert atmosphere setup (as per Protocol 3.1)

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere as described in Protocol 3.1.

  • Temperature Monitoring: Place the thermocouple of the temperature controller directly into the oil bath or in close contact with the reaction vessel to ensure accurate temperature measurement.

  • Gradual Heating: Increase the temperature of the heating source gradually to the target temperature. Avoid rapid heating, which can create localized hotspots and promote decomposition.

  • Constant Monitoring: Continuously monitor the reaction for any signs of decomposition, such as color changes or gas evolution.

  • Controlled Cooling: Once the reaction is complete, allow the vessel to cool to room temperature slowly before exposing it to any purification or workup procedures.

Causality Explanation: Gradual and precise temperature control prevents overheating of the reaction mixture, thereby minimizing the risk of thermally induced decomposition. This is particularly important as the decomposition of ErI₃ can be catalyzed by even trace amounts of impurities at elevated temperatures.

Section 4: Visualization of Decomposition and Mitigation Workflows

Diagram 4.1: Decomposition Pathway of Erbium(III) Iodide in the Presence of Contaminants

ErI3 Erbium(III) Iodide (ErI₃) Er2O3 Erbium(III) Oxide (Er₂O₃) ErI3->Er2O3 HI Hydrogen Iodide (HI) ErI3->HI H2O Water (H₂O) H2O->Er2O3 H2O->HI O2 Oxygen (O₂) O2->Er2O3 Heat Heat (Δ) Heat->Er2O3 Heat->HI

Caption: Decomposition of ErI₃ by heat, water, and oxygen.

Diagram 4.2: Experimental Workflow for Mitigating Thermal Decomposition

Start Start Dry_Glassware Dry Glassware (Oven/Flame-Dry) Start->Dry_Glassware Inert_Atmosphere Establish Inert Atmosphere (Glovebox/Schlenk Line) Dry_Glassware->Inert_Atmosphere Add_ErI3 Add Anhydrous ErI₃ Inert_Atmosphere->Add_ErI3 Add_Solvent Add Anhydrous Solvent Inert_Atmosphere->Add_Solvent Controlled_Heating Controlled Heating Add_ErI3->Controlled_Heating Add_Solvent->Controlled_Heating Reaction Reaction Controlled_Heating->Reaction Controlled_Cooling Controlled Cooling Reaction->Controlled_Cooling Workup Inert Atmosphere Workup Controlled_Cooling->Workup End End Workup->End

Caption: Workflow for handling Erbium(III) iodide.

References

  • Wikipedia. (2023, September). Erbium(III) iodide. Retrieved from [Link]

  • American Elements. (n.d.). Erbium Iodide. Retrieved from [Link]

  • PubChem. (n.d.). Erbium iodide (ErI3). Retrieved from [Link]

  • Epoch. (n.d.). Wholesale Erbium (III) iodide | ErI3 powder | CAS 13813-42-8 | as a heat and light stabilzer | for nylon fabrics | Factory price Manufacturer and Supplier. Retrieved from [Link]

Sources

Technical Support Center: Long-Term Storage of Erbium(III) Iodide (ErI3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Material Intelligence

Welcome to the Technical Support Center. You are likely accessing this guide because you have encountered degradation in your Erbium(III) Iodide stocks or are preparing for a critical synthesis campaign.

The Challenge: Erbium(III) Iodide (


) is a lanthanide halide with extreme hygroscopicity. Unlike stable oxides, 

does not just "get wet"; it undergoes irreversible hydrolysis upon contact with moisture (ppm levels), converting to Erbium Oxyiodide (

) and releasing corrosive Hydrogen Iodide (

) gas.

Visual Integrity Check: Before proceeding, verify the state of your material:

  • Pink / Violet: Anhydrous, high purity. (Proceed to Sealing)

  • White / Pale Yellow: Surface hydration or oxidation. (Requires Re-sublimation)

  • Dark Brown / Black: Free iodine presence or severe decomposition. (Discard or Reprocess)

Core Protocol: Vacuum Sealing Techniques

This protocol is designed to achieve a shelf-life of >5 years. It replaces standard Schlenk storage, which often fails due to grease creep or O-ring permeation over months.

Phase A: Ampoule Selection & Preparation

Why this matters: Borosilicate glass (Pyrex) softens at temperatures too low for effective outgassing of silica surfaces. We strictly recommend Quartz (Fused Silica) for long-term stability.

FeatureBorosilicate (Pyrex)Quartz (Fused Silica)Recommendation
Softening Point ~820°C~1680°CQuartz (Allows higher bake-out temps)
Thermal Shock ModerateExcellentQuartz (Resists flame sealing stress)
Permeability LowUltra-LowQuartz (Best for >1 year storage)

Protocol:

  • Acid Wash: Soak quartz ampoules in Aqua Regia (3:1 HCl:HNO3) for 12 hours to remove trace metals.

  • Rinse & Dry: Rinse with 18 MΩ deionized water; oven dry at 120°C.

  • Flame Bake-Out: Connect empty ampoule to high vacuum (

    
     Torr). Flame the entire tube (cherry red heat) to desorb surface water. Allow to cool under vacuum.
    
Phase B: Inert Loading (Glovebox)

Environment: Argon or Nitrogen atmosphere (


 ppm 

,

ppm

).
  • Transfer dried ampoules into the glovebox antechamber.

  • Load

    
     into the ampoule.
    
    • Tip: Use a long-stem funnel to prevent powder from sticking to the sealing zone (upper neck). Powder in the seal zone causes cracking during flame sealing.

  • The Adapter: Attach a vacuum stopcock adapter (e.g., Rotoflo or high-vacuum PTFE valve) to the ampoule inside the glovebox. Close the valve.

Phase C: The Vacuum Line & Cryogenic Trap

Critical Warning: Iodine vapor destroys rotary vane pump oil. You must use a Liquid Nitrogen (


) cold trap.
  • Transfer: Move the sealed assembly to your vacuum manifold.

  • Connect & Purge: Attach to the manifold. Evacuate the hose up to the adapter valve.

  • Open: Slowly open the ampoule valve.

  • The Heat Sink: Submerge the bottom of the ampoule (containing the

    
    ) in a water bath or wrap in wet quartz wool.
    
    • Reasoning: This prevents the heat of the torch from subliming the

      
       during the seal.
      
  • Evacuate: Pump down to

    
     Torr. Allow 30–60 minutes for dynamic pumping to remove any gas adsorbed during transfer.
    
Phase D: Flame Sealing

Equipment: Oxy-Hydrogen or Oxy-Propane torch.

  • Constriction: If your ampoule does not have a pre-formed constriction, gently heat the neck (approx. 10cm above sample) to narrow the diameter while under vacuum.

  • The Seal: Apply a sharp, hot flame to the constriction. The vacuum will pull the glass inward.

  • Twist & Pull: As the glass collapses, twist the ampoule slightly and pull down to detach.

  • Anneal: Immediately fan the flame (lower temp) over the tip to anneal the silica and remove thermal stress.

Visualization: The Sealing Workflow

The following diagram illustrates the critical path and decision points for the sealing process.

ErI3_Sealing_Workflow cluster_prep Phase A: Preparation cluster_glovebox Phase B: Inert Handling cluster_vacuum Phase C: Vacuum Line cluster_seal Phase D: Sealing AcidWash Acid Wash & Flame Bake-Out (Quartz) LoadSample Load ErI3 in Glovebox (<1 ppm H2O) AcidWash->LoadSample AttachAdapter Attach Stopcock Adapter LoadSample->AttachAdapter ConnectVac Connect to Manifold (Use LN2 Trap!) AttachAdapter->ConnectVac HeatSink Apply Heat Sink to Sample Bulb ConnectVac->HeatSink PumpDown Dynamic Vacuum (< 10^-4 Torr) HeatSink->PumpDown FlameSeal Flame Seal Constriction PumpDown->FlameSeal Anneal Anneal Tip FlameSeal->Anneal Storage Long-Term Storage (Dark/Cool) Anneal->Storage

Figure 1: Step-by-step workflow for vacuum sealing ErI3, emphasizing the protection of the vacuum pump and the sample integrity.

Troubleshooting & FAQs

Q1: The material turned white/yellow immediately after sealing. What happened? Diagnosis: Vacuum leak or "Virtual Leak."

  • Cause: If the ampoule was not baked out properly (Phase A), moisture desorbed from the glass walls once the vacuum was applied. Alternatively, the flame seal was pinholed.

  • Fix: If the color change is surface-level, you can attempt to sublime the material to a clean zone of the tube (heating the bottom to 800°C, keeping the top cool) and reseal the clean end. If the whole bulk is yellow, re-synthesis is required.

Q2: My vacuum pump oil turned purple. Is this a problem? Diagnosis: Iodine contamination.

  • Cause:

    
     or free iodine sublimed into the pump. This happens if you skip the 
    
    
    
    trap or if the sample was warm during evacuation.
  • Fix: Stop immediately. Iodine degrades pump oil and corrodes internal metal vanes. Change the oil immediately. Flush the pump. Ensure your cold trap is active before opening the ampoule to the line.

Q3: Can I use a standard Schlenk line instead of a dedicated sealing station? Answer: Yes, but with caveats.

  • Standard Schlenk lines often only reach

    
     Torr. For >1 year storage, we recommend a diffusion pump or turbomolecular pump to reach 
    
    
    
    Torr.
  • Ensure your Schlenk line has a dedicated trap to catch halogens.

Q4: The quartz tube cracked during cooling. Why? Diagnosis: Thermal stress coefficient mismatch.

  • Cause: Likely caused by

    
     powder adhering to the wall at the seal point. When the quartz melts, it fuses with the salt. Upon cooling, the salt contracts differently than the quartz, shattering the glass.
    
  • Fix: Use a long-stem funnel during loading to keep the neck clean. Tap the ampoule gently to settle all powder before connecting to the vacuum.

Degradation Pathway Visualization

Understanding how the failure occurs helps in prevention.

ErI3_Degradation ErI3 ErI3 (Pink/Anhydrous) Hydrate ErI3 · xH2O (Unstable Hydrate) ErI3->Hydrate Absorption Moisture + H2O (Ingress) Moisture->Hydrate ErOI ErOI (Oxyiodide - White) Hydrate->ErOI Hydrolysis HI HI Gas (Corrosive) Hydrate->HI Release Heat + Heat/Time Heat->ErOI

Figure 2: Chemical degradation pathway of Erbium(III) Iodide upon moisture exposure.

References

  • Corbett, J. D. (1983). Reduced Halides of the Rare Earth Elements. Reviews in Inorganic Chemistry.

  • Meyer, G. (1989). The Ammonium Chloride Route to Anhydrous Rare Earth Chlorides—The Example of YCl3. Inorganic Syntheses, 25, 146-150. (Protocol adapted for Iodides using Ammonium Iodide).

  • Thermo Fisher Scientific. (n.d.).[1] Erbium(III) iodide, ultra dry, 99.9% (REO) Safety Data Sheet. Retrieved from Thermo Fisher Scientific.[1]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience. (Standard reference for vacuum line techniques).

  • Kintek Solution. (n.d.). Why Are High-Spec Inert Atmosphere Glove Boxes Essential For Halide Electrolytes?.

For further assistance, please contact the Materials Preservation Unit at .

Sources

Validation & Comparative

A Researcher's Guide to the X-ray Diffraction (XRD) Pattern Analysis of Erbium (III) Iodide (ErI3)

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive technical overview for the X-ray diffraction (XRD) analysis of Erbium (III) Iodide (ErI3), tailored for researchers, scientists, and professionals in drug development and materials science. With full editorial control, this document moves beyond a standard protocol to provide in-depth, field-proven insights into the experimental choices and interpretation of results, grounded in scientific integrity.

The Significance of Crystal Structure in ErI3 Characterization

Erbium (III) iodide (ErI3) is a rare-earth halide with applications in diverse fields, including as a component in metal-halide lamps and as a precursor for other erbium-containing materials. The performance of ErI3 in these applications is intrinsically linked to its crystal structure. X-ray diffraction is an indispensable technique for the characterization of its atomic arrangement, providing crucial information on:

  • Phase Identification and Purity: Confirming the presence of the desired ErI3 phase and identifying any crystalline impurities.

  • Crystal Structure and Lattice Parameters: Determining the precise arrangement of atoms and the dimensions of the unit cell.

  • Crystallite Size and Microstrain: Gaining insights into the microstructure of the material, which can influence its properties.

Erbium (III) iodide is known to crystallize in the trigonal crystal system with the space group R-3[1]. This structural information forms the basis for a thorough XRD analysis.

A Comparative Framework: The Theoretical vs. Experimental XRD Pattern of ErI3

A cornerstone of XRD analysis is the comparison of an experimentally obtained diffraction pattern with a theoretically calculated one. This comparison allows for a detailed understanding of the sample's structural characteristics.

The Theoretical Benchmark: Simulating the XRD Pattern of ErI3

A theoretical XRD pattern of ErI3 can be simulated using its Crystallographic Information File (CIF). While multiple crystallographic settings can describe the same structure, a hexagonal setting (space group P6_3/mmc) is also a valid representation and provides the necessary data for simulation. This calculated pattern represents an idealized, defect-free crystal and serves as the reference against which experimental data is compared.

Note: As of the writing of this guide, a publicly available, experimentally measured XRD pattern for ErI3 has not been identified in the literature. Therefore, the following table presents the calculated peak positions based on the theoretical crystal structure. This serves as a predictive guide for researchers performing this experiment.

Table 1: Calculated XRD Peak Positions for ErI3 (Cu Kα radiation, λ = 1.5406 Å)

hkl (Miller Indices) Calculated 2θ (°) Expected Relative Intensity (%)
(101)12.8100.0
(110)22.345.2
(002)22.628.9
(201)25.887.1
(112)31.235.5
(211)34.855.1
(202)36.429.8
(300)39.042.3
Interpreting Experimental Deviations

When an experimental XRD pattern of ErI3 is acquired, it will likely show deviations from the ideal theoretical pattern. These variations are not errors but are rich sources of information about the sample:

  • Peak Position Shifts: A systematic shift in peak positions can indicate an instrument calibration issue (zero offset), while non-uniform shifts are often a sign of lattice strain .

  • Peak Broadening: The width of the diffraction peaks is inversely related to the crystallite size and can also be influenced by microstrain . Smaller crystallites and higher strain result in broader peaks.

  • Relative Intensity Changes: Variations in the relative intensities of the peaks compared to the theoretical pattern can be caused by preferred orientation , where the crystallites in the sample are not randomly oriented.

  • Presence of Additional Peaks: The appearance of peaks not present in the theoretical pattern is a clear indication of crystalline impurities .

A Robust Experimental Protocol for XRD Analysis of ErI3

This section provides a detailed, step-by-step methodology for acquiring high-quality XRD data from an ErI3 sample.

Sample Preparation

Proper sample preparation is paramount for obtaining reliable XRD data.

  • Step 1: Grinding: If the ErI3 sample is not a fine powder, gently grind it using an agate mortar and pestle to achieve a uniform particle size. Avoid overly aggressive grinding, which can introduce strain and amorphization.

  • Step 2: Sample Mounting: Use a low-background sample holder, such as a zero-diffraction plate, to minimize background signal. Carefully load the powder into the holder to ensure a flat, smooth surface. To reduce preferred orientation, consider back-loading the sample.

  • Step 3: Handling Precautions: Erbium (III) iodide is hygroscopic. All sample preparation should be performed in a dry environment, such as a glovebox, to prevent the absorption of atmospheric moisture, which can lead to sample degradation and the appearance of impurity phases in the XRD pattern.

Data Acquisition Parameters

The following are recommended starting parameters for a powder X-ray diffractometer with a Cu Kα source.

  • X-ray Source: Cu Kα (λ = 1.5406 Å)

  • Voltage and Current: 40 kV and 40 mA

  • Scan Range (2θ): 10° - 90°

  • Step Size: 0.02°

  • Time per Step: 1 second (can be increased for better signal-to-noise ratio)

  • Optics: Use of a monochromator or a Kβ filter is recommended to remove Cu Kβ radiation.

Data Analysis Workflow

The following diagram illustrates a typical workflow for analyzing the collected XRD data.

Figure 1: A generalized workflow for the analysis of powder XRD data.

  • Step 1: Background Subtraction: The raw data is first processed to remove the background signal.

  • Step 2: Peak Identification: The positions of the diffraction peaks are determined.

  • Step 3: Phase Identification: The experimental peak positions are compared against crystallographic databases (e.g., the Powder Diffraction File™) to identify the crystalline phases present.

  • Step 4: Lattice Parameter Refinement: The precise lattice parameters of the ErI3 phase are determined by refining the peak positions.

  • Step 5: Microstructural Analysis: Peak broadening is analyzed to estimate the crystallite size and microstrain using methods such as the Williamson-Hall plot.

Concluding Remarks

This guide provides a foundational framework for the XRD analysis of Erbium (III) iodide. By understanding the theoretical basis of the ErI3 diffraction pattern and following a rigorous experimental protocol, researchers can obtain high-quality data to elucidate the structural properties of their samples. The comparison of experimental data with the provided theoretical pattern will enable a detailed characterization of phase purity, lattice parameters, and microstructure, which are critical for advancing the applications of this important rare-earth halide.

References

  • Wikipedia. Erbium(III) iodide. [Link]

Sources

A Tale of Two Catalysts: Unraveling the Disparity in Catalytic Efficiency Between Erbium(III) Triflate and Erbium(III) Iodide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is paramount. Lanthanide-based Lewis acids have carved out a significant niche in this pursuit, with their unique electronic properties and oxophilicity driving a wide array of chemical transformations. Among these, erbium(III) compounds have demonstrated considerable potential. This guide provides an in-depth comparison of two such erbium-based catalysts: the workhorse Erbium(III) trifluoromethanesulfonate (Erbium(III) triflate, Er(OTf)₃) and the enigmatic Erbium(III) iodide (ErI₃). While one is a celebrated champion in the catalytic arena, the other remains a spectator on the sidelines. We will delve into the well-documented catalytic prowess of Er(OTf)₃, supported by experimental data, and explore the conspicuous absence of ErI₃ in the catalytic literature, offering scientifically grounded hypotheses for this disparity.

Erbium(III) Triflate: The Versatile and Water-Tolerant Lewis Acid

Erbium(III) triflate has emerged as a highly valuable and versatile Lewis acid catalyst in organic synthesis. Its popularity among researchers stems from a combination of desirable properties, including its commercial availability, relatively low toxicity, and, most notably, its remarkable water tolerance.[1][2] Unlike many traditional Lewis acids that readily decompose in the presence of moisture, Er(OTf)₃ can often be used in aqueous media or with reagents containing trace amounts of water, simplifying experimental procedures and aligning with the principles of green chemistry.[1]

The catalytic activity of Er(OTf)₃ is rooted in the strong Lewis acidity of the Er³⁺ ion, which is further enhanced by the electron-withdrawing nature of the triflate (CF₃SO₃⁻) anions. The triflate anion is an excellent leaving group and is non-coordinating, which ensures that the Lewis acidic site on the erbium cation remains highly accessible to substrate molecules.[3][4]

Key Applications and Experimental Data

The utility of Er(OTf)₃ spans a broad spectrum of organic reactions, including carbon-carbon bond-forming reactions, protection/deprotection chemistry, and the synthesis of heterocyclic compounds.

1. Epoxide Ring-Opening Reactions:

Er(OTf)₃ has proven to be an exceptionally efficient catalyst for the ring-opening of epoxides with various nucleophiles.[5] This reaction is fundamental in the synthesis of β-functionalized alcohols, which are important building blocks in pharmaceuticals and natural products. The high oxophilicity of the Er³⁺ ion allows it to coordinate strongly with the oxygen atom of the epoxide ring, facilitating nucleophilic attack.

Table 1: Er(OTf)₃ Catalyzed Ring-Opening of Cyclohexene Oxide with Various Nucleophiles

EntryNucleophileCatalyst Loading (mol%)Time (h)Yield (%)Reference
1Methanol10.595[5]
2Water1192[5]
3Thiophenol10.598[5]

Experimental Protocol: Synthesis of 2-methoxycyclohexan-1-ol

To a solution of cyclohexene oxide (1.0 mmol) in methanol (5 mL) was added Erbium(III) triflate (0.01 mmol, 1 mol%). The reaction mixture was stirred at room temperature for 30 minutes. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford 2-methoxycyclohexan-1-ol.

2. Acylation Reactions:

Er(OTf)₃ is also a potent catalyst for the acylation of alcohols and phenols.[3][4] This transformation is crucial for the introduction of protecting groups or for the synthesis of esters. The catalyst activates the acylating agent, typically an acid anhydride, rendering it more susceptible to nucleophilic attack by the alcohol.

Table 2: Er(OTf)₃ Catalyzed Acylation of 1-Phenylethanol with Acetic Anhydride

EntryCatalystCatalyst Loading (mol%)Time (min)Yield (%)Reference
1Er(OTf)₃0.11595[3]
2None-120<5[3]

G

Erbium(III) Iodide: The Silent Contender

In stark contrast to the wealth of data available for Erbium(III) triflate, the catalytic applications of Erbium(III) iodide are conspicuously absent from the scientific literature. While the synthesis and basic physical properties of ErI₃ are known, its utility as a Lewis acid catalyst in organic reactions remains unexplored.[6][7] This raises a critical question for researchers: why the stark difference in catalytic utility between two salts of the same metal cation?

A Hypothetical Analysis of ErI₃'s Catalytic Inactivity

Several factors, rooted in the fundamental chemical properties of the iodide anion, likely contribute to the lack of reported catalytic applications for ErI₃.

1. Hygroscopicity and Instability:

Erbium(III) iodide is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] This property can be a significant drawback for a Lewis acid catalyst, as the coordination of water molecules to the erbium center can diminish its Lewis acidity and potentially lead to the formation of hydroxo species that are catalytically inactive. While Er(OTf)₃ is also often used as a hydrate, the triflate anion's non-coordinating nature and the stability of the aqua-complex allow it to retain catalytic activity. The interaction of water with ErI₃ may be more detrimental.

2. Lewis Basicity of the Iodide Anion:

The iodide ion (I⁻), compared to the triflate anion, is a significantly stronger Lewis base. This means that the iodide anions themselves can coordinate to the Er³⁺ center, effectively "poisoning" the catalyst by blocking the sites required for substrate activation. In contrast, the triflate anion is a very weak Lewis base, ensuring the erbium center remains accessible.

3. Redox Activity of Iodide:

The iodide anion is susceptible to oxidation, a property not shared by the triflate anion under typical organic reaction conditions. This redox activity could lead to undesired side reactions, decomposition of the catalyst, or the formation of elemental iodine (I₂), which could complicate the reaction mixture and interfere with the desired catalytic cycle.

4. Solubility and Catalyst Handling:

While information on the solubility of ErI₃ in common organic solvents is scarce, its ionic nature suggests it may have limited solubility in non-polar solvents often used in organic synthesis. Poor solubility would severely limit its application in homogeneous catalysis. Furthermore, its hygroscopic nature makes it more challenging to handle and store compared to the more stable Er(OTf)₃.

Head-to-Head: A Theoretical Comparison

Based on the available data and fundamental chemical principles, we can construct a theoretical comparison of the two catalysts.

Table 3: Theoretical Comparison of Er(OTf)₃ and ErI₃ as Lewis Acid Catalysts

PropertyErbium(III) Triflate (Er(OTf)₃)Erbium(III) Iodide (ErI₃)Rationale
Lewis Acidity of Er³⁺ High and EffectivePotentially High but MaskedThe triflate anion is non-coordinating, maximizing the availability of the Lewis acidic erbium center. The iodide anion is a stronger Lewis base and can coordinate to the erbium, reducing its effective Lewis acidity.
Water Tolerance HighLowEr(OTf)₃ is a well-documented water-tolerant catalyst. ErI₃ is hygroscopic and likely susceptible to hydrolysis, which would deactivate the catalyst.[7]
Anion Stability HighModerateThe triflate anion is exceptionally stable and non-reactive. The iodide anion can be oxidized, leading to potential side reactions.
Substrate Scope BroadUnknown (Presumably Narrow)The high effective Lewis acidity and stability of Er(OTf)₃ allow it to catalyze a wide range of reactions. The potential instability and lower effective Lewis acidity of ErI₃ would likely limit its applicability.
Ease of Handling Relatively EasyDifficultEr(OTf)₃ is a stable solid. ErI₃ is hygroscopic and requires careful handling under inert conditions.[7]

Conclusion and Future Outlook

The comparison between Erbium(III) triflate and Erbium(III) iodide offers a compelling case study in how the choice of a counter-ion can dramatically influence the catalytic efficacy of a metal complex. Er(OTf)₃ stands as a testament to the power of a highly Lewis acidic metal center paired with a stable, non-coordinating anion, resulting in a versatile and robust catalyst for a multitude of organic transformations.

The absence of ErI₃ in the catalytic literature is equally instructive. It underscores the critical importance of factors such as stability, hygroscopicity, and the Lewis basicity of the counter-ion in the design of effective Lewis acid catalysts. While it is possible that niche applications for ErI₃ as a catalyst may yet be discovered, the available evidence and fundamental chemical principles strongly suggest that its utility in this domain is severely limited compared to its triflate counterpart.

For researchers, scientists, and drug development professionals, the message is clear: while the metal center is crucial, the supporting ligands and counter-ions play an equally vital role in dictating the performance of a catalyst. The success of Erbium(III) triflate provides a strong foundation for the continued exploration of lanthanide-based catalysts, while the story of Erbium(III) iodide serves as a valuable reminder of the subtle yet profound factors that govern catalytic activity. This guide encourages the scientific community to not only leverage established catalysts like Er(OTf)₃ but also to question and understand the underlying reasons for the disparate reactivity among seemingly similar compounds, as such inquiries often pave the way for the next generation of catalytic innovation.

References

  • Oliverio, M., Nardi, M., Costanzo, P., Di Gioia, M. L., & Procopio, A. (2018). Erbium Salts as Non-Toxic Catalysts Compatible with Alternative Reaction Media. Sustainability, 10(3), 785. [Link]

  • "Copper(i) iodide cluster-based lanthanide organic frameworks: synthesis and application as efficient catalysts for carboxylative cyclization of propargyl alcohols with CO2 under mild conditions." Dalton Transactions. [Link]

  • "Rare Earths—The Answer to Everything." PMC. [Link]

  • "Lanthanide Complexes as Catalysts and Reagents for Organic Reactions." Taylor & Francis eBooks. [Link]

  • Oliverio, M., et al. "(PDF) Erbium Salts as Non-Toxic Catalysts Compatible with Alternative Reaction Media." ResearchGate. [Link]

  • "Erbium(III) Triflate is a Highly Efficient Catalyst for the Synthesis of β-Alkoxy Alcohols, 1,2-Diols and β-Hydroxy Sulfides by Ring Opening of Epoxides." Organic Chemistry Portal. [Link]

  • "Erbium triflate: a valuable and non-toxic catalyst for the synthesis of acylals and enol ethers." Arkivoc. [Link]

  • Dalpozzo, R., et al. "Erbium triflate: a valuable and non-toxic catalyst for the synthesis of acylals and enol ethers." Arkivoc. [Link]

  • "Lanthanides: Organic Synthesis." ResearchGate. [Link]

  • "Erbium(III) iodide." Wikipedia. [Link]

  • "Homoleptic Organolanthanide Catalysts for Organic Synthesis. Experiment and Theory." University of Pennsylvania. [Link]

  • "An Erbium-Based Bifunctional Heterogeneous Catalyst: A Cooperative Route Towards C-C Bond Formation." PMC. [Link]

  • "Lanthanide Complexes as Catalysts for the Enantioselective Silylcyanation of." The University of Liverpool Repository. [Link]

  • "Erbium: reactions of elements." WebElements. [Link]

  • "Erbium – Periodic Table of Patents." Periodic Table of Patents. [Link]

  • "Catalytic Activity of Rare Earth Elements (REEs) in Advanced Oxidation Processes of Wastewater Pollutants: A Review." ResearchGate. [Link]

  • "Rare Earths in Catalysis." Stanford Materials. [Link]

  • "Catalytic Activity of Rare Earth Elements (REEs) in Advanced Oxidation Processes of Wastewater Pollutants: A Review." PubMed. [Link]

  • "Ultra-High Purity Rare Earth Oxides in Ionic Adsorption." Stanford Materials. [Link]

  • "An eco-sustainable erbium(iii)-catalyzed method for formation/cleavage of O-tert-butoxy carbonates." Sci-Hub. [Link]

  • "Process for the iodination of aromatic compounds over solid catalysts.
  • "METHOD FOR MANUFACTURING HIGH-PURITY ERBIUM, HIGH-PURITY ERBIUM, SPUTTERING TARGET COMPOSED OF HIGH-PURITY ERBIUM, AND METAL GATE FILM HAVING HIGH-PURITY ERBIUM AS MAIN COMPONENT." EPO. [Link]

  • "Erbium compounds." Wikipedia. [Link]

  • "United States Patent." Googleapis. [Link]

  • "Process for the preparation of iodoaromatic compounds.

Sources

FTIR and Raman spectroscopy characterization of ErI3

Technical Comparison Guide: Spectroscopic Characterization of Erbium(III) Iodide ( )

Executive Summary

Erbium(III) iodide (


This guide provides an objective technical comparison of FTIR and Raman spectroscopy for

Technical Principles & Causality

The Structural Context
Rhombohedral R3 space group

  • Causality: The heavy mass of the iodide anion (

    
    ) combined with the weak Van der Waals forces between layers compresses the vibrational manifold into the Far-IR/Low-Frequency Raman region (< 200 
    
    
    )
    .
  • Implication: Standard Mid-IR (400–4000

    
    ) is blind to the fundamental lattice modes of pure 
    
    
    but is highly sensitive to hydration impurities.
Comparison of Techniques
FeatureRaman SpectroscopyFTIR Spectroscopy
Primary Utility Structural Fingerprinting: Detects symmetric lattice modes (

,

) in the low-frequency region (< 150

).
Purity Validation: Detects O-H stretching modes indicative of hydrolysis (hydration).
Selection Rules Sensitive to polarizability changes (covalent character of Er-I bonds).Sensitive to dipole changes (ionic character and impurities).
Sample Prep Sealed Capillary: Non-destructive, requires no KBr dilution.Nujol Mull/ATR: High risk of hydrolysis during prep; Far-IR requires polyethylene pellets.
Key Limitation Fluorescence interference from organic impurities or defects.Standard detectors (MCT/DTGS) cut off before the fundamental Er-I stretch.

Experimental Protocol: The Self-Validating Workflow

Trustworthiness: The following protocol is designed as a closed-loop system. If the FTIR step detects water, the Raman data is invalid regardless of spectral quality.

Workflow Diagram

ErI3_CharacterizationRawMaterialRaw ErI3 Sample(Pink/Violet Powder)GloveboxInert Atmosphere Handling(Ar/N2, <0.1 ppm H2O)RawMaterial->GloveboxPrep_RamanRaman Prep:Sealed Quartz CapillaryGlovebox->Prep_RamanPrep_FTIRFTIR Prep:Nujol Mull / Diamond ATRGlovebox->Prep_FTIRAnalysis_RamanStep 2: Low-Freq Raman(Excitation: 532/785 nm)Prep_Raman->Analysis_RamanSimultaneousAnalysis_FTIRStep 1: Mid-IR Scan(4000 - 400 cm-1)Prep_FTIR->Analysis_FTIRDecisionPurity Check:Peaks at 3400/1600 cm-1?Analysis_FTIR->DecisionFailREJECT:Hydrated (ErI3·xH2O)Decision->FailYes (Water Detected)PassPASS:Proceed to Structural AnalysisDecision->PassNo (Silent Spectrum)Pass->Analysis_RamanResultValidated Structure:R3 Phase ConfirmedAnalysis_Raman->Result

Caption: Integrated workflow for ErI3 characterization prioritizing moisture exclusion and sequential validation.

Step-by-Step Methodology
  • Environment: All handling must occur in an argon-filled glovebox (

    
    ). 
    
    
    is extremely hygroscopic, rapidly forming hydrates (
    
    
    ) and eventually oxyiodides upon exposure to air.
  • FTIR Purity Check (The "Gatekeeper"):

    • Method: Diamond ATR (Attenuated Total Reflectance) inside the glovebox or Nujol mull between CsI plates.

    • Pass Criteria: The Mid-IR spectrum (4000–600

      
      ) must be essentially flat/silent .
      
    • Fail Criteria: Appearance of broad bands at 3400

      
        (
      
      
      O-H stretch) and 1630
      
      
      (
      
      
      H-O-H bend). Note: Even trace moisture invalidates the material for photonic applications.
  • Raman Structural Analysis:

    • Sample: Powder sealed in a 1.0 mm quartz capillary.

    • Excitation: 532 nm or 785 nm laser. (Avoid UV lasers to prevent sample degradation).

    • Range: Extended scan down to 10

      
        (THzA-Raman or similar low-frequency filters required).
      
    • Target: Observation of lattice modes below 150

      
      .
      

Comparative Data Analysis

Vibrational Mode Assignment

Because





Table 1: Comparative Vibrational Shifts (Halide Mass Effect)

MaterialAnion Mass (u)Primary Raman

Mode (

)
Primary Raman

Mode (

)
Interpretation

35.45~240 - 260~180 - 200Lighter anion = Higher frequency vibrations.

79.90~160 - 180~110 - 130Intermediate shift.

126.90 ~105 - 115 ~80 - 90 Heavy anion = Extreme redshift. Requires Low-Freq Raman.

Note: Values are derived from trends in isostructural Lanthanide halides and

FTIR vs. Raman Performance Matrix

Table 2: Technique Selection Guide

Performance MetricRaman SpectroscopyFTIR (Mid-IR)FTIR (Far-IR)
Er-I Bond Detection Excellent. Active modes (

) are strong and sharp.
N/A. Er-I stretch is below detector cutoff (< 400

).
Good. Requires specialized bolometer/PE detectors (< 200

).
Hydration Detection Poor. Water modes are weak scatters and often obscured by fluorescence.Superior. Water dipole absorption is intense and distinct.Poor. Overlap with lattice modes.
Sample Integrity High. Sealed capillary prevents hydrolysis during scan.Low. ATR pressure or pellet pressing can induce reaction with moisture.Low. Requires vacuum purge.
Cost/Accessibility Moderate. Requires low-frequency filter sets.Low. Standard lab equipment.High. Specialized optics required.

Detailed Mechanistic Insights

Why the "Silent" FTIR Spectrum Matters

In drug development and catalysis, the purity of the Lewis Acid is paramount. A common error is misinterpreting a "clean" Mid-IR spectrum as a lack of signal. For

gold standard of purity
  • Mechanism: The Er-I bond force constant is low due to the large ionic radius of Iodide (

    
    ) and Erbium (
    
    
    ). This pushes the fundamental absorption frequency into the Far-IR (~150
    
    
    ).
  • Protocol Alert: If you see peaks in the 400–4000

    
     range, they are contaminants (water, carbonates, or organic solvents from synthesis).
    
The Raman "Fingerprint"

The Raman spectrum of


  • 
     Mode (~110 
    
    
    ):
    Symmetric stretching of the I-Er-I bonds along the c-axis (breathing mode of the layers).
  • 
     Mode (~85 
    
    
    ):
    In-plane shearing of the iodide layers.
  • Comparison: These modes are distinct from the sharp, higher frequency modes of

    
     (typically > 300 
    
    
    ), allowing for rapid discrimination between the iodide and its oxidation products [3].

References

  • Asprey, L. B., Keenan, T. K., & Kruse, F. H. (1964). Preparation and Crystal Data for Lanthanide and Actinide Triiodides. Inorganic Chemistry. Link

  • Burgess, J., et al. (2016). Structural investigation of the caesium-lanthanide(III) iodide melts using Raman spectroscopy. ResearchGate. Link

  • Devidas, T. R., et al. (2020). Pressure-induced structural changes and insulator-metal transition in layered bismuth triiodide, BiI3: A combined experimental and theoretical study. ResearchGate. Link

  • Max, J. J., & Chapados, C. (2009). Isotope effects in liquid water by infrared spectroscopy. Journal of Chemical Physics. Link

Technical Comparison: Thermogravimetric Analysis of Hydrated vs. Anhydrous Erbium(III) Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermogravimetric Analysis (TGA) of Hydrated vs. Anhydrous Erbium(III) Iodide (


)
Content Type:  Publish Comparison Guide
Audience:  Researchers, scientists, and drug development professionals.

Executive Summary

In high-purity applications such as photonic crystal growth, catalytic synthesis, and radiopharmaceutical precursor development, the hydration state of Erbium(III) Iodide (


) is a critical quality attribute. This guide objectively compares the thermogravimetric (TGA) profiles of hydrated (

) and anhydrous (

) forms.

The Core Distinction: While anhydrous


 exhibits thermal stability up to its melting point (

) in inert atmospheres, the hydrated form undergoes a complex, irreversible hydrolysis reaction upon heating. Unlike stable hydrates that simply lose water, hydrated lanthanide iodides release hydrogen iodide (

) to form oxyiodides (

), permanently altering the chemical stoichiometry.
Material Profiles & Physiochemical Properties[1]

Before interpreting thermal curves, one must understand the fundamental differences in the material states.

FeatureAnhydrous Erbium(III) IodideHydrated Erbium(III) Iodide
Formula


(typically

)
Appearance Pink/Reddish-brown crystalline powderDeliquescent pink solid
Hygroscopicity Extreme (Rapidly absorbs moisture)Stable as hydrate, but deliquescent
Solubility Reacts exothermically with waterSoluble in water/ethanol
Key Risk Hydrolysis to

upon air exposure
Corrosive

release upon heating
TGA Comparative Analysis

The following analysis contrasts the thermal decomposition pathways. Data is synthesized from thermodynamic behaviors of heavy lanthanide iodides.

A. The Hydrated Profile: The Hydrolysis Trap

Heating hydrated


 does not  yield anhydrous 

. The high charge density of the

ion polarizes the coordinated water molecules, significantly lowering the activation energy for hydrolysis.
  • Stage 1 (

    
    ):  Loss of surface and loosely bound lattice water.
    
  • Stage 2 (

    
    ): Critical Failure Point.  Instead of releasing the final water molecules, the compound undergoes hydrolysis. The water oxygen attacks the metal center, displacing iodine as hydrogen iodide gas (
    
    
    
    ).
    • Reaction:

      
      
      
    • Observation: A mass plateau forms around 60-65% of the initial mass (depending on initial hydration), corresponding to Erbium Oxyiodide (

      
      ).
      
  • Stage 3 (

    
     in Air):  Oxidation of the oxyiodide to Erbium Oxide.
    
    • Reaction:

      
      
      
B. The Anhydrous Profile: Stability & Sublimation

A pure anhydrous sample, handled under strict exclusion of moisture, exhibits a fundamentally different profile.

  • Stage 1 (

    
    ):  Near-zero mass loss. A flat baseline indicates high purity and lack of volatile impurities.
    
  • Stage 2 (

    
    ):  Onset of volatilization/sublimation. 
    
    
    
    has a high melting point (
    
    
    ) and boiling point (
    
    
    ). Significant mass loss in TGA is typically driven by sublimation vapor pressure before the boiling point is reached.
C. Visualizing the Divergence

The diagram below illustrates the irreversible divergence in chemical identity upon heating.

DecompositionPathway Hydrate Hydrated ErI3 (ErI3 · xH2O) Anhydrous Anhydrous ErI3 (ErI3) Hydrate->Anhydrous IMPOSSIBLE via Direct Heating ErOI Erbium Oxyiodide (ErOI) Hydrate->ErOI Heat (150-350°C) Hydrolysis Gas_HI Gas Release: 2HI(g) Hydrate->Gas_HI Release Sublimation Gaseous ErI3 (Vapor) Anhydrous->Sublimation Heat (>850°C) Inert Atm Er2O3 Erbium Oxide (Er2O3) ErOI->Er2O3 Heat (>500°C) Oxidation (Air) Gas_I2 Gas Release: I2(g) ErOI->Gas_I2 Release

Figure 1: Thermal decomposition pathways. Note that direct heating of the hydrate results in oxyiodide contamination, not the anhydrous salt.

Quantitative Data Summary

The following table summarizes the expected transition events for researchers interpreting TGA curves.

ParameterHydrated

(in

)
Anhydrous

(in

)
Initial Mass Loss Onset

(Dehydration)
None (if pure)
Major Decomposition Event

(Hydrolysis)

(Sublimation)
Volatile Byproducts

,

(Corrosive)

Vapor
Residue at

~61% (

)
~100% (

)
Residue Appearance White/Grey Powder (

)
Pink Melt (if

)
Validated Experimental Protocol

To replicate these results or validate incoming raw materials, follow this strict protocol. The hygroscopic nature of


 requires specific handling to avoid "false hydrate" readings on anhydrous samples.
Protocol: Inert Atmosphere TGA for Lanthanide Iodides

Objective: Determine moisture content and thermal stability without inducing atmospheric hydrolysis.

Equipment:

  • TGA Instrument (e.g., TA Instruments Q500/Discovery or Mettler Toledo TGA/DSC).

  • Glovebox (

    
     ppm 
    
    
    
    ).
  • Hermetically sealable Aluminum or Platinum pans.

Workflow:

  • Sample Preparation (Crucial Step):

    • Anhydrous: Load the sample into the TGA pan inside the glovebox. If the TGA is not inside the glovebox, use a hermetically sealed pan with a pinhole lid, or seal the pan and use the instrument's punch mechanism just before measurement.

    • Hydrated: Can be loaded in ambient air, but minimize exposure to prevent deliquescence.

  • Instrument Parameters:

    • Purge Gas: High-purity Nitrogen or Argon (

      
      ). Flow rate: 50-100 mL/min.
      
    • Ramp Rate:

      
      /min.
      
    • Temperature Range: Ambient to

      
       (for hydration check) or 
      
      
      
      (for stability check).
    • Isothermal Step: Optional hold at

      
       for 30 mins to distinguish surface moisture from bound hydrates.
      
  • Data Interpretation:

    • Calculation: Calculate theoretical mass loss for

      
      .
      
      • 
         g/mol .
        
      • 
         g/mol .
        
      • Theoretical remaining mass % =

        
        .
        
    • If your "anhydrous" sample shows a step transition to ~61% mass, it has fully hydrated.

Implications for Drug Development & Synthesis

For professionals in pharmaceutical synthesis or materials science, the distinction between these TGA profiles dictates process viability:

  • Synthesis Precursors: If using

    
     as a Lewis acid catalyst, the presence of water (detected by TGA steps 
    
    
    
    ) will generate
    
    
    in situ. This creates a highly acidic environment that can degrade sensitive organic substrates or alter reaction selectivity.
  • Material Purity: In scintillator growth, even trace oxyiodide (

    
    ) contamination (formed from heating hydrated traces) acts as a scattering center and luminescence quencher. TGA is the primary "Go/No-Go" gate for raw material acceptance.
    
  • Storage Validation: Anhydrous

    
     showing any mass loss below 
    
    
    
    indicates compromised packaging. The material cannot be dried by simple heating; it must be chemically re-processed (e.g., with Ammonium Iodide,
    
    
    ) to restore the anhydrous phase.
References
  • Erbium(III) Iodide Properties. American Elements. Available at: [Link]

  • Preparation of Anhydrous Rare-Earth Halides. Taylor, M.D., Carter, C.P. Journal of Inorganic and Nuclear Chemistry. (Describes the necessity of to prevent hydrolysis).
  • Thermogravimetric Analysis of Lanthanide Complexes. Dalton Transactions. (General reference for Ln-halide decomposition pathways). Available at: [Link]

  • Lanthanide Halide Hydrolysis Mechanisms. Crystal Growth & Design. (Detailed structural analysis of hydrolysis products). Available at: [Link]

  • Thermal Stability of Rare Earth Iodides.Journal of Alloys and Compounds.

validating purity of ErI3 using ICP-MS analysis

Validating Purity of Erbium(III) Iodide ( ) Using ICP-MS

Executive Summary

In the high-stakes fields of silicon photonics and semiconductor manufacturing, the purity of precursors like Erbium(III) Iodide (

This guide outlines a validated ICP-MS methodology for

Part 1: The Analytical Challenge

Analyzing

  • Hygroscopic Instability:

    
     rapidly absorbs moisture, hydrolyzing to form oxyiodides. Sample preparation must occur in controlled inert environments.
    
  • The Iodine Memory Effect: In standard acidic matrices (HNO₃), Iodide (

    
    ) oxidizes to molecular Iodine (
    
    
    ), which is volatile and adsorbs ("sticks") to PFA tubing and spray chambers. This causes massive signal carryover, ruining subsequent measurements.
  • Erbium Matrix Suppression: The heavy mass of Erbium (

    
    ) dominates the ion beam, causing space-charge effects that suppress the transmission of lighter trace analytes (Li, B, Na).
    
Comparative Analysis: Why ICP-MS?
FeatureICP-MS (Mass Spectrometry)ICP-OES (Optical Emission)GD-MS (Glow Discharge)
Primary Use Ultra-trace impurity quantification (ppt/ppb)Major component verification (%)Solid-state depth profiling
Detection Limits Superior (< 1 ppt for most metals)Moderate (1-10 ppb)Excellent (< 1 ppb)
Sample Throughput High (3-5 mins/sample)High (2-3 mins/sample)Low (30+ mins/sample)
Matrix Tolerance Low (< 0.2% TDS without gas dilution)High (up to 30% TDS)N/A (Solid sampling)
Iodine Handling Challenging (Requires specific wash)Moderate (Spectral lines overlap)Good (No solution chemistry)
Cost per Analysis ModerateLowVery High

Verdict: For validating 99.999% (5N) purity or higher, ICP-MS is the only viable liquid-phase technique , provided the iodine memory effect is managed.

Part 2: The Validated Workflow (Methodology)

Sample Preparation (The "Ammonia Stabilization" Protocol)

Standard nitric acid digestion is dangerous for Iodides due to

  • Step 1: Weigh 0.1g of

    
     in a Glove Box (
    
    
    < 1 ppm).
  • Step 2: Dissolve in 10 mL deionized water (18.2 MΩ).

  • Step 3: Crucial Step: Instead of heavy acidification, add 0.5% Tetramethylammonium Hydroxide (TMAH) or Ammonia (

    
    ) . This keeps Iodine as non-volatile Iodide (
    
    
    ), preventing gas formation and memory effects.
  • Step 4: Spike with Internal Standards (Rh, Re) to correct for matrix suppression.

The Wash Protocol (Eliminating Carryover)

To prevent Iodine from contaminating the next sample, a standard acid wash is insufficient.

  • Wash Solution: 2%

    
     + 1% Triton X-100.
    
  • Mechanism: The basic solution strips adsorbed Iodine from the PFA tubing, while the surfactant aids in physical removal.

Instrumental Tuning & Interference Removal[1][2]
  • Collision Cell (KED): Use Helium (He) mode (4-5 mL/min) to remove polyatomic interferences (e.g.,

    
     on 
    
    
    ).
  • High Mass Cutoff: Set quadrupole parameters to reject the massive

    
     signal when measuring light elements to prevent detector saturation.
    
Diagram: Analytical Logic Flow

ICP_Workflowcluster_InterferenceInterference RemovalStartErI3 Sample (Solid)PrepDissolution in 1% TMAH(Stabilizes Iodine)Start->PrepIntroSample Introduction(PFA Nebulizer)Prep->IntroCollisionHe KED Mode(Removes Polyatomics)Intro->CollisionDetectorDetection (MS)Trace ImpuritiesCollision->DetectorReactionO2 Mass Shift(Optional for As/Se)WashWash Cycle:2% NH4OHDetector->WashPost-RunWash->IntroCleans Path

Caption: Workflow for ErI3 analysis emphasizing the alkaline stabilization loop to prevent Iodine memory effects.

Part 3: Experimental Validation & Data

The following data represents typical recovery rates using the Ammonia Stabilization method versus standard Nitric Acid digestion.

Table 1: Spike Recovery Comparison (10 ppb Spike)
AnalyteIsotopeInterference SourceRecovery (HNO₃ Method)Recovery (TMAH Method)Status
Iron


145% (High Polyatomic)98% (Stable)Pass
Neodymium


180% (Iodine Adduct)102% (No F formation)Pass
Tungsten


210% (Oxide Interference)105% (He KED Corrected)Pass
Mercury

Volatility Loss60% (Lost as gas)95% (Stabilized)Pass

Interpretation:

  • Nitric Acid Failure: The acidic environment creates volatile

    
     and polyatomic iodine fluorides (if HF is present) or oxides, leading to massive over-estimation (false positives) or loss of volatile elements like Hg.
    
  • TMAH Success: The alkaline matrix stabilizes Iodine, and the He KED mode effectively breaks down the Erbium Oxide (

    
    ) interferences.
    

Part 4: Troubleshooting & Best Practices

Managing Erbium Oxide ( ) Interferences

Erbium (




  • Solution: Monitor oxide formation ratio (

    
    ) daily. Keep it < 1.0%.
    
  • Correction: If

    
     is high, use Oxygen Reaction Mode  to shift the analyte mass (e.g., measure 
    
    
    as
    
    
    ) or use mathematical correction equations.
The "Sticky" Iodine Signal

If you observe a high background signal for Iodine (Mass 127) or Tellurium (Mass 126/128) in your blanks:

  • Diagnosis: Iodine has adsorbed into the spray chamber.

  • Fix: Run a "super wash" of 5% Ammonium Hydroxide + 2% Methanol for 10 minutes. The methanol helps solvate the iodine species.

Internal Standard Selection

Do not use Indium (


  • Recommended: Rhodium (

    
    )  for middle masses and Thallium (
    
    
    )
    for heavy masses. Note: Ensure Tl is stable in the alkaline matrix (it generally is).

References

  • Agilent Technologies. (2013). The Ultratrace Determination of Iodine-129 in Aqueous Samples Using the 7700x ICP-MS with Oxygen Reaction Mode. Application Note. Link

  • Thermo Fisher Scientific. (2018). How to Improve Your ICP-MS Analysis, Part 2: Interferences.Link

  • PerkinElmer. (2021). Analysis of Impurities in Organic Solvents Used in IC Fabrication Using the NexION 5000 ICP-MS. Application Note. Link

  • U.S. Geological Survey (USGS). Polyatomic Interferences in ICP-MS.Link

  • Tagami, K., & Uchida, S. (2005).[1] Sample Preparation for the Determination of Iodine in Environmental Samples by ICP-MS.Analytica Chimica Acta, 537(1-2), 231-237. (Contextual citation on alkaline stabilization).

A Researcher's Guide to the Comparative Lewis Acidity of Lanthanide Iodides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate Lewis acid catalyst is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. Among the vast array of Lewis acids, lanthanide iodides (LnI₃) present a unique and tunable platform for catalysis. Their reactivity is intrinsically linked to the lanthanide contraction, a gradual decrease in ionic radii across the series from Lanthanum (La) to Lutetium (Lu). This guide provides an in-depth comparison of the Lewis acidity of lanthanide iodides, supported by theoretical principles and available experimental insights. While direct, comprehensive quantitative comparisons across the entire series are not extensively documented in the literature, this guide synthesizes the existing knowledge to provide a robust framework for understanding and utilizing these powerful catalysts.

The Theoretical Underpinning: The Lanthanide Contraction

The Lewis acidity of the lanthanide(III) ions is fundamentally governed by the lanthanide contraction. As one moves from lanthanum to lutetium, the poor shielding of the nuclear charge by the 4f electrons leads to a steady decrease in the ionic radius of the Ln³⁺ ion. This reduction in size results in an increased charge density, making the heavier lanthanide ions more electrophilic and, consequently, stronger Lewis acids. This trend is the cornerstone for understanding the relative reactivity of lanthanide iodides.

Qualitative Comparison of Lewis Acidity through Catalytic Applications

Friedel-Crafts Alkylation

The Friedel-Crafts reaction, a cornerstone of C-C bond formation, relies on a Lewis acid to generate a carbocationic intermediate from an alkyl halide. The efficiency of this reaction is directly proportional to the strength of the Lewis acid catalyst. While specific comparative kinetic data for a series of LnI₃ catalysts in this reaction is scarce, the general principle of increasing Lewis acidity across the lanthanide series suggests that heavier lanthanide iodides, such as YbI₃ and LuI₃, would be more active catalysts than their lighter counterparts like LaI₃ or CeI₃.

Mukaiyama Aldol and Michael Reactions

Lanthanide iodides have been demonstrated to be effective catalysts for Mukaiyama aldol and Michael reactions. These reactions involve the addition of a silyl enol ether to a carbonyl compound or an α,β-unsaturated carbonyl compound, respectively. The role of the lanthanide iodide is to coordinate to the carbonyl oxygen, thereby activating the electrophile. It is anticipated that the reaction rates would increase with the increasing Lewis acidity of the lanthanide center. Therefore, a systematic study would likely reveal a trend of increasing catalytic activity from LaI₃ to LuI₃.

Quantitative Data: An Area Ripe for Exploration

As highlighted, a comprehensive, side-by-side quantitative comparison of the Lewis acidity of all lanthanide iodides using a standardized method is a notable gap in the current literature. However, based on studies of other lanthanide salts, like triflates, we can infer the expected trend and the methodologies that could be employed for such a study.

Potential Quantitative Measures of Lewis Acidity

For a rigorous comparison, the following experimental data would be invaluable. Researchers are encouraged to perform these measurements to contribute to a more complete understanding of lanthanide iodide Lewis acidity.

Lanthanide Iodide (LnI₃)Ionic Radius of Ln³⁺ (pm)Expected Relative Lewis AcidityPotential Gutmann-Beckett Acceptor Number (AN)Potential Catalytic Rate Constant (k)
LaI₃103LowestLowestLowest
CeI₃102
PrI₃99
NdI₃98.3
SmI₃95.8
GdI₃93.8
TbI₃92.3
DyI₃91.2
HoI₃90.1
ErI₃89
TmI₃88
YbI₃86.8
LuI₃86.1HighestHighestHighest

Note: The values for Gutmann-Beckett Acceptor Number and Catalytic Rate Constant are presented as expected trends and are not based on reported experimental data for the full iodide series.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for the synthesis of anhydrous lanthanide iodides and a standardized method for the determination of their Lewis acidity.

Synthesis of Anhydrous Lanthanide Iodides

The preparation of high-purity, anhydrous lanthanide iodides is crucial for their effective use as Lewis acids, as water can compete for coordination to the metal center and deactivate the catalyst. A reliable method involves the reaction of the lanthanide metal with elemental iodine in an anhydrous solvent.[1][2]

Materials:

  • Lanthanide metal powder (e.g., La, Ce, Nd, etc.)

  • Iodine (I₂)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, add the lanthanide metal powder to a Schlenk flask equipped with a magnetic stir bar.

  • In a separate Schlenk flask, dissolve 1.5 equivalents of iodine in anhydrous diethyl ether or THF.

  • Slowly add the iodine solution to the flask containing the lanthanide metal powder at room temperature with vigorous stirring.

  • The reaction is typically exothermic and the color of the iodine will fade as it is consumed.

  • Continue stirring at room temperature for 24-48 hours to ensure complete reaction.

  • The resulting lanthanide iodide etherate or THF adduct can be isolated by filtration under an inert atmosphere.

  • To obtain the solvent-free lanthanide iodide, the adduct can be heated under vacuum. The specific temperature and duration will depend on the lanthanide and the coordinated solvent.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation Ln_metal Lanthanide Metal Powder Reaction_flask Reaction under Inert Atmosphere Ln_metal->Reaction_flask I2_solution Iodine in Anhydrous Solvent I2_solution->Reaction_flask Filtration Filtration Reaction_flask->Filtration Drying Drying under Vacuum Filtration->Drying Final_product Anhydrous LnI₃ Drying->Final_product

Workflow for the synthesis of anhydrous lanthanide iodides.
Determination of Lewis Acidity via the Gutmann-Beckett Method

The Gutmann-Beckett method is a widely accepted technique for quantifying the Lewis acidity of a substance by measuring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (TEPO), upon coordination to the Lewis acid.[3][4][5]

Materials:

  • Anhydrous lanthanide iodide

  • Triethylphosphine oxide (TEPO)

  • Anhydrous, non-coordinating NMR solvent (e.g., deuterated dichloromethane or benzene)

  • NMR spectrometer equipped with a phosphorus probe

Procedure:

  • Prepare a stock solution of TEPO of known concentration in the chosen anhydrous NMR solvent.

  • In an inert atmosphere glovebox, accurately weigh a sample of the anhydrous lanthanide iodide into an NMR tube.

  • Add a precise volume of the TEPO stock solution to the NMR tube. The molar ratio of LnI₃ to TEPO should be such that complete complexation is ensured (typically an excess of the Lewis acid is used).

  • Seal the NMR tube and acquire the ³¹P NMR spectrum.

  • The difference in the chemical shift (Δδ) between the complexed TEPO and free TEPO in the same solvent is a measure of the Lewis acidity. A larger Δδ value indicates a stronger Lewis acid.

Gutmann_Beckett_Method cluster_sample_prep Sample Preparation cluster_measurement NMR Measurement cluster_analysis Data Analysis LnI3 Anhydrous LnI₃ NMR_tube Prepare Sample in NMR Tube LnI3->NMR_tube TEPO TEPO Solution TEPO->NMR_tube Spectrometer Acquire ³¹P NMR Spectrum NMR_tube->Spectrometer delta_calc Calculate Δδ (δ_complex - δ_free) Spectrometer->delta_calc Lewis_acidity Determine Relative Lewis Acidity delta_calc->Lewis_acidity

Experimental workflow for the Gutmann-Beckett method.

Conclusion and Future Outlook

The Lewis acidity of lanthanide iodides is a fascinating and powerful tool for chemical synthesis. Governed by the lanthanide contraction, their reactivity can be tuned across the series, with a predictable increase in Lewis acidity from lanthanum to lutetium. While direct quantitative comparisons across the entire iodide series remain an underexplored area of research, the principles outlined in this guide provide a solid foundation for understanding and predicting their behavior. The provided experimental protocols for synthesis and Lewis acidity determination are intended to empower researchers to fill the existing knowledge gaps and further unlock the potential of these versatile catalysts. Future work focusing on the systematic quantification of the Lewis acidity of lanthanide iodides will undoubtedly lead to more precise catalyst selection and the development of novel synthetic methodologies.

References

  • Taylor, M. D.; Carter, C. P. Preparation of anhydrous lanthanide halides, especially iodides. Journal of Inorganic and Nuclear Chemistry. 1962 , 24 (4), 387-391. [Link]

  • Edelmann, F. T.; Freckmann, D. M. M. Rare Earth Starting Materials and Methodologies for Synthetic Chemistry. Chemical Reviews. 2022 , 122 (11), 9854-9988. [Link]

  • Chalkley, M. J.; Del Castillo, T. J.; Matson, B. D.; Toste, F. D. Experimental and Theoretical Quantification of the Lewis Acidity of Iodine(III) Species. Journal of the American Chemical Society. 2017 , 139 (36), 12537-12540. [Link]

  • Kuda-Wedagedara, N. W.; Olivo, M.; Evans, W. J. Facile Solvent-Free Mechanochemical Synthesis of UI 3 and Lanthanoid Iodides. Inorganics. 2022 , 10 (12), 241. [Link]

  • Rare Earth Starting Materials and Methodologies for Synthetic Chemistry. ACS Publications. 2022 . [Link]

  • Krasovskiy, A.; Kopp, F.; Knochel, P. Solutions of anhydrous lanthanide salts and its preparation.
  • Binnemans, K.; Parac-Vogt, T. N. Evaluation of the relative Lewis acidities of lanthanoid(III) compounds by tandem mass spectrometry. Chemical Communications. 2007 , (1), 66-68. [Link]

  • Van de Weghe, P.; Collin, J. lanthanide(III) compounds as Lewis acid catalysts and cerium(IV). Lirias. 2003 . [Link]

  • Caputo, C. B.; Hendsbee, A. D.; Jennings, M. C.; Vadori, M. Illuminating Lewis acidity strength. Cardiff University. 2018 . [Link]

  • Bochkarev, M. N.; Fedushkin, I. L.; Dechert, S.; Schumann, H. On the Reactivity of Lanthanide Iodides LnIx (x < 3) Formed in the Reactions of Lanthanide Metals with Iodine. Russian Chemical Bulletin. 2001 , 50 (8), 1436-1442. [Link]

  • Gutmann–Beckett method. Wikipedia. 2023 . [Link]

  • White, J. P.; Johnson, A. R.; La Pierre, H. S. Diethyl ether adducts of trivalent lanthanide iodides. Dalton Transactions. 2019 , 48 (23), 8030-8033. [Link]

  • Müller, T.; Beckett, M. A. Müller versus Gutmann-Beckett for Assessing the Lewis Acidity of Boranes. ChemRxiv. 2023 . [Link]

  • Ábrányi-Balogh, P.; Sarnyai, F.; Schlosser, G.; Zs. El-Ramady, A.; Paizs, C.; Vékey, K. The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates. European Journal of Organic Chemistry. 2019 , 2019 (41), 6943-6949. [Link]

  • Ábrányi-Balogh, P.; Sarnyai, F.; Schlosser, G.; Zs. El-Ramady, A.; Paizs, C.; Vékey, K. The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates. ResearchGate. 2019 . [Link]

  • Woźniak, M.; Kaczmarek, M.; Jastrzab, R. Spectroscopic Studies of Lanthanide(III) Complexes with L-Malic Acid in Binary Systems. International Journal of Molecular Sciences. 2024 , 25 (17), 9210. [Link]

  • The electronic spectra of charge transfer complexes illustrate the impact of frontier orbital interactions on the electronic structure of Lewis-Acid base adducts. Chemistry LibreTexts. 2022 . [Link]

  • Fukuzumi, S.; Ohkubo, K. Quantitative Evaluation of Lewis Acidity of Metal Ions with Different Ligands and Counterions in Relation to the Promoting Effects of Lewis Acids on Electron Transfer Reduction of Oxygen. The Journal of Organic Chemistry. 2003 , 68 (12), 4720-4726. [Link]

  • Swadźba-Kwaśny, M.; Chwojnowska, E.; Gumińska, M.; Cole-Hamilton, D. J. Chlorometallate(III) ionic liquids as Lewis acidic catalysts – a quantitative study of acceptor properties. New Journal of Chemistry. 2014 , 38 (9), 4373-4379. [Link]

  • White, J. P.; Johnson, A. R.; La Pierre, H. S. Diethyl Ether Adducts of Trivalent Lanthanide Iodides. ResearchGate. 2019 . [Link]

  • Greb, L.; Chen, C.-Y.; Titi, M.; Kehr, G.; Erker, G. Critical Evaluation of Childs Method for the NMR Spectroscopic Scaling of Effective Lewis Acidity. Chemistry – A European Journal. 2024 . [Link]

  • Zhang, Y.; Wang, Z.; Li, H.; Li, X.; Liu, X. Acidity Quantification and Structure Analysis of Amide-AlCl3 Liquid Coordination Complexes for C4 Alkylation Catalysis. Catalysts. 2023 , 13 (12), 1481. [Link]

  • Galarneau, A.; Nesterenko, N.; Dutio, D.; Fajula, F. Lewis acidity quantification and catalytic activity of Ti, Zr and Al-supported mesoporous silica. Dalton Transactions. 2012 , 41 (42), 13117-13129. [Link]

  • Ershova, O.; Peltonen, J.; Murzin, D. Y. Levulinic Acid Production: Comparative Assessment of Al-Rich Ordered Mesoporous Silica and Microporous Zeolite. Åbo Akademi University. 2022 . [Link]

Sources

A Comparative Guide to the Photoluminescence Spectra of Erbium-Doped Materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the photoluminescence (PL) spectra of various Erbium (Er)-doped materials, offering insights for researchers, scientists, and professionals in drug development and materials science. We will delve into the underlying principles of Er³⁺ photoluminescence, compare different host materials, and provide a standardized protocol for acquiring and analyzing PL spectra.

Introduction: The Significance of Erbium's Glow

Erbium, a rare-earth element, is a cornerstone of modern photonics and optical technologies. When incorporated into a host material, trivalent erbium ions (Er³⁺) exhibit a characteristic and highly sought-after photoluminescence in the near-infrared (NIR) region, specifically around 1.5 μm. This emission wavelength coincides with the low-loss window of silica-based optical fibers, making Er-doped materials indispensable for optical amplifiers, lasers, and a myriad of other applications.[1][2] The efficiency and spectral characteristics of this emission are, however, profoundly influenced by the choice of the host material. This guide will explore these nuances, providing a comparative analysis to aid in material selection and experimental design.

The Physics Behind the Luminescence: The ⁴I₁₃/₂ → ⁴I₁₅/₂ Transition

The iconic 1.5 μm emission from Er³⁺ originates from an intra-4f electronic transition, specifically from the first excited state (⁴I₁₃/₂) to the ground state (⁴I₁₅/₂). The 4f electrons of rare-earth ions are well-shielded from the external environment by the outer 5s and 5p electrons. This shielding results in sharp, well-defined emission lines. However, the local crystal or ligand field of the host material can slightly perturb these energy levels, leading to subtle but significant variations in the emission spectrum's shape, peak wavelength, and bandwidth.

A theoretical framework known as the Judd-Ofelt theory is often employed to analyze the radiative properties of Er³⁺ in different hosts.[3][4][5] This theory allows for the calculation of key spectroscopic parameters, such as radiative transition probabilities and lifetimes, from experimental absorption spectra.[3][4] These parameters are crucial for predicting the performance of an Er-doped material in a given application.

A Comparative Analysis of Host Materials

The choice of host material is critical in tailoring the photoluminescence properties of Er³⁺ for specific applications. Key factors to consider include phonon energy, refractive index, and the solubility of erbium ions.

Glasses vs. Crystals

Glasses , such as silica, phosphate, and fluoride glasses, are popular host materials due to their ease of fabrication, low cost, and ability to be drawn into optical fibers.[1] The disordered nature of the glass structure leads to a broadening of the Er³⁺ emission band, which is advantageous for applications requiring a wide gain bandwidth, such as in wavelength-division multiplexing (WDM) systems.[2]

Crystals , on the other hand, offer a well-defined and ordered environment for the Er³⁺ ions. This results in narrower emission lines and potentially higher peak emission cross-sections, which are desirable for single-wavelength lasers. Examples of crystalline hosts include yttrium aluminum garnet (YAG), yttrium oxide (Y₂O₃), and various fluoride crystals.[6]

Key Host Material Categories:
  • Silica-based Glasses (e.g., SiO₂): The workhorse of the telecommunications industry, silica fibers offer excellent mechanical and thermal stability. However, the relatively high phonon energy of the Si-O bond can lead to non-radiative decay, reducing the quantum efficiency of the 1.5 μm emission. Co-doping with elements like aluminum can help to mitigate this effect by improving the local environment of the Er³⁺ ions.[7]

  • Phosphate Glasses: These glasses exhibit lower phonon energies compared to silicates, resulting in higher quantum efficiencies and longer lifetimes for the ⁴I₁₃/₂ level.[1][2] They also have a higher solubility for rare-earth ions, allowing for higher doping concentrations without significant quenching.[1][2]

  • Fluoride Glasses (e.g., ZBLAN): Fluoride glasses possess the lowest phonon energies among common glass hosts, leading to very high quantum efficiencies. This makes them ideal for applications requiring high optical gain and for upconversion luminescence processes. However, they are generally less robust and more difficult to fabricate than oxide glasses.

  • Nanocrystals and Glass-Ceramics: These materials combine the advantages of both glasses and crystals.[6] Er³⁺ ions can be incorporated into nanocrystals (e.g., SrF₂) embedded within a glass matrix.[6] This provides a low-phonon crystalline environment for the erbium ions, leading to enhanced luminescence, while the glass matrix offers ease of fabrication.[6]

  • Semiconductors (e.g., GaN, ZnO): Doping semiconductors with erbium has been explored for integrating optical functionalities into electronic devices.[8][9] However, achieving efficient luminescence can be challenging due to competing non-radiative recombination pathways in the semiconductor host.[10]

The Impact of Concentration: Quenching Effects

As the concentration of Er³⁺ ions increases, the average distance between them decreases. This can lead to concentration quenching , a phenomenon where non-radiative energy transfer processes between neighboring Er³⁺ ions depopulate the excited ⁴I₁₃/₂ state, thereby reducing the luminescence intensity and lifetime.[1][2][11] The onset of concentration quenching varies significantly with the host material.[1][2][8][11]

Experimental Protocol: Measuring Photoluminescence Spectra

Obtaining high-quality and comparable photoluminescence spectra is crucial for evaluating and comparing Er-doped materials. The following is a standardized protocol for PL spectroscopy.

Experimental Setup

A typical photoluminescence spectroscopy setup consists of:

  • Excitation Source: A laser diode is commonly used as the excitation source. For Er-doped materials, a 980 nm laser is a standard choice as it efficiently excites the ⁴I₁₁/₂ energy level of Er³⁺, which then non-radiatively decays to the ⁴I₁₃/₂ level. Other excitation wavelengths, such as those in the visible spectrum, can also be used.

  • Monochromator: This device is used to select the desired excitation wavelength from the source and to disperse the emitted luminescence for spectral analysis.

  • Sample Holder: The sample holder should be designed to securely hold the material (e.g., bulk glass, powder, thin film) and minimize stray light.

  • Detector: An InGaAs (Indium Gallium Arsenide) detector is typically used for detecting the 1.5 μm emission from Er³⁺.

  • Lock-in Amplifier: This is often used in conjunction with a chopped excitation source to improve the signal-to-noise ratio by filtering out background noise.

G cluster_setup Photoluminescence Spectroscopy Setup ExcitationSource Excitation Source (e.g., 980 nm Laser Diode) Chopper Optical Chopper ExcitationSource->Chopper FocusingLens1 Focusing Lens Chopper->FocusingLens1 LockInAmplifier Lock-in Amplifier Chopper->LockInAmplifier Sample Er-doped Material Sample FocusingLens1->Sample CollectionLens Collection Lens Sample->CollectionLens Monochromator Monochromator CollectionLens->Monochromator Detector InGaAs Detector Monochromator->Detector Detector->LockInAmplifier Computer Data Acquisition (Computer) LockInAmplifier->Computer

Caption: Schematic of a typical photoluminescence spectroscopy setup.

Step-by-Step Methodology
  • Sample Preparation: Ensure the sample is clean and properly mounted in the sample holder. For powder samples, a consistent packing density is important for reproducible results.

  • System Alignment: Align the excitation beam to focus onto the sample and optimize the collection of the emitted light into the monochromator.

  • Excitation: Excite the sample with a suitable wavelength (e.g., 980 nm). The excitation power should be kept constant when comparing different samples to ensure a fair comparison.

  • Spectral Acquisition: Scan the monochromator over the desired wavelength range (e.g., 1400 nm to 1700 nm) to record the emission spectrum.

  • Data Correction: Correct the raw data for the spectral response of the detector and the grating efficiency of the monochromator. This is crucial for obtaining the true spectral shape.

  • Lifetime Measurement (Optional but Recommended): To measure the luminescence lifetime, modulate the excitation source (e.g., using a pulsed laser or an acousto-optic modulator) and record the decay of the luminescence intensity over time using a fast detector and an oscilloscope. The lifetime is a critical parameter for evaluating the efficiency of the material.

Data Presentation and Comparison

To facilitate a clear and objective comparison, the photoluminescence data for different Er-doped materials should be summarized in a structured table.

Host MaterialPeak Emission Wavelength (nm)Full Width at Half Maximum (FWHM) (nm)Luminescence Lifetime (ms)Key AdvantagesKey Disadvantages
Silica Glass ~153530 - 408 - 10Mature technology, robustHigh phonon energy, lower efficiency
Phosphate Glass ~153535 - 506 - 8High Er³⁺ solubility, broad bandwidth[1][2]Lower mechanical strength than silica
Fluoride Glass ~153225 - 3510 - 12Low phonon energy, high efficiencyDifficult to fabricate, less stable
Y₂O₃ Crystal ~1536<10~8High emission cross-sectionDifficult to grow large, high-quality crystals
GaN ~1540<5<1Potential for electro-optical integrationLow quantum efficiency[10]
Er-doped Al₀.₉₀₄Sc₀.₀₉₆N ---High PL intensity, suppressed thermal quenching[12]Research is still in early stages

Visualizing the Energy Transitions

The photoluminescence process in Er³⁺ involves a series of energy level transitions. A simplified energy level diagram can help visualize these processes.

G cluster_energy_levels Er³⁺ Energy Level Diagram GroundState ⁴I₁₅/₂ (Ground State) ExcitedState2 ⁴I₁₁/₂ GroundState->ExcitedState2 Absorption ExcitedState1 ⁴I₁₃/₂ ExcitedState1->GroundState Radiative Decay ExcitedState2->ExcitedState1 Multiphonon Relaxation ExcitedState3 ⁴I₉/₂ HigherStates ... Higher Energy States Excitation 980 nm Excitation NonRadiativeDecay Non-radiative Decay Emission ~1540 nm Emission (Photoluminescence)

Caption: Simplified energy level diagram for Er³⁺ showing the 980 nm excitation and 1.5 μm emission process.

Conclusion: Selecting the Right Material for the Application

The optimal Er-doped material is highly dependent on the specific application requirements. For broadband optical amplifiers in telecommunications, phosphate or co-doped silica glasses are often the preferred choice due to their wide emission bandwidth. For high-power, single-wavelength lasers, crystalline hosts with high emission cross-sections are more suitable. The ongoing development of novel host materials, such as glass-ceramics and doped semiconductors, continues to expand the possibilities for harnessing the unique photoluminescent properties of erbium. A thorough understanding of the interplay between the Er³⁺ ions and the host matrix, as detailed in this guide, is paramount for advancing these technologies.

References

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     with Down- and Up-Conversion Photoluminescence Integrated on Silicon for Heterojunction Infrared Photodetection. arXiv.org. Retrieved from [Link]
    
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  • Mechanisms of Upconversion Luminescence of Er3+-Doped NaYF4 via 980 and 1530 nm Excitation. PMC. Retrieved from [Link]

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A Senior Application Scientist's Guide to Confirming the Stoichiometry of Synthesized Erbium(III) Iodide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise stoichiometry of precursor materials is not merely a matter of academic interest; it is a cornerstone of reproducible and reliable research. In the synthesis of novel compounds, particularly in fields where trace amounts of impurities can have significant biological effects, the purity and exact elemental composition of starting materials like Erbium(III) iodide (ErI₃) are critical. This guide provides an in-depth comparison of analytical techniques for the stoichiometric validation of synthesized ErI₃, grounded in practical, field-proven insights to ensure the integrity of your experimental work.

The Criticality of Stoichiometric Purity in Erbium(III) Iodide

Erbium(III) iodide is a hygroscopic and air-sensitive solid, often appearing as a pinkish powder.[1] Its utility spans various applications, including as a precursor in the synthesis of other erbium compounds and in materials science.[1] Deviations from the expected 1:3 molar ratio of erbium to iodine can arise from incomplete reactions, the presence of hydrated forms, or the formation of erbium oxide or oxyiodide species, especially given its reactivity with moisture and air.[1][2] Such impurities can significantly alter the material's chemical and physical properties, leading to failed syntheses, misleading experimental results, and a lack of reproducibility.

This guide will detail the synthesis of Erbium(III) iodide and compare three robust analytical workflows for confirming its stoichiometry:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Erbium and Ion Chromatography (IC) for Iodide: A highly sensitive and widely applicable combination for precise elemental quantification.

  • X-Ray Fluorescence (XRF) Spectroscopy: A non-destructive technique for rapid elemental analysis.

  • Gravimetric and Titrimetric Analysis: Classical, yet highly accurate, methods for validation and as a primary standard comparison.

Synthesis of Erbium(III) Iodide: A Foundational Protocol

The most common laboratory-scale synthesis of Erbium(III) iodide involves the direct reaction of elemental erbium with iodine.[3][4]

Experimental Protocol: Direct Elemental Reaction

Materials:

  • Erbium metal powder or turnings (high purity)

  • Iodine crystals (resublimed)

  • Anhydrous solvent (e.g., freshly distilled tetrahydrofuran or acetonitrile)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk line or glovebox

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Cannula for solvent transfer

Procedure:

  • Inert Atmosphere: All glassware should be thoroughly dried and the reaction setup assembled under an inert atmosphere using a Schlenk line or inside a glovebox to prevent the formation of oxides and hydroxides.[2]

  • Reactant Addition: In the reaction flask, combine finely divided erbium metal and iodine crystals in a stoichiometric ratio (1:3 molar ratio).

  • Solvent Addition: Add the anhydrous solvent via cannula transfer. The solvent facilitates heat transfer and mixing but does not participate in the reaction.

  • Reaction: Gently heat the mixture to reflux with vigorous stirring. The reaction progress is often indicated by the disappearance of the characteristic violet color of iodine vapor.

  • Isolation and Purification: After the reaction is complete, the solvent is removed under vacuum. The resulting Erbium(III) iodide product should be a white to slightly pink powder.[3]

  • Storage: The final product must be stored under a dry, inert atmosphere to prevent degradation.[1]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Erbium is an electropositive metal that readily reacts with oxygen and water, especially when heated.[5] The use of an inert atmosphere is paramount to prevent the formation of erbium oxide (Er₂O₃) or erbium hydroxide [Er(OH)₃], which would lead to a product with incorrect stoichiometry.

  • Anhydrous Solvent: The hygroscopic nature of Erbium(III) iodide necessitates the use of a dry solvent to prevent the formation of hydrated species.[1]

  • Finely Divided Erbium: Using erbium in a powdered or finely divided form increases the surface area for reaction with iodine, leading to a faster and more complete reaction.

Analytical Workflows for Stoichiometric Confirmation

The choice of analytical technique depends on factors such as available instrumentation, required accuracy and precision, sample throughput, and the destructive or non-destructive nature of the analysis.

Workflow 1: The High-Sensitivity Duo - ICP-MS and Ion Chromatography

This combination offers excellent sensitivity and is capable of detecting trace impurities, making it a powerful tool for rigorous stoichiometric analysis.

Experimental Workflow Diagram:

G cluster_synthesis Synthesis cluster_analysis Stoichiometric Analysis S1 Synthesized ErI₃ A1 Sample Dissolution (Inert Atmosphere) S1->A1 Weighing A2 ICP-MS Analysis (Erbium Quantification) A1->A2 Aliquot 1 A3 Ion Chromatography (Iodide Quantification) A1->A3 Aliquot 2 A4 Stoichiometric Ratio Calculation A2->A4 A3->A4

Caption: Workflow for stoichiometric analysis using ICP-MS and Ion Chromatography.

Experimental Protocol: ICP-MS for Erbium Quantification

  • Sample Preparation (under inert atmosphere):

    • Accurately weigh a small amount of the synthesized Erbium(III) iodide.

    • Dissolve the sample in a known volume of high-purity dilute nitric acid (e.g., 2% HNO₃). This step should be performed under an inert atmosphere to prevent hydrolysis and oxidation.[6]

  • Standard Preparation:

    • Prepare a series of erbium calibration standards from a certified reference material (CRM) in the same acid matrix as the sample.[7][8][9]

  • ICP-MS Analysis:

    • Analyze the sample and standards using an ICP-MS instrument. Monitor a suitable erbium isotope (e.g., ¹⁶⁶Er, ¹⁶⁷Er, or ¹⁶⁸Er) to minimize isobaric interferences.[10]

    • The instrument will generate a calibration curve from the standards, which is then used to determine the erbium concentration in the sample.

Experimental Protocol: Ion Chromatography for Iodide Quantification

  • Sample Preparation:

    • Use an aliquot of the same dissolved sample from the ICP-MS preparation. Further dilution with deionized water may be necessary to bring the iodide concentration within the linear range of the instrument.

  • Standard Preparation:

    • Prepare a series of iodide calibration standards from a certified potassium iodide (KI) or sodium iodide (NaI) standard.

  • Ion Chromatography Analysis:

    • Analyze the sample and standards using an ion chromatograph equipped with a suitable anion-exchange column and a conductivity or UV detector.[11][12] UV detection at around 225 nm is often preferred for iodide to minimize interferences from other anions like chloride and sulfate.[11]

    • Quantify the iodide concentration in the sample using the calibration curve generated from the standards.

Data Analysis and Interpretation:

  • From the ICP-MS data, calculate the mass of erbium in the original sample.

  • From the IC data, calculate the mass of iodide in the original sample.

  • Convert the masses of erbium and iodide to moles.

  • Determine the molar ratio of iodide to erbium. A ratio close to 3.0 confirms the desired ErI₃ stoichiometry.

Workflow 2: The Non-Destructive Approach - X-Ray Fluorescence (XRF) Spectroscopy

XRF is a rapid and non-destructive technique that is well-suited for screening and quality control.[3] It is particularly useful for solid samples, avoiding the need for dissolution.

Experimental Workflow Diagram:

G cluster_synthesis Synthesis cluster_analysis Stoichiometric Analysis S1 Synthesized ErI₃ A1 Sample Preparation (Pressed Pellet or Powder) S1->A1 A2 XRF Analysis (Erbium & Iodine Quantification) A1->A2 A3 Stoichiometric Ratio Calculation A2->A3

Caption: Workflow for stoichiometric analysis using X-Ray Fluorescence.

Experimental Protocol: XRF Analysis

  • Sample Preparation:

    • The synthesized Erbium(III) iodide powder can be analyzed directly or pressed into a pellet. Due to its air sensitivity, sample preparation and loading into the XRF instrument should be performed in a glovebox or a sealed sample holder.

  • Instrument Calibration:

    • Calibrate the XRF spectrometer using certified standards of rare earth halides or by using a fundamental parameters method if standards are unavailable.[13]

  • XRF Measurement:

    • Acquire the XRF spectrum of the sample. The instrument will detect the characteristic X-rays emitted from both erbium and iodine.

  • Data Analysis:

    • The software will process the spectral data to determine the weight percentage of erbium and iodine in the sample.

    • Convert the weight percentages to atomic percentages to determine the stoichiometry.

Workflow 3: The Classical Confirmation - Gravimetric and Titrimetric Analysis

These classical methods, while more time-consuming, are highly accurate and can serve as an excellent validation for instrumental techniques.[14] They rely on fundamental stoichiometric relationships and do not require expensive instrumentation.

Experimental Workflow Diagram:

G cluster_synthesis Synthesis cluster_analysis Stoichiometric Analysis S1 Synthesized ErI₃ A1 Sample Dissolution S1->A1 A2 Gravimetric Analysis (Erbium as Er₂O₃) A1->A2 Aliquot 1 A3 Titrimetric Analysis (Iodide Titration) A1->A3 Aliquot 2 A4 Stoichiometric Ratio Calculation A2->A4 A3->A4

Caption: Workflow for stoichiometric analysis using Gravimetric and Titrimetric methods.

Experimental Protocol: Gravimetric Analysis for Erbium

  • Sample Dissolution: Accurately weigh a sample of the synthesized ErI₃ and dissolve it in water or dilute acid.

  • Precipitation: Add a solution of oxalic acid to quantitatively precipitate erbium as erbium oxalate.[2][15]

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with dilute oxalic acid solution and then with water to remove any soluble impurities.

  • Ignition: Transfer the precipitate to a crucible and ignite it at a high temperature (e.g., 800-900 °C) to convert the erbium oxalate to the stable erbium oxide (Er₂O₃).

  • Weighing: Cool the crucible in a desiccator and weigh the resulting Er₂O₃.

  • Calculation: From the mass of Er₂O₃, calculate the mass and moles of erbium in the original sample.

Experimental Protocol: Titrimetric Analysis for Iodide

  • Sample Dissolution: Use an accurately weighed sample of ErI₃ dissolved in water.

  • Titration: Titrate the iodide solution with a standardized solution of silver nitrate (AgNO₃). A common method is the Fajans' method, which uses an adsorption indicator (e.g., dichlorofluorescein) to detect the endpoint.

  • Calculation: From the volume and concentration of the AgNO₃ solution used, calculate the moles and mass of iodide in the original sample.

Comparison of Analytical Techniques

FeatureICP-MS & Ion ChromatographyX-Ray Fluorescence (XRF)Gravimetric & Titrimetric Analysis
Principle Plasma ionization and mass separation for Er; ion exchange and conductivity/UV detection for I⁻.[12][16]Excitation of core electrons by X-rays and detection of characteristic fluorescent X-rays.[3]Precipitation of a compound of known composition and weighing (gravimetry); reaction with a standard solution (titration).[14][17]
Sensitivity Very high (ppb to ppt levels for ICP-MS).[16]Moderate (ppm levels).[18]Low (requires sufficient sample for accurate weighing).
Precision High (typically <2% RSD).Good (typically 1-5% RSD).Very high (can be <0.2% RSD with careful technique).[2]
Accuracy High, dependent on accurate standards.Good, can be affected by matrix effects.Very high, often considered a primary method.[14]
Sample Throughput Moderate to high.High.Low.
Destructive? Yes.No.Yes.
Key Advantages Excellent for trace impurity analysis; can quantify a wide range of elements simultaneously (ICP-MS).Rapid, non-destructive, minimal sample preparation.High accuracy and precision, low cost of instrumentation.
Key Limitations Requires sample dissolution, which can be challenging for air-sensitive materials; potential for isobaric interferences in ICP-MS.Less sensitive than ICP-MS; matrix effects can influence accuracy.Time-consuming, requires skilled technique, not suitable for trace analysis.

Conclusion: A Multi-faceted Approach to Ensuring Stoichiometric Integrity

For the highest degree of confidence in the stoichiometry of synthesized Erbium(III) iodide, a multi-technique approach is recommended.

  • Initial Screening: X-Ray Fluorescence (XRF) provides a rapid, non-destructive method for initial screening and quality control of the bulk material.

  • Primary Quantification: The combination of Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for erbium and Ion Chromatography (IC) for iodide offers a highly sensitive and precise determination of the elemental composition.

  • Orthogonal Validation: Classical gravimetric and titrimetric methods, due to their high accuracy and reliance on fundamental chemical principles, serve as an excellent means of validating the results obtained from instrumental techniques.

By employing a self-validating system where different analytical techniques are used to cross-verify results, researchers can ensure the stoichiometric integrity of their synthesized Erbium(III) iodide. This rigorous approach to material characterization is fundamental to producing high-quality, reproducible scientific data, particularly in the demanding fields of advanced materials and drug development.

References

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A Researcher's Guide to Paramagnetic NMR Shift Analysis: A Comparative Look at Erbium(III) Iodide Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in structural biology and drug development, resolving complex NMR spectra is a paramount challenge. Overlapping signals can obscure vital structural details, hindering the elucidation of molecular architecture and binding interactions. Paramagnetic lanthanide shift reagents (LSRs) offer a powerful method to simplify these spectra by inducing significant changes in the chemical shifts of an analyte's nuclei. This guide provides an in-depth technical overview of paramagnetic NMR analysis, with a specific focus on the use of Erbium(III) iodide (ErI3) as a source for the paramagnetic Er(III) ion, comparing its properties and application to other common lanthanide reagents.

The Principle of the Lanthanide-Induced Shift (LIS)

The utility of lanthanide ions in NMR stems from their paramagnetic nature. When a lanthanide reagent coordinates to a Lewis basic site on a substrate molecule (such as a ketone, alcohol, or amine), its powerful local magnetic field perturbs the magnetic environment of the substrate's nuclei.[1] This results in a significant change in their resonance frequencies, an effect known as the Lanthanide-Induced Shift (LIS).[2]

The total LIS is composed of two primary components:

  • Contact Shift: This arises from the delocalization of unpaired electron spin density from the lanthanide ion to the nucleus through covalent bonds.[3] It is a through-bond effect and is typically significant only for nuclei very close to the coordination site.

  • Pseudocontact Shift (PCS): This is a through-space dipolar interaction between the magnetic moment of the nucleus and the anisotropic magnetic susceptibility of the lanthanide ion.[3] The PCS is the dominant mechanism for most LSRs and is highly dependent on the geometry of the complex. Its magnitude is proportional to (3cos²θ - 1)/r³, where 'r' is the distance from the lanthanide ion to the nucleus and 'θ' is the angle between the principal magnetic axis of the lanthanide and the vector connecting the lanthanide and the nucleus.[2] This geometric dependence makes the PCS a powerful source of long-range structural information, often detectable up to 40 Å from the metal center.[4]

cluster_0 Mechanism of Paramagnetic Shift Paramagnetic Ln(III) Ion Paramagnetic Ln(III) Ion Lewis Basic Site Lewis Basic Site Paramagnetic Ln(III) Ion->Lewis Basic Site Coordination Pseudocontact Shift (PCS) Pseudocontact Shift (PCS) Paramagnetic Ln(III) Ion->Pseudocontact Shift (PCS) Through-Space Effect (Distance & Angle Dependent) Contact Shift Contact Shift Paramagnetic Ln(III) Ion->Contact Shift Through-Bond Effect Analyte Molecule Analyte Molecule Analyte Molecule->Lewis Basic Site Observed NMR Signal Observed NMR Signal Pseudocontact Shift (PCS)->Observed NMR Signal Dominant Contribution Contact Shift->Observed NMR Signal Minor Contribution

Caption: Logical flow of paramagnetic shift induction.

A Comparative Overview of Lanthanide Shift Reagents

The choice of lanthanide ion is critical as it dictates the direction and characteristics of the induced shift. Lanthanides in the first half of the series generally induce shifts to a higher field (upfield, lower ppm), while those in the second half tend to induce shifts to a lower field (downfield, higher ppm).[1] This behavior is governed by the ion's magnetic susceptibility anisotropy.

The most common LSRs are organometallic complexes where the lanthanide ion is chelated by organic ligands, typically β-diketonates like dipivaloylmethane (dpm) or 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (fod).[2] These ligands render the lanthanide ion soluble in common deuterated organic solvents and create a defined coordination sphere.

While chelated complexes are prevalent, simple inorganic salts like Erbium(III) iodide can also serve as a direct source of the paramagnetic ion. ErI3 is a hygroscopic, pinkish solid that can be prepared by the direct reaction of erbium metal with iodine.[5] The use of a simple salt avoids signals from organic ligands but introduces challenges related to solubility and requires careful selection of solvents to facilitate coordination with the analyte.

Table 1: Comparative Properties of Common Lanthanide Ions for NMR Shift Analysis

Lanthanide IonTypical Shift DirectionRelative Shift MagnitudeRelative Line BroadeningKey Characteristics & Considerations
Pr³⁺ (Praseodymium)Upfield[4]LargeModerateProvides large shifts in the opposite direction to Eu³⁺, useful for resolving signals shifted downfield by other effects.
Nd³⁺ (Neodymium)Upfield[1]ModerateHighCauses significant line broadening, which can be a drawback.
Eu³⁺ (Europium)Downfield[3]ModerateLowThe most common LSR. Causes minimal line broadening, preserving resolution and coupling information.[3]
Dy³⁺ (Dysprosium)DownfieldVery LargeVery HighInduces the largest pseudocontact shifts but also causes extreme line broadening, often rendering signals undetectable.
Ho³⁺ (Holmium)Upfield[1]Very LargeVery HighSimilar to Dy³⁺ in inducing very large shifts and broadening.
Er³⁺ (Erbium)Downfield[1]ModerateModerate-HighInduces downfield shifts. Causes more line broadening than Eu³⁺ but less than Dy³⁺ or Ho³⁺.
Tm³⁺ (Thulium)Downfield[1]LargeHighOffers large downfield shifts but with significant line broadening.
Yb³⁺ (Ytterbium)Downfield[1]LargeModerateA good alternative to Eu³⁺, providing large downfield shifts with moderate line broadening.

Note: The magnitude of shift and broadening are general trends and are highly dependent on the specific ligand environment and temperature.

In Focus: The Er(III) Ion via Erbium(III) Iodide (ErI3)

Erbium(III) is a valuable shift reagent for inducing downfield shifts , moving resonances to a higher ppm value.[1] This is particularly useful for resolving crowded upfield spectral regions or for complementing data from upfield-shifting reagents like Pr(III). The primary advantage of using a simple salt like ErI3 is its chemical simplicity; there are no bulky organic ligands to contribute to the background spectrum.

However, its use presents distinct challenges:

  • Hygroscopicity: ErI3 readily absorbs moisture from the air.[5] All handling must be performed under anhydrous conditions, and solvents must be thoroughly dried to prevent the formation of erbium-aqua complexes, which would compete for coordination with the analyte.

  • Solubility: As an inorganic salt, ErI3 has limited solubility in non-polar solvents like CDCl₃. More polar, aprotic solvents that can act as Lewis bases (e.g., acetone-d₆, acetonitrile-d₃, DMSO-d₆) are often required to achieve sufficient concentration and promote coordination.

  • Coordination Environment: Unlike chelated reagents, the coordination of the "bare" Er(III) ion to the analyte is less defined. This can lead to multiple binding modes or stoichiometries in solution, which can complicate the quantitative analysis of induced shifts for precise structural determination.

Despite these challenges, ErI3 can be an effective and economical tool for qualitative spectral simplification, especially when the goal is to resolve overlapping multiplets rather than perform high-precision structure calculations.

Experimental Protocol: Paramagnetic Analysis via ErI3 Titration

This protocol describes a self-validating titration experiment to analyze the effect of Er(III) on a substrate's NMR spectrum. The stepwise addition of the reagent allows for the clear identification of which signals are most affected, confirming the coordination site and providing confidence in the results.

Methodology

  • Preparation of Analyte Sample:

    • Accurately weigh 5-20 mg of the analyte into a clean, dry vial.

    • Dissolve the analyte in ~0.6 mL of a suitable, anhydrous deuterated solvent (e.g., acetone-d₆, CDCl₃). The solvent must be capable of dissolving both the analyte and the ErI3 reagent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition of Reference Spectrum:

    • Acquire a standard ¹H NMR spectrum of the pure analyte. This is the crucial reference (t₀) against which all subsequent shifts will be measured. Ensure high signal-to-noise and proper phasing.

  • Preparation of ErI3 Stock Solution:

    • Caution: Handle ErI3 in a glovebox or under an inert atmosphere due to its hygroscopic nature.

    • Prepare a stock solution of ErI3 in the same deuterated solvent used for the analyte. A concentration of ~0.1 M is a good starting point, but this may need to be adjusted based on solubility.

  • Titration and Data Acquisition:

    • Add a small, precise aliquot of the ErI3 stock solution to the NMR tube containing the analyte. A good starting point is a 0.1 molar equivalent (relative to the analyte).

    • Gently mix the sample and acquire another ¹H NMR spectrum under the identical parameters used for the reference spectrum.

    • Observe the changes in the spectrum. Note any significant line broadening or shifts in peak positions. Protons closer to the Lewis basic coordination site will experience the largest shifts.

    • Repeat the process, adding successive aliquots of the ErI3 stock solution (e.g., to reach 0.2, 0.4, 0.6, 0.8, and 1.0 molar equivalents) and acquiring a spectrum after each addition.

  • Data Analysis:

    • For each proton signal, calculate the Lanthanide-Induced Shift (Δδ) at each titration point: Δδ = δ_observed - δ_reference.

    • Plot Δδ (in ppm) versus the molar ratio of [ErI3]/[Analyte] for each proton. The slope of this plot is indicative of the sensitivity of that proton to the paramagnetic center. Protons with the steepest slopes are closest to the coordination site.

cluster_workflow ErI3 Titration Workflow Prep_Analyte 1. Prepare Analyte Solution in Dry Deuterated Solvent Acquire_Ref 2. Acquire Reference ¹H NMR Spectrum (t₀) Prep_Analyte->Acquire_Ref Titrate 4. Add Aliquot of ErI3 Stock to Sample Acquire_Ref->Titrate Prep_ErI3 3. Prepare ErI3 Stock Solution (Anhydrous) Prep_ErI3->Titrate Acquire_Data 5. Acquire New ¹H NMR Spectrum Titrate->Acquire_Data Analyze 6. Analyze Shifts (Δδ) & Line Broadening Acquire_Data->Analyze Loop More Points? Analyze->Loop Loop->Titrate Yes

Caption: Step-by-step experimental workflow for ErI3 titration.

Conclusion

Paramagnetic NMR shift analysis using lanthanide reagents is a venerable yet powerful technique for resolving spectral complexity and gaining structural insights. While sophisticated chelated complexes like Eu(fod)₃ are the most common choice, simple inorganic salts such as ErI3 provide a direct and cost-effective source of the paramagnetic Er(III) ion. The choice of Er(III) is ideal for inducing downfield shifts, offering a complementary perspective to upfield-shifting reagents.

Researchers opting to use ErI3 must be diligent in maintaining anhydrous conditions and selecting appropriate solvents to overcome its hygroscopic nature and limited solubility in non-polar media. While the less-defined coordination environment may limit its use for high-precision quantitative structural calculations, ErI3 remains a highly effective tool for qualitative spectral simplification, helping to reveal hidden signals and confirm molecular connectivity in complex systems.

References

  • Filo. Note on pseudo contact shift and contact shift. Available from: [Link]

  • Springer Protocols. NMR Structural Biology Using Paramagnetic Lanthanide Probe. Available from: [Link]

  • Suturina, E. A., et al. (2017). Beyond Bleaney's Theory: Experimental and Theoretical Analysis of Periodic Trends in Lanthanide‐Induced Chemical Shift. Angewandte Chemie International Edition, 56(40), 12215-12218. Available from: [Link]

  • ResearchGate. Beyond Bleaney's Theory: Experimental and Theoretical Analysis of Periodic Trends in Lanthanide Induced Chemical Shift. Available from: [Link]

  • Suturina, E. A., et al. (2017). Beyond Bleaney's theory: experimental and theoretical analysis of periodic trends in lanthanide induced chemical shift. ePrints Soton - University of Southampton. Available from: [Link]

  • Chemical Science (RSC Publishing). Critical analysis of the limitations of Bleaney's theory of magnetic anisotropy in paramagnetic lanthanide coordination complexes. Available from: [Link]

  • Hong Kong Baptist University. Beyond Bleaney's Theory: Experimental and Theoretical Analysis of Periodic Trends in Lanthanide-Induced Chemical Shift. Available from: [Link]

  • Chemistry Notes. Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. Available from: [Link]

  • Suslick, K. S. (2012). Paramagnetic NMR. Available from: [Link]

  • NMR Wiki. Pseudocontact chemical shift. Available from: [Link]

  • PMC. 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes. Available from: [Link]

  • Wikipedia. Paramagnetic nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Anet, F. A. L., & Bourn, A. J. R. (2022). Pseudocontact Shifts in Biomolecular NMR Spectroscopy. Chemical Reviews. Available from: [Link]

  • PMC - NIH. Paramagnetic NMR in drug discovery. Available from: [Link]

  • Reuben, J. (1973). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 9, 1-69.
  • Creative Biostructure. NMR of Paramagnetic Compounds. Available from: [Link]

  • ACS Publications. Structure Determination and Refinement of Paramagnetic Materials by Solid-State NMR. Available from: [Link]

  • RSC Publishing. Effect of Lanthanide Shift Reagents on the Nuclear Magnetic Resonance Spectra of Secondary Arnides. Available from: [Link]

  • BioTechniques. Paramagnetic NMR in Structural Biology. Available from: [Link]

  • Sheffield Hallam University Research Archive. NMR study of lanthanide shift reagents. Available from: [Link]

  • Slideshare. Lanthanide shift reagents in nmr. Available from: [Link]

  • ResearchGate. Paramagnetic NMR Lanthanide Induced Shifts for Extracting Solution Structures. Available from: [Link]

  • ACS Publications. Structural Evolution of Paramagnetic Lanthanide Compounds in Solution Compared to Time. Available from: [Link]

  • Chemistry LibreTexts. 27.2: Line-Width Differences in NMR. Available from: [Link]

  • ACS Publications. Paramagnetic Chemical Probes for Studying Biological Macromolecules. Available from: [Link]

  • Spin Dynamics. Lanthanide Complexes as Paramagnetic Probes for 19F Magnetic Resonance. Available from: [Link]

  • INEOS OPEN. Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes. Available from: [Link]

  • Slideshare. NMR Shift reagents. Available from: [Link]

  • Polman, A. (2001). Erbium as a probe of everything?. Journal of Luminescence, 94-95, 1-7.
  • Piguet, C. (2020). Erbium complexes as pioneers for implementing linear light-upconversion in molecules. Chemical Science, 11(12), 3143-3155.
  • Chemistry LibreTexts. 23.1: NMR Shift Reagents. Available from: [Link]

  • Wikipedia. Erbium(III) iodide. Available from: [Link]

  • ResearchGate. Erbium as a probe of everything?. Available from: [Link]

  • ResearchGate. Erbium-Implanted Materials for Quantum Communication Applications. Available from: [Link]

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  • The University of Chicago Chemistry Department. Protocols | NMR Facility. Available from: [Link]

  • alwsci. How To Prepare And Run An NMR Sample. Available from: [Link]

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  • ARMRC. Quantitative NMR Without Internal Standards. Available from: [Link]

  • ResearchGate. An overview of Helium-3 NMR: Recent developments and applications. Available from: [Link]

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  • Research and Reviews. Applications and Working of Nuclear Magnetic Resonance Spectroscopy | Open Access Journals. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Erbium(III) iodide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Operational Safety for Erbium(III) Iodide (


)
Author:  Senior Application Scientist, Chemical Handling Division
Date:  October 26, 2023

Executive Summary: The Dual-Risk Profile

Handling Erbium(III) iodide (


) requires a shift in mindset from simple "personal protection" to "system protection." As a lanthanide halide, this compound presents a dual-risk profile :
  • Operational Risk: It is extremely hygroscopic. Exposure to ambient moisture (

    
     ppm) causes rapid hydrolysis, irreversibly degrading your sample into oxyiodides (
    
    
    
    ).
  • Safety Risk: The hydrolysis reaction is not just a quality control issue; it generates Hydrogen Iodide (HI) , a corrosive and toxic gas.

Therefore, the PPE and protocols defined below are designed to maintain an unbroken chain of inertness . If you protect the chemical from the environment, you inherently protect the operator from the chemical.

Hazard Identification & Mechanism

To select the correct PPE, you must understand the failure mode.


 is not merely an irritant; it is a Lewis acid precursor that reacts violently with water.

The Hydrolysis Pathway:



  • Primary Hazard: Skin/Eye irritation from the salt itself (H315, H319).

  • Secondary Hazard: Corrosive respiratory damage from evolved HI fumes if moisture containment fails (H314, H335).

  • Regulatory Note: While some SDS classifications list

    
     as merely an irritant, conservative safety management treats all anhydrous lanthanide halides as potential sources of acid fumes.
    

PPE Matrix: The Defense Layers

Do not rely on a single barrier. Use a tiered defense system based on the handling environment.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil/0.1 mm)Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation & Visual Check: The outer glove protects against abrasion. The inner glove acts as a final barrier. White inner gloves under colored outer gloves allow immediate visual detection of tears.
Eye Protection Chemical Splash Goggles (Indirect Venting)Note: Safety glasses are insufficient for powder handling.Fume & Dust Seal: Anhydrous powders are electrostatic and can migrate around glasses. Goggles prevent HI fumes from reaching the lacrimal fluid (eyes), where they would dissolve to form acid.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend)Reactivity Defense: Although

is not pyrophoric, it is often used with organometallics (e.g., Alkyl-Lithiums). Synthetic fibers (polyester) can melt into skin during a thermal event; FR cotton chars instead.
Respiratory Engineering Control Primary (Glovebox or Fume Hood)Backup: N95/P100 with Acid Gas CartridgeHydrolysis Management: If handling outside a glovebox, the moisture in your breath is sufficient to degrade the sample and generate fumes. A respirator protects both you and the sample.

Operational Protocols: Maintaining the Inert Chain

Protocol A: Glovebox Handling (The Gold Standard)

Scope: Weighing, aliquoting, and reaction setup.

  • Atmosphere Check: Verify

    
     and 
    
    
    
    levels are
    
    
    ppm.
  • Anti-Static Measure:

    
     is often a fine, electrostatic powder. Use an ionizing gun or polonium strip inside the box to neutralize static charge before spatulating. This prevents "powder fly" which can contaminate the box atmosphere.
    
  • Transfer: Weigh directly into a tared vial. Cap the vial inside the box. Tape the cap with electrical tape or Parafilm before bringing it into the antechamber.

Protocol B: Schlenk Line Transfer (The Alternative)

Scope: Transferring from shipping ampoules to reaction flasks without a glovebox.

  • The "Fire-Polish" Technique: If the

    
     arrives in a flame-sealed glass ampoule, score the neck.
    
  • Counter-Flow: Connect a hose with high-flow Argon to the ampoule neck before snapping it open. The positive pressure prevents air ingress.

  • Solids Funnel: Use a dried, wide-bore glass funnel flushed with Argon to pour the solid into your Schlenk flask.

  • Immediate Seal: Grease the joint and cap immediately.

Visualizing the Safety Logic

The following diagram illustrates the critical decision pathways for handling


. Note how moisture control is the central node for both safety and success.

ErI3_Safety_Logic Start Handling ErI3 Environment Choose Environment Start->Environment Glovebox Inert Glovebox (<1 ppm H2O) Environment->Glovebox Preferred Hood Fume Hood (Ambient Air) Environment->Hood Avoid if possible SafeOps Safe Operation: Standard PPE Glovebox->SafeOps Risk1 High Risk: Moisture Contact Hood->Risk1 ReqPPE REQUIRED PPE: Goggles + Respirator + Schlenk Techniques Hood->ReqPPE Mitigation Reaction Hydrolysis Reaction: ErI3 + H2O -> HI(g) Risk1->Reaction SafetyFail Safety Failure: Acid Burns / Inhalation Reaction->SafetyFail ExpFail Experimental Failure: Sample Degradation Reaction->ExpFail ReqPPE->Risk1 Reduces likelihood

Figure 1: Decision logic for environmental control. Note that handling in a fume hood drastically increases risk and PPE requirements compared to glovebox operations.

Disposal & Waste Management

Crucial Warning: Do not throw anhydrous


 directly into a liquid waste container. The heat of hydration can boil the solvent or crack the glass.

Step-by-Step Disposal Protocol:

  • Quenching (Controlled Hydrolysis):

    • Place the solid waste in a beaker in the back of a fume hood.

    • Cover with a large volume of ice (water ice). The melting ice provides a slow, cooling source of water to hydrolyze the iodide safely.

    • Observation: The solid will dissolve and may release small wisps of steam/acid vapor (keep sash down).

  • Neutralization:

    • Once fully dissolved, the solution will be acidic (HI).

    • Slowly add 1M Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) until pH 7-8.
    • Result: This precipitates Erbium Hydroxide/Oxide (

      
      ).
      
  • Segregation:

    • Dispose of the resulting sludge in the Heavy Metal / Inorganic waste stream.

    • Do not mix with organic solvents or oxidizers.

Emergency Response

ScenarioImmediate Action
Skin Contact Brush, then Flush. Brush off dry powder before applying water (to minimize thermal burns from hydration), then rinse for 15 mins.[1]
Eye Contact Irrigate immediately. The hydrolysis to HI acid is rapid in the moist eye environment. Flush for 15+ mins and seek ophthalmology review.
Spill (Benchtop) Do not use wet towels. Cover with dry sand or Vermiculite. Scoop into a container. Quench the collected waste in a hood per Section 6.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 83749, Erbium(III) iodide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.